molecular formula C27H29N3O3 B1679360 Nnc 63-0532 CAS No. 250685-44-0

Nnc 63-0532

Cat. No.: B1679360
CAS No.: 250685-44-0
M. Wt: 443.5 g/mol
InChI Key: DSEIKQVUTKGLGT-UHFFFAOYSA-N
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Description

NNC 63-0532 is a novel, potent, and non-peptide agonist for the nociceptin receptor, also known as the Opioid Receptor-Like 1 (ORL-1) or NOP receptor . It exhibits high affinity for the human NOP receptor with a Ki value of 7.3 nM and demonstrates functional agonist activity with an EC50 of 305 nM . This compound was developed through the chemical modification of spiroxatrine and shows approximately 12-fold selectivity for the NOP receptor over a panel of 75 other receptors, ion channels, and transporters, including moderate affinity for mu-opioid and various dopamine receptors . In research applications, this compound is a critical tool compound for investigating the physiological and pathological roles of the NOP receptor system . The nociceptin/NOP receptor pathway is implicated in a wide range of disorders, making this compound valuable for studies on pain transmission, drug addiction, the development of opioid tolerance, and psychological disorders including anxiety and depression . Its brain-penetrating properties make it particularly useful for in vivo studies exploring central nervous system functions . This product is intended for research purposes only and is not for diagnostic or therapeutic human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-[8-(naphthalen-2-ylmethyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N3O3/c1-33-25(31)19-29-20-30(24-9-3-2-4-10-24)27(26(29)32)13-15-28(16-14-27)18-21-11-12-22-7-5-6-8-23(22)17-21/h2-12,17H,13-16,18-20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSEIKQVUTKGLGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1CN(C2(C1=O)CCN(CC2)CC3=CC4=CC=CC=C4C=C3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40397885
Record name NNC 63-0532
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40397885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

250685-44-0
Record name NNC 63-0532
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40397885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

NNC 63-0532: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NNC 63-0532 is a potent and selective non-peptide agonist for the nociceptin receptor, also known as the Orphanin FQ (N/OFQ) receptor or ORL-1.[1][2] This document provides an in-depth technical overview of the mechanism of action of this compound, including its molecular interactions, downstream signaling pathways, and the experimental methodologies used to elucidate its function. Quantitative data are summarized for clarity, and key processes are visualized through signaling pathway and experimental workflow diagrams.

Core Mechanism of Action: NOP Receptor Agonism

The primary mechanism of action of this compound is its function as a potent agonist at the Nociceptin Opioid Peptide (NOP) receptor. The NOP receptor is a G-protein coupled receptor (GPCR) that, upon activation by agonists like this compound, couples to inhibitory G-proteins (Gαi/Gαo).[3] This interaction initiates a cascade of intracellular signaling events.

Activation of the Gαi/Gαo subunit leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). Concurrently, the βγ-subunit of the G-protein can modulate ion channel activity, leading to the inhibition of N-, L-, and P/Q-type calcium channels and the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels. The collective effect of these signaling events is a reduction in neuronal excitability.

While some databases have listed this compound as a T-type calcium channel blocker, the predominant body of scientific literature supports its primary role as a potent NOP receptor agonist.

Quantitative Pharmacological Data

The binding affinity and functional potency of this compound have been characterized through various in vitro assays.

Table 1: Receptor Binding Affinity (Ki)
ReceptorRadioligandPreparationKi (nM)Reference
Human NOP (ORL-1)------7.3 ± 0.9
Human μ-opioid------140 ± 22
Human κ-opioid------405 ± 54
Dopamine D2S------209
Dopamine D3------133
Dopamine D4.4------107
Table 2: Functional Potency & Efficacy (EC50/IC50)
AssayReceptorEffectEC50/IC50 (nM)Reference
[35S]-GTPγS BindingHuman NOP (ORL-1)Agonist305 ± 26
cAMP FormationHuman NOP (ORL-1)Agonist (Inhibition)109 ± 11
[35S]-GTPγS BindingHuman μ-opioidAgonist>10,000
GIRK Channel ActivationNOP ReceptorAgonist56.0 ± 9.3
Dopamine D2S---Antagonist/Weak Partial Agonist2830

Signaling Pathway Visualization

The signaling cascade initiated by this compound at the NOP receptor is illustrated below.

NNC_63_0532_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NNC_63_0532 This compound NOP_R NOP Receptor (ORL-1) NNC_63_0532->NOP_R Binds & Activates G_Protein Gαi/oβγ NOP_R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Gαi/o inhibits Ca_Channel Ca²⁺ Channel (N, L, P/Q-type) G_Protein->Ca_Channel Gβγ inhibits GIRK_Channel GIRK Channel G_Protein->GIRK_Channel Gβγ activates cAMP cAMP AC->cAMP Ca_ion_in Ca²⁺ Ca_Channel->Ca_ion_in Influx Blocked K_ion_out K⁺ GIRK_Channel->K_ion_out Efflux ATP ATP ATP->AC Neuronal_Excitability Reduced Neuronal Excitability cAMP->Neuronal_Excitability Reduced levels lead to K_ion_in K⁺ K_ion_in->GIRK_Channel K_ion_out->Neuronal_Excitability Hyperpolarization leads to Ca_ion_in->Neuronal_Excitability Reduced influx leads to Ca_ion_out Ca²⁺ Ca_ion_out->Ca_Channel

Caption: this compound signaling at the NOP receptor.

Experimental Protocols

The pharmacological profile of this compound was determined using standard molecular pharmacology assays.

Radioligand Binding Assay

This competitive binding assay quantifies the affinity of this compound for the NOP receptor.

Methodology:

  • Membrane Preparation: Membranes from cells expressing the human NOP receptor are prepared.

  • Incubation: A fixed concentration of a radiolabeled NOP receptor ligand is incubated with the cell membranes in the presence of varying concentrations of this compound.

  • Separation: The reaction is terminated, and bound radioligand is separated from unbound radioligand via rapid filtration.

  • Detection: The amount of radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 (concentration of this compound that inhibits 50% of radioligand binding) is determined. The Ki (inhibitory constant) is then calculated using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Membranes Cell Membranes with NOP Receptors Incubation Incubation Membranes->Incubation Radioligand Radiolabeled Ligand Radioligand->Incubation NNC This compound (Varying Concentrations) NNC->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Calculate IC50 & Ki Counting->Analysis

Caption: Workflow for a radioligand binding assay.

[³⁵S]-GTPγS Binding Assay

This functional assay measures the activation of G-proteins following receptor agonism.

Methodology:

  • Membrane Preparation: Similar to the binding assay, membranes from cells expressing the NOP receptor are used.

  • Incubation: Membranes are incubated with a fixed concentration of [³⁵S]-GTPγS (a non-hydrolyzable GTP analog) and varying concentrations of this compound.

  • G-Protein Activation: Agonist binding to the NOP receptor promotes the exchange of GDP for [³⁵S]-GTPγS on the Gα subunit.

  • Separation & Detection: The reaction is stopped, and the amount of [³⁵S]-GTPγS bound to the G-proteins is measured, typically by scintillation counting after filtration.

  • Data Analysis: A dose-response curve is generated to determine the EC50 (the concentration of this compound that produces 50% of the maximal response).

GTP_Gamma_S_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Membranes Cell Membranes with NOP Receptors Incubation Incubation Membranes->Incubation GTPgS [³⁵S]-GTPγS GTPgS->Incubation NNC This compound (Varying Concentrations) NNC->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Calculate EC50 Counting->Analysis

Caption: Workflow for a [³⁵S]-GTPγS binding assay.

Conclusion

This compound is a valuable research tool characterized as a potent and selective non-peptide agonist of the NOP receptor. Its mechanism of action involves the activation of inhibitory G-proteins, leading to the suppression of adenylyl cyclase and modulation of calcium and potassium channel activities. This results in a net decrease in neuronal excitability. The quantitative data and experimental frameworks provided herein offer a comprehensive technical foundation for professionals in the fields of pharmacology and drug development.

References

NNC 63-0532: A Selective NOP Receptor Agonist - A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NNC 63-0532, chemically identified as (8-Naphthalen-1-ylmethyl-4-oxo-1-phenyl-1,3,8-triaza-spiro[4.5]dec-3-yl)-acetic acid methyl ester, is a potent and selective non-peptide agonist for the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the opioid receptor-like 1 (ORL-1) receptor.[1][2][3][4] Developed through chemical modification of the non-selective agonist spiroxatrine, this compound has emerged as a valuable pharmacological tool for investigating the physiological and pathological roles of the NOP receptor system.[2] This technical guide provides an in-depth overview of this compound, focusing on its receptor binding profile, functional activity, signaling pathways, and detailed experimental protocols for its characterization.

Data Presentation

The following tables summarize the quantitative data regarding the binding affinity and functional potency of this compound at the NOP receptor and other relevant receptors.

Table 1: Receptor Binding Affinity of this compound

ReceptorRadioligandPreparationKi (nM)Reference
Human NOP (ORL1)[125I]-Tyr14-NociceptinMembranes from BHK cells expressing ORL17.3 ± 0.9
Rat NOP[125I]-Tyr14-NociceptinRat brain membranes11 ± 1
Human µ-opioid[3H]-DAMGOMembranes from cells expressing µ-opioid receptor140 ± 22
Human κ-opioid[3H]-U69,593Membranes from cells expressing κ-opioid receptor405 ± 54
Rat opioid (non-selective)[3H]-diprenorphineRat cortical membranes560 ± 55
Human Dopamine D2S[3H]-SpiperoneMembranes from cells expressing D2S receptor209 ± 32
Human Dopamine D3[3H]-SpiperoneMembranes from cells expressing D3 receptor133 ± 14
Human Dopamine D4.4[3H]-SpiperoneMembranes from cells expressing D4.4 receptor107 ± 9

Table 2: Functional Activity of this compound

AssayReceptorPreparationParameterValue (nM)EfficacyReference
[35S]GTPγS BindingHuman NOP (ORL1)Membranes from BHK cells expressing ORL1EC5030595 ± 4% (relative to nociceptin)
Inhibition of cAMP formationHuman NOP (ORL1)BHK cells expressing ORL1EC50-98 ± 3% (relative to nociceptin)
[35S]GTPγS BindingHuman µ-opioidMembranes from cells expressing µ-opioid receptorEC50>10,000Weak agonist
MicrophysiometryHuman Dopamine D2SCells expressing D2S receptorIC502830Antagonist/weak partial agonist
GIRK Channel ActivationNOPAtT-20 cells expressing NOP receptorEC5056.0 ± 9.3Full agonist

Signaling Pathways

This compound acts as a G protein-biased agonist at the NOP receptor. Upon binding, it preferentially activates G protein-dependent signaling cascades while having minimal to no engagement with the β-arrestin pathway. This biased agonism is a key feature of its pharmacological profile. The primary signaling pathway involves the activation of Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the activation of G proteins by this compound can lead to the modulation of ion channels, such as the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels.

NNC_63_0532_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_arrestin β-Arrestin Pathway (Not Activated) This compound This compound NOP_R NOP Receptor This compound->NOP_R Binds to G_protein Gαi/oβγ NOP_R->G_protein Activates beta_Arrestin β-Arrestin NOP_R->beta_Arrestin No significant recruitment G_alpha Gαi/o-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase ATP ATP GIRK GIRK Channel K_ion_out K+ GIRK->K_ion_out K+ Efflux (Hyperpolarization) G_alpha->AC Inhibits G_beta_gamma->GIRK Activates cAMP cAMP ATP->cAMP Converts PKA PKA cAMP->PKA Activates K_ion_in K+

Caption: this compound's biased agonism at the NOP receptor.

Experimental Protocols

Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for the NOP receptor through competitive displacement of a radiolabeled ligand.

Radioligand_Binding_Workflow start Start prepare_reagents Prepare Reagents: - Assay Buffer - Radioligand ([125I]-Tyr14-Nociceptin) - this compound dilutions - Cell Membranes (with NOP receptors) - SPA beads start->prepare_reagents assay_setup Assay Setup (96-well plate): - Add Assay Buffer - Add this compound dilutions - Add Radioligand - Add Cell Membranes - Add SPA beads prepare_reagents->assay_setup incubation Incubate at 25°C with gentle shaking assay_setup->incubation detection Detect radioactivity using a scintillation counter incubation->detection data_analysis Data Analysis: - Determine IC50 - Calculate Ki using Cheng-Prusoff equation detection->data_analysis end End data_analysis->end GTP_gamma_S_Binding_Workflow start Start prepare_reagents Prepare Reagents: - Assay Buffer - GDP - this compound dilutions - Cell Membranes - [35S]GTPγS start->prepare_reagents pre_incubation Pre-incubation (30°C): - Add Assay Buffer, GDP, This compound, and membranes to a 96-well plate prepare_reagents->pre_incubation initiate_reaction Initiate Reaction: Add [35S]GTPγS to each well pre_incubation->initiate_reaction incubation Incubate at 30°C with gentle shaking initiate_reaction->incubation terminate_reaction Terminate Reaction: Rapid filtration through filter plates incubation->terminate_reaction wash_filters Wash filters with ice-cold buffer terminate_reaction->wash_filters detection Quantify radioactivity using a scintillation counter wash_filters->detection data_analysis Data Analysis: - Determine EC50 and Emax detection->data_analysis end End data_analysis->end cAMP_Inhibition_Workflow start Start culture_cells Culture BHK cells expressing NOP receptors in 96-well plates start->culture_cells pre_treatment Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) culture_cells->pre_treatment treatment Treat cells with Forskolin and varying concentrations of this compound pre_treatment->treatment incubation Incubate at 37°C treatment->incubation cell_lysis Lyse the cells incubation->cell_lysis cAMP_quantification Quantify intracellular cAMP levels (e.g., using a competitive immunoassay like HTRF or ELISA) cell_lysis->cAMP_quantification data_analysis Data Analysis: - Determine the percent inhibition of forskolin-stimulated cAMP levels - Calculate EC50 cAMP_quantification->data_analysis end End data_analysis->end

References

NNC 63-0532: A Technical Guide to its Pharmacology and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NNC 63-0532 is a potent and selective non-peptide agonist for the nociceptin/orphanin FQ (N/OFQ) receptor, also known as the NOP receptor or ORL-1.[1][2][3][4] As a brain-penetrant compound, it serves as a critical tool for investigating the physiological and pathological roles of the NOP receptor system. This document provides an in-depth overview of the pharmacology of this compound, including its binding affinity, functional activity, and mechanism of action. Furthermore, it explores the therapeutic potential of modulating the NOP receptor system, as suggested by studies involving this and similar compounds. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate further research and development.

Pharmacology

This compound is a derivative of spiroxatrine, chemically identified as (8-Naphthalen-1-ylmethyl-4-oxo-1-phenyl-1,3,8-triaza-spiro[4.5]dec-3-yl)-acetic acid methyl ester. Its primary pharmacological action is as a potent agonist at the NOP receptor.

Mechanism of Action

This compound activates the NOP receptor, a G-protein coupled receptor (GPCR) belonging to the opioid receptor family. Upon activation, the NOP receptor primarily couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This activation also leads to the modulation of ion channels. Studies suggest that this compound may act as a G-protein biased agonist, preferentially activating G-protein signaling pathways over the β-arrestin pathway. This bias could have significant implications for its therapeutic profile, potentially separating desired therapeutic effects from adverse effects like receptor desensitization and tolerance.

Binding Profile and Selectivity

This compound exhibits high affinity for the human NOP receptor with a Ki value of 7.3 nM. It displays significant selectivity for the NOP receptor over other opioid and dopamine receptors. The binding affinities for various receptors are summarized in the table below.

Receptor TargetRadioligandSourceKi (nM)Selectivity Ratio (Ki Target / Ki NOP)Reference
NOP (ORL1) [3H]-NociceptinHuman7.3 ± 0.9 1
μ-opioid (MOP)[3H]-DAMGOHuman140 ± 22~19.2
κ-opioid (KOP)[3H]-CI-977Human405 ± 54~55.5
δ-opioid (DOP)[3H]-NaltrindoleHuman> 1000> 137
Dopamine D2S[3H]-SpiperoneHuman209 ± 32~28.6
Dopamine D3[3H]-SpiperoneHuman133 ± 14~18.2
Dopamine D4.4[3H]-SpiperoneHuman107 ± 9~14.7

Table 1: Binding affinities of this compound at various human receptors.

Functional Activity

In functional assays, this compound acts as a full agonist at the NOP receptor, with an efficacy comparable to the endogenous ligand nociceptin. Its potency in functional assays is lower than its binding affinity, a common observation for GPCRs.

AssayReceptorCell LineParameterValueReference
[35S]-GTPγS BindingNOP (ORL1)BHKEC50305 ± 26 nM
cAMP InhibitionNOP (ORL1)BHKEC50109 ± 11 nM
[35S]-GTPγS Bindingμ-opioidCHOEC50> 10,000 nM
Dopamine D2S AntagonismDopamine D2SCHOIC502830 nM

Table 2: Functional activity of this compound in various in vitro assays.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways activated by this compound and a typical experimental workflow for its characterization.

NOP_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol NNC This compound NOP NOP Receptor NNC->NOP Binds and Activates G_protein Gi/o Protein NOP->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits K_channel K+ Channel G_protein->K_channel Activates cAMP cAMP AC->cAMP Ca_ion Ca2+ Ca_channel->Ca_ion Influx K_ion K+ K_channel->K_ion Efflux ATP ATP

Caption: NOP receptor signaling pathway activated by this compound.

Biased_Agonism cluster_gprotein G-Protein Pathway cluster_arrestin β-Arrestin Pathway Agonist This compound (Biased Agonist) Receptor NOP Receptor Agonist->Receptor G_protein G-Protein Activation Receptor->G_protein Strongly Promotes Arrestin β-Arrestin Recruitment Receptor->Arrestin Weakly Promotes G_effect Therapeutic Effects (e.g., Analgesia) G_protein->G_effect Arrestin_effect Side Effects (e.g., Tolerance, Desensitization) Arrestin->Arrestin_effect

Caption: Biased agonism of this compound at the NOP receptor.

Experimental_Workflow start Start: Characterize Compound binding Radioligand Binding Assay (Determine Ki) start->binding functional Functional Assay ([35S]GTPγS or cAMP) (Determine EC50/IC50 and Efficacy) binding->functional selectivity Test against panel of other receptors functional->selectivity in_vivo In Vivo Animal Model (e.g., Paw-withdrawal test) selectivity->in_vivo data_analysis Data Analysis and Interpretation in_vivo->data_analysis conclusion Conclusion on Pharmacological Profile data_analysis->conclusion

Caption: Experimental workflow for characterizing this compound.

Experimental Protocols

Radioligand Binding Assays

This protocol is a generalized method for determining the binding affinity (Ki) of this compound for a specific receptor.

  • Membrane Preparation: Cells stably expressing the human receptor of interest (e.g., NOP, MOP, D2) are harvested and homogenized in a cold buffer (e.g., 50 mM Tris-HCl). The homogenate is centrifuged, and the resulting pellet containing the cell membranes is resuspended in an appropriate assay buffer.

  • Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of a specific radioligand (e.g., [3H]-Nociceptin for NOP) and varying concentrations of the competitor ligand (this compound).

  • Incubation: Incubate the plates for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 25°C) to allow the binding to reach equilibrium.

  • Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand.

  • Washing: The filters are washed multiple times with ice-cold buffer to remove unbound radioligand.

  • Scintillation Counting: The filters are placed in scintillation vials with scintillation cocktail, and the amount of radioactivity is quantified using a liquid scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[35S]-GTPγS Binding Assay

This functional assay measures the activation of G-proteins following receptor agonism.

  • Membrane Preparation: Prepare cell membranes expressing the receptor of interest as described in the binding assay protocol.

  • Assay Setup: In a 96-well plate, add the cell membranes, [35S]-GTPγS (a non-hydrolyzable GTP analog), GDP (to ensure the G-protein is in its inactive state), and varying concentrations of this compound.

  • Incubation: Incubate the mixture for a defined period (e.g., 60 minutes) at 30°C to allow for agonist-stimulated [35S]-GTPγS binding.

  • Termination and Filtration: The assay is terminated by rapid filtration through glass fiber filters.

  • Washing and Counting: Wash the filters and quantify the bound [35S]-GTPγS using a scintillation counter.

  • Data Analysis: Basal binding is measured in the absence of an agonist, and non-specific binding is determined in the presence of excess unlabeled GTPγS. The agonist-stimulated binding is calculated, and data are analyzed using non-linear regression to determine the EC50 (concentration producing 50% of the maximal response) and Emax (maximal effect).

Therapeutic Potential

The role of the NOP receptor in various physiological processes suggests a broad therapeutic potential for selective agonists like this compound.

  • Pain and Analgesia: The NOP system has a complex role in nociception. While the endogenous ligand N/OFQ can have anti-analgesic or hyperalgesic effects in some contexts, NOP agonists are being investigated for specific pain conditions. Interestingly, in vivo studies have shown that this compound can produce anti-analgesia, particularly mimicking the effects of certain agonist-antagonist opioids. This suggests a potential role in modulating opioid tolerance and dependence.

  • Anxiety and Depression: The NOP receptor is expressed in brain regions involved in emotion and stress. Preclinical studies suggest that NOP agonists may have anxiolytic properties.

  • Drug Addiction and Reward: The NOP system interacts with the brain's reward pathways. Modulating this system could offer a new therapeutic avenue for substance use disorders.

  • Other Potential Applications: Research has implicated the NOP system in learning and memory, appetite control, and cardiovascular function, suggesting a wider range of potential therapeutic applications.

It is important to note that while the voltage-gated potassium channel Kv1.3 is a target for autoimmune diseases, current research has not established a link between this compound and this channel. The primary and well-documented activity of this compound is its agonist action at the NOP receptor.

Conclusion

This compound is a valuable pharmacological tool for elucidating the complex roles of the NOP receptor. Its high affinity, selectivity, and brain-penetrant nature make it suitable for both in vitro and in vivo studies. While its therapeutic potential is still under investigation, its ability to modulate the NOP system opens up possibilities for developing novel treatments for pain, mood disorders, and addiction. Future research should continue to explore the nuanced effects of NOP receptor agonism, including the implications of biased signaling, to fully realize its therapeutic promise.

References

NNC 63-0532: A Technical Guide for the Investigation of Pain Modulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NNC 63-0532 is a potent and selective non-peptide agonist for the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the opioid receptor-like 1 (ORL-1) receptor.[1][2] This centrally active compound has emerged as a critical pharmacological tool for elucidating the role of the NOP receptor system in various physiological and pathological processes, most notably in the modulation of pain.[2][3] Unlike classical opioids that act on mu (μ), delta (δ), and kappa (κ) receptors, this compound and other NOP agonists offer a distinct mechanism of action, presenting a promising avenue for the development of novel analgesics with potentially fewer side effects.[4] This technical guide provides an in-depth overview of this compound, including its pharmacological profile, key experimental protocols for its use in pain research, and a summary of its signaling pathways.

Pharmacological Profile of this compound

This compound exhibits high affinity and selectivity for the human NOP receptor. Its pharmacological characteristics have been determined through a variety of in vitro assays, which are summarized in the tables below.

Binding Affinity and Selectivity

The binding affinity of this compound is typically determined through competitive radioligand binding assays, where it displaces a radiolabeled ligand from the NOP receptor. Its selectivity is assessed by comparing its affinity for the NOP receptor to its affinity for other receptors, particularly other opioid and dopamine receptors.

ReceptorRadioligandPreparationKᵢ (nM)Selectivity (fold vs. NOP)Reference
NOP (ORL-1) [¹²⁵I]-Tyr¹⁴-NociceptinBHK cells expressing hORL17.3 ± 0.9 -
μ-opioid[³H]-DAMGOMembranes expressing hμ-opioid receptor140 ± 22~19
κ-opioid-Membranes expressing hκ-opioid receptor405 ± 54~55
Dopamine D₂S-Membranes expressing hD₂S receptor209 ± 32~29
Dopamine D₃-Membranes expressing hD₃ receptor133 ± 14~18
Dopamine D₄.₄-Membranes expressing hD₄.₄ receptor107 ± 9~15

Table 1: Binding Affinity (Kᵢ) and Selectivity of this compound.

Functional Efficacy

The functional activity of this compound as a NOP receptor agonist is evaluated through various functional assays that measure downstream signaling events upon receptor activation. These assays include GTPγS binding, inhibition of cyclic AMP (cAMP) formation, and activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels.

AssayCell Line/PreparationParameterThis compoundNociceptin (Reference)Reference
[³⁵S]-GTPγS BindingMembranes from BHK/ORL1 cellsEC₅₀ (nM)305 ± 262.0 ± 0.1
Efficacy (% of Nociceptin)95 ± 4100
cAMP InhibitionBHK cells expressing ORL1EC₅₀ (nM)109 ± 110.83 ± 0.15
Efficacy (% of Nociceptin)98 ± 3100
GIRK Channel ActivationAtT-20 cells with hNOP receptorEC₅₀ (nM)56.0 ± 9.31.5 ± 0.4
EfficacyFull AgonistFull Agonist
β-Arrestin Recruitment-EfficacyNo significant recruitment-

Table 2: Functional Efficacy of this compound in In Vitro Assays.

Signaling Pathways in Pain Modulation

Activation of the NOP receptor by this compound initiates a cascade of intracellular signaling events that ultimately modulate neuronal excitability and neurotransmitter release, thereby influencing pain perception. The NOP receptor primarily couples to Gαi/o proteins.

NOP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound NOP_R NOP Receptor This compound->NOP_R Agonist Binding G_protein Gαi/oβγ NOP_R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Gαi/o inhibits Ca_channel Voltage-gated Ca²⁺ Channel G_protein->Ca_channel Gβγ inhibits K_channel GIRK K⁺ Channel G_protein->K_channel Gβγ activates cAMP ↓ cAMP Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx Hyperpolarization Hyperpolarization K_channel->Hyperpolarization PKA ↓ PKA Activity cAMP->PKA Reduced_Excitability ↓ Neuronal Excitability ↓ Neurotransmitter Release PKA->Reduced_Excitability Ca_influx->Reduced_Excitability Hyperpolarization->Reduced_Excitability Analgesia Analgesia Reduced_Excitability->Analgesia

NOP Receptor Signaling Pathway in Pain Modulation

Upon binding of this compound, the activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent reduction in protein kinase A (PKA) activity. The dissociated Gβγ subunits directly inhibit voltage-gated calcium channels, reducing calcium influx, and activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization. These actions collectively decrease neuronal excitability and inhibit the release of pronociceptive neurotransmitters, resulting in analgesia.

Experimental Protocols

Detailed methodologies for key in vitro and in vivo experiments are provided below to guide researchers in studying the effects of this compound on pain modulation.

In Vitro Assays

This assay determines the binding affinity (Kᵢ) of this compound for the NOP receptor.

  • Materials:

    • Membranes from cells stably expressing the human NOP receptor (e.g., CHO-hNOP or BHK-hORL1).

    • Radioligand (e.g., [¹²⁵I]-Tyr¹⁴-Nociceptin or [³H]-Nociceptin).

    • This compound stock solution.

    • Non-specific binding control (e.g., a high concentration of unlabeled Nociceptin).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • 96-well plates.

    • Scintillation counter and scintillation fluid.

    • Filtration apparatus with glass fiber filters (e.g., GF/C).

  • Procedure:

    • Prepare serial dilutions of this compound in assay buffer.

    • In a 96-well plate, add assay buffer, cell membranes (typically 5-20 µg of protein per well), and the various concentrations of this compound.

    • For total binding wells, add vehicle instead of this compound. For non-specific binding wells, add a saturating concentration of unlabeled Nociceptin.

    • Add the radioligand at a concentration near its Kₔ value to all wells.

    • Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes) with gentle agitation.

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filters and place them in scintillation vials with scintillation fluid.

    • Quantify the radioactivity using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC₅₀ value of this compound from the competition curve and calculate the Kᵢ value using the Cheng-Prusoff equation.

This functional assay measures the activation of G-proteins by this compound.

  • Materials:

    • Membranes from cells expressing the NOP receptor.

    • [³⁵S]-GTPγS.

    • Unlabeled GTPγS for non-specific binding.

    • GDP.

    • This compound stock solution.

    • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

    • Scintillation Proximity Assay (SPA) beads (e.g., WGA-coated) or filtration apparatus.

  • Procedure (SPA format):

    • Prepare serial dilutions of this compound.

    • In a 96-well plate, add assay buffer, cell membranes, GDP (to a final concentration of ~10-30 µM), and SPA beads.

    • Add the different concentrations of this compound. For basal binding, add vehicle. For non-specific binding, add a high concentration of unlabeled GTPγS.

    • Initiate the reaction by adding [³⁵S]-GTPγS (final concentration ~0.1-0.5 nM).

    • Incubate the plate at 30°C for 30-60 minutes with gentle shaking.

    • Centrifuge the plate to allow the beads to settle.

    • Measure the radioactivity in a microplate scintillation counter.

    • Plot the specific binding against the concentration of this compound to determine the EC₅₀ and Eₘₐₓ values.

This assay measures the ability of this compound to inhibit adenylyl cyclase activity.

  • Materials:

    • Whole cells expressing the NOP receptor.

    • Forskolin.

    • A phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • This compound stock solution.

    • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen-based).

  • Procedure:

    • Plate the cells in a 96-well or 384-well plate and allow them to adhere.

    • Pre-treat the cells with the phosphodiesterase inhibitor for a short period.

    • Add serial dilutions of this compound to the wells and incubate.

    • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

    • Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

    • Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.

    • Generate a concentration-response curve to determine the IC₅₀ and maximal inhibition of cAMP production by this compound.

In Vivo Pain Model

This test assesses mechanical nociceptive thresholds in rodents and is used to evaluate the analgesic effects of this compound.

Randall_Selitto_Workflow cluster_preparation Preparation cluster_testing Testing Procedure cluster_analysis Data Analysis A Animal Acclimatization (Several days) B Habituation to Restraint and Apparatus (2-3 days) A->B C Baseline Measurement (Paw pressure threshold) B->C D Administer this compound (e.g., 0.3 mg/kg, i.v.) or Vehicle C->D E Post-treatment Measurements (At various time points, e.g., 30, 60, 90, 120 min) D->E F Calculate Paw Withdrawal Threshold (g) E->F G Determine % Maximum Possible Effect (%MPE) F->G H Statistical Analysis (e.g., ANOVA) G->H

Experimental Workflow for the Randall-Selitto Test
  • Apparatus:

    • A commercially available paw pressure analgesy meter (e.g., Ugo Basile). This device applies a linearly increasing mechanical force to the rodent's paw.

  • Animals:

    • Male Sprague-Dawley rats are commonly used.

  • Procedure:

    • Acclimatization and Habituation: Acclimate the animals to the housing facility for at least one week. For several days prior to the experiment, habituate the animals to the handling and restraint procedure to minimize stress-induced analgesia.

    • Baseline Measurement: Gently restrain the rat, for example, by wrapping it in a soft cloth. Apply the pointed plunger of the analgesy meter to the dorsal surface of the hind paw and gradually increase the pressure. The pressure at which the rat withdraws its paw is recorded as the paw withdrawal threshold (in grams). Take 2-3 baseline readings for each animal and average them.

    • Drug Administration: Administer this compound (e.g., dissolved in a suitable vehicle) via the desired route (e.g., intravenous, intraperitoneal, or subcutaneous). A control group should receive the vehicle alone.

    • Post-treatment Measurements: Measure the paw withdrawal threshold at various time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes).

    • Data Analysis: The analgesic effect is often expressed as the percentage of the maximum possible effect (%MPE), calculated using the formula: %MPE = [(post-drug threshold - pre-drug threshold) / (cut-off pressure - pre-drug threshold)] x 100. A cut-off pressure is established to prevent tissue damage.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the NOP receptor in pain modulation. Its high potency and selectivity, coupled with its central activity, make it an ideal probe for both in vitro and in vivo studies. This technical guide provides a comprehensive overview of its pharmacological properties and detailed protocols for its application in pain research. The unique signaling profile of this compound, particularly its biased agonism towards G-protein pathways, offers exciting possibilities for the development of novel analgesics with improved safety profiles. Researchers utilizing this compound will contribute to a deeper understanding of the NOP receptor system and its potential as a therapeutic target for the management of pain.

References

NNC 63-0532: A Technical Guide to its Role in Anxiety and Depression Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NNC 63-0532 is a potent and selective non-peptide agonist for the nociceptin/orphanin FQ (N/OFQ) receptor, also known as the opioid receptor-like 1 (ORL-1) receptor.[1][2] This receptor system is implicated in a wide range of physiological and pathological processes, including pain, reward, and mood regulation.[1][2] Consequently, this compound has emerged as a critical pharmacological tool for elucidating the role of the NOP receptor in anxiety and depression. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, in vitro and in vivo pharmacological data, and detailed experimental protocols relevant to its study in the context of anxiety and depression research.

Core Mechanism of Action: A G Protein-Biased NOP Receptor Agonist

This compound functions as a full agonist at the NOP receptor, exhibiting a distinct signaling bias towards G protein-mediated pathways over β-arrestin recruitment. Activation of the NOP receptor by this compound primarily couples to inhibitory G proteins (Gαi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels, which causes neuronal hyperpolarization. This biased agonism is a key characteristic that may differentiate its therapeutic potential and side-effect profile from other NOP receptor agonists.

Data Presentation

In Vitro Pharmacology of this compound

The following tables summarize the quantitative data on the binding affinity and functional potency of this compound at the NOP receptor and other relevant receptors.

Binding Affinity (Ki) Data
Receptor Species Ki (nM) Reference
NOP (ORL-1)Human7.3 ± 0.9
μ-Opioid (MOP)Human140 ± 22
κ-Opioid (KOP)Human405 ± 54
Dopamine D2SHuman209 ± 32
Dopamine D3Human133 ± 14
Dopamine D4.4Human107 ± 9
Functional Activity Data
Assay Receptor Parameter Value (nM) Reference
[³⁵S]GTPγS BindingNOP (ORL-1)EC₅₀305 ± 26
cAMP InhibitionNOP (ORL-1)EC₅₀109 ± 11
GIRK Channel ActivationNOPEC₅₀56.0 ± 9.3
[³⁵S]GTPγS Bindingμ-OpioidEC₅₀>10,000
Dopamine D2S Functional AssayDopamine D2SIC₅₀ (antagonist)2830 ± 490
Preclinical Behavioral Data of NOP Receptor Agonists
Compound Behavioral Test Species Effect Dosage Reference
Ro 64-6198Elevated Plus-MazeRatIncreased open arm transitions and time spent in open arms0.32-3 mg/kg, i.p.
SCH 221510Elevated Plus-MazeRat, GerbilAnxiolytic-like effects1-30 mg/kg, p.o.
This compoundDefensive Behavior (vs. Bicuculline)RatPro-aversive effect (increased defensive behavior)Microinjection into substantia nigra pars reticulata

It is noteworthy that the pro-aversive effect observed with this compound was in a specific brain region and context, which may not reflect the overall systemic effect of the compound. Generally, activation of NOP receptors is associated with anxiolytic-like effects, while blockade of these receptors tends to produce antidepressant-like effects in animal models.

Experimental Protocols

cAMP Inhibition Assay

Objective: To determine the potency and efficacy of this compound in inhibiting adenylyl cyclase activity via the NOP receptor.

Methodology:

  • Cell Culture: Use a cell line stably expressing the human NOP receptor (e.g., CHO or HEK293 cells).

  • Assay Principle: The assay measures the accumulation of cAMP in response to stimulation with forskolin, an adenylyl cyclase activator. Agonists of Gαi/o-coupled receptors like the NOP receptor will inhibit this forskolin-stimulated cAMP production.

  • Procedure:

    • Plate the cells in a 96-well plate and incubate overnight.

    • Pre-incubate the cells with various concentrations of this compound or a vehicle control for 15-30 minutes.

    • Stimulate the cells with a fixed concentration of forskolin (e.g., 1-10 µM) for 15-30 minutes at 37°C.

    • Lyse the cells and measure intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay with a fluorescent or luminescent readout.

  • Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and maximal efficacy (Emax).

[³⁵S]GTPγS Binding Assay

Objective: To measure the activation of G proteins by the NOP receptor in response to this compound.

Methodology:

  • Membrane Preparation: Prepare crude membrane fractions from cells or tissues expressing the NOP receptor.

  • Assay Principle: This functional assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation.

  • Procedure:

    • In a 96-well plate, incubate the cell membranes with various concentrations of this compound, a fixed concentration of GDP (to facilitate nucleotide exchange), and [³⁵S]GTPγS in an appropriate assay buffer.

    • Incubate for 60-90 minutes at 30°C to allow for agonist-stimulated [³⁵S]GTPγS binding.

    • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free [³⁵S]GTPγS.

    • Wash the filters with ice-cold buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the specific [³⁵S]GTPγS binding (total binding minus non-specific binding determined in the presence of excess unlabeled GTPγS) against the logarithm of the this compound concentration. Determine the EC₅₀ and Emax from the resulting dose-response curve.

G Protein-Coupled Inwardly Rectifying Potassium (GIRK) Channel Activation Assay

Objective: To assess the functional coupling of the NOP receptor to GIRK channels following activation by this compound.

Methodology:

  • Cell Line: Use a cell line endogenously or heterologously expressing both the NOP receptor and GIRK channels (e.g., AtT-20 cells).

  • Assay Principle: Activation of Gαi/o-coupled receptors leads to the release of Gβγ subunits, which directly activate GIRK channels, causing potassium efflux and membrane hyperpolarization. This change in membrane potential can be measured using a fluorescent membrane potential-sensitive dye.

  • Procedure:

    • Plate the cells in a 96-well black-walled, clear-bottom plate.

    • Load the cells with a membrane potential-sensitive fluorescent dye (e.g., FLIPR Membrane Potential Assay Kit) for 30-60 minutes at 37°C.

    • Measure baseline fluorescence using a fluorescence plate reader.

    • Add varying concentrations of this compound to the wells and immediately measure the change in fluorescence over time.

  • Data Analysis: The decrease in fluorescence intensity corresponds to membrane hyperpolarization. Plot the change in fluorescence against the logarithm of the this compound concentration to generate a dose-response curve and calculate the EC₅₀.

Visualizations

This compound Signaling Pathway at the NOP Receptor```dot

NNC_63_0532_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound NOP NOP Receptor (ORL-1) This compound->NOP Agonist Binding G_protein Gαi/oβγ NOP->G_protein Activation G_alpha Gαi/o-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP GIRK GIRK Channel K_ion K+ GIRK->K_ion K+ Efflux Hyperpolarization Hyperpolarization K_ion->Hyperpolarization G_alpha->AC Inhibition G_beta_gamma->GIRK Activation

Caption: Workflow for a typical cAMP inhibition assay.

Logical Relationship between NOP Receptor Modulation and Affective Behaviors

NOP_Modulation_Behavior cluster_modulation NOP Receptor Modulation cluster_behavior Observed Behavioral Outcomes in Preclinical Models Agonism NOP Receptor Agonism (e.g., this compound) Anxiolytic Anxiolytic-like Effects Agonism->Anxiolytic Generally Leads To Antagonism NOP Receptor Antagonism Antidepressant Antidepressant-like Effects Antagonism->Antidepressant Generally Leads To

Caption: Relationship between NOP receptor modulation and behavior.

Conclusion

This compound is an invaluable tool for dissecting the complex role of the NOP receptor in anxiety and depression. Its G protein-biased agonism provides a unique opportunity to probe the specific signaling pathways that mediate the effects of NOP receptor activation on mood and affective states. While further research is needed to fully characterize its behavioral profile, particularly with systemic administration in standardized anxiety and depression models, the existing data on this compound and other NOP agonists provide a strong rationale for its continued investigation as a potential therapeutic lead and a crucial research compound. The detailed protocols and data presented in this guide are intended to facilitate such research and contribute to a deeper understanding of the NOP receptor system in neuropsychiatric disorders.

References

Investigating Drug Addiction Pathways with NNC 63-0532: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Drug addiction remains a significant challenge in neuroscience and pharmacology, with the mesolimbic dopamine system playing a central role in reward and reinforcement. The Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP, or ORL-1) has emerged as a critical modulator of this system and a promising target for therapeutic intervention. This technical guide focuses on NNC 63-0532, a potent, centrally active, non-peptide agonist for the NOP receptor. Unlike compounds directly targeting dopamine transporters, this compound offers a distinct mechanism for probing addiction pathways by modulating the intrinsic activity of dopamine neurons. This document provides an in-depth overview of its mechanism of action, detailed protocols for key in vitro and in vivo experiments, and a framework for interpreting data to elucidate the role of the NOP system in the pathophysiology of addiction.

Introduction to this compound

This compound is a selective and potent agonist for the NOP receptor, the fourth member of the opioid receptor family.[1][2] Unlike classical opioid receptors (μ, δ, κ), the NOP receptor and its endogenous ligand, N/OFQ, do not produce rewarding effects on their own and are not associated with addiction liability.[3] Instead, activation of the NOP system generally exerts an "anti-reward" or modulatory effect, capable of attenuating the reinforcing properties of various drugs of abuse, including cocaine, morphine, and alcohol.[3][4]

This compound is a brain-penetrant small molecule, making it an invaluable tool for studying the central effects of NOP receptor activation following systemic administration. A crucial characteristic of this compound is its nature as a G protein-biased agonist. It potently stimulates G protein signaling but is notably weak at recruiting β-arrestin or inducing receptor phosphorylation and internalization. This biased signaling profile allows for the specific investigation of G protein-mediated pathways in addiction, separate from arrestin-dependent mechanisms.

Mechanism of Action and Receptor Binding Profile

The primary mechanism of this compound is the activation of NOP receptors, which are G protein-coupled receptors (GPCRs) that couple to inhibitory Gαi/o proteins. This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and the modulation of ion channels, typically causing neuronal hyperpolarization. In brain regions critical for reward, such as the Ventral Tegmental Area (VTA), this inhibitory action reduces the firing rate of dopamine neurons, thereby decreasing dopamine release in projection areas like the Nucleus Accumbens (NAc).

NOP Receptor Signaling Pathway in Dopamine Neurons

Activation of NOP receptors on VTA dopamine neurons by an agonist like this compound triggers a signaling cascade that ultimately dampens the mesolimbic reward circuit.

NOP_Signaling_Pathway cluster_neuron VTA Dopamine Neuron cluster_synapse Nucleus Accumbens Synapse NNC This compound NOP NOP Receptor NNC->NOP Binds & Activates G_Protein Gi/o Protein NOP->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits K_Channel GIRK Channel (K+ Efflux) G_Protein->K_Channel Opens cAMP ↓ cAMP AC->cAMP Hyperpolarization Hyperpolarization (Reduced Firing) K_Channel->Hyperpolarization DA_Release ↓ Dopamine Release Hyperpolarization->DA_Release Leads to

Caption: NOP receptor activation by this compound inhibits VTA dopamine neurons.

Quantitative Data: Receptor Binding and Functional Potency

The following table summarizes the binding affinities (Ki) and functional potencies (EC₅₀/IC₅₀) of this compound for the human NOP receptor and key off-targets. This selectivity profile is essential for designing experiments and interpreting results.

Receptor TargetParameterValue (nM)Reference(s)
NOP Receptor (ORL-1) Ki 7.3
EC₅₀ (cAMP) 305
μ-Opioid Receptor (MOP)Ki140
κ-Opioid Receptor (KOP)Ki405
Dopamine D₂ₛ ReceptorKi209
IC₅₀ (Functional Antagonist)2830
Dopamine D₃ ReceptorKi133
Dopamine D₄.₄ ReceptorKi107

Experimental Protocols

Investigating the effects of this compound involves a combination of in vitro functional assays and in vivo behavioral and neurochemical paradigms.

In Vitro Protocol: [³⁵S]GTPγS Binding Assay

This functional assay measures the initial step of G protein activation and is ideal for determining the potency (EC₅₀) and efficacy of an agonist like this compound.

Objective: To quantify this compound-stimulated G protein activation in membranes expressing the NOP receptor.

Methodology:

  • Membrane Preparation: Prepare crude membrane fractions from cells stably expressing the human NOP receptor (e.g., CHO or HEK293 cells) or from brain tissue rich in NOP receptors (e.g., striatum, cortex).

  • Assay Buffer Preparation: Prepare an assay buffer containing Tris-HCl, MgCl₂, NaCl, and a GDP concentration optimized to maintain a low basal signal. Saponin may be included to permeabilize vesicles.

  • Reaction Setup: In a 96-well plate, add the following in order:

    • Assay buffer

    • Varying concentrations of this compound (or other test compounds).

    • Prepared cell membranes.

    • For antagonist studies, pre-incubate the antagonist with membranes before adding the agonist.

  • Initiation: Start the reaction by adding [³⁵S]GTPγS to each well.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Termination & Separation: Terminate the reaction by rapid filtration over glass fiber filters using a cell harvester. This separates the membrane-bound [³⁵S]GTPγS from the unbound.

  • Quantification: Wash the filters with ice-cold buffer, dry them, and measure the retained radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the specific binding (Total binding - Non-specific binding) against the log concentration of this compound. Use non-linear regression to calculate the EC₅₀ and Emax values.

GTPgS_Workflow A Prepare NOP-expressing cell membranes B Add membranes, GDP, and varying [this compound] to 96-well plate A->B C Initiate reaction with [35S]GTPγS B->C D Incubate at 30°C for 60 min C->D E Terminate by rapid filtration to separate bound/free label D->E F Quantify radioactivity with scintillation counting E->F G Plot data and calculate EC50 & Emax F->G

Caption: Workflow for a [³⁵S]GTPγS functional binding assay.

In Vivo Protocol: Microdialysis in the Nucleus Accumbens

This neurochemical technique allows for the real-time measurement of extracellular neurotransmitter levels (e.g., dopamine) in awake, freely moving animals.

Objective: To measure the effect of systemic this compound administration on dopamine levels in the NAc.

Methodology:

  • Probe Construction: Fabricate or purchase a concentric microdialysis probe with a semi-permeable membrane (typically 2-4 mm active length).

  • Stereotaxic Surgery: Anesthetize a rat (e.g., Sprague-Dawley) and place it in a stereotaxic frame. Implant a guide cannula aimed at the NAc shell or core (Coordinates relative to Bregma: e.g., AP +1.5 mm, ML -0.8 mm, DV -7.1 mm from skull). Secure the cannula assembly with dental cement. Allow the animal to recover for several days.

  • Probe Insertion & Perfusion: On the day of the experiment, insert the microdialysis probe through the guide cannula. Begin perfusing the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.

  • Baseline Collection: Allow the system to stabilize for at least 60-90 minutes. Collect several baseline dialysate samples at regular intervals (e.g., every 20 minutes).

  • Drug Administration: Administer this compound (e.g., subcutaneously or intraperitoneally) at the desired dose.

  • Post-Injection Sampling: Continue collecting dialysate samples for at least 2-3 hours post-injection to monitor changes in dopamine levels.

  • Sample Analysis: Analyze the dopamine concentration in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

  • Data Analysis: Express dopamine concentrations as a percentage of the average baseline concentration for each animal.

Microdialysis_Workflow A Implant guide cannula targeting Nucleus Accumbens in rat via stereotaxic surgery B After recovery, insert microdialysis probe and perfuse with aCSF A->B C Collect baseline dialysate samples (e.g., 3 x 20 min) B->C D Administer this compound systemically (s.c. or i.p.) C->D E Collect post-injection samples for 2-3 hours D->E F Analyze dopamine in samples using HPLC-ECD E->F G Express data as % of baseline and analyze F->G

Caption: Experimental workflow for in vivo microdialysis.

In Vivo Protocol: Conditioned Place Preference (CPP)

CPP is a standard behavioral paradigm used to assess the rewarding or aversive properties of drugs, or how a compound might interfere with the rewarding properties of another drug.

Objective: To determine if this compound can block the acquisition of CPP induced by a drug of abuse (e.g., cocaine).

Methodology:

  • Apparatus: Use a standard three-chamber CPP apparatus. The two larger conditioning chambers should have distinct visual and tactile cues (e.g., different wall patterns and floor textures).

  • Phase 1: Pre-Conditioning (Habituation & Baseline Preference):

    • On Day 1, place the animal (mouse or rat) in the central chamber and allow it to freely explore all three chambers for 15-20 minutes.

    • Record the time spent in each chamber to establish any initial bias. Animals showing a strong unconditioned preference for one chamber (>65-70% of the time) may be excluded.

  • Phase 2: Conditioning (8 Days):

    • This phase consists of alternating injections of the drug of abuse and vehicle.

    • On Drug Days (e.g., 1, 3, 5, 7): Administer the drug of abuse (e.g., cocaine 15 mg/kg, i.p.). Immediately confine the animal to one of the conditioning chambers (e.g., the initially non-preferred one) for 30 minutes.

    • On Vehicle Days (e.g., 2, 4, 6, 8): Administer a vehicle injection (e.g., saline, i.p.). Immediately confine the animal to the opposite conditioning chamber for 30 minutes.

    • To Test this compound: Administer this compound (at a desired dose) 15-30 minutes before the cocaine injection on drug days.

  • Phase 3: Post-Conditioning (Preference Test):

    • On Day 9, place the animal (in a drug-free state) in the central chamber and allow it to freely explore all three chambers for 15-20 minutes, as in the pre-conditioning phase.

    • Record the time spent in each chamber.

  • Data Analysis: Calculate a preference score (Time in drug-paired chamber - Time in vehicle-paired chamber). A significant increase in this score from pre- to post-conditioning indicates a rewarding effect. Successful blockade by this compound would result in no significant change in the preference score.

CPP_Workflow cluster_pre Phase 1: Pre-Test cluster_cond Phase 2: Conditioning (Days 2-9) cluster_post Phase 3: Post-Test A Day 1: Allow free exploration of all chambers (15 min). Record baseline preference. B Drug Days: Administer this compound, then Cocaine. Confine to 'Drug-Paired' chamber. A->B C Vehicle Days: Administer Vehicle. Confine to 'Vehicle-Paired' chamber. A->C D Day 10: Allow free exploration of all chambers (15 min). Record final preference. B->D E Calculate Preference Score: (Time_post - Time_pre) for drug-paired chamber D->E

Caption: Workflow for a Conditioned Place Preference (CPP) experiment.

Representative Data and Interpretation

While specific behavioral data for this compound is limited in publicly accessible literature, studies with other potent and selective NOP agonists like Ro 64-6198 and AT-312 provide a strong indication of expected outcomes. These compounds have been shown to effectively reduce cocaine self-administration in rats, a key model of the motivational aspects of addiction.

CompoundModelDoseEffectReference
Ro 64-6198 Cocaine Self-Administration (Long Access)1 & 3 mg/kgDose-dependent decrease in cocaine infusions
AT-312 Cocaine Self-Administration (Fixed Ratio)1 & 3 mg/kgDose-dependent decrease in cocaine infusions
Cebranopadol Cocaine Self-Administration (Fixed Ratio 5)25 & 50 µg/kgDose-dependent decrease in cocaine infusions

Interpretation: A reduction in drug self-administration following pre-treatment with this compound would suggest that activation of NOP receptors diminishes the reinforcing value of the drug. This effect is likely mediated by the inhibition of the mesolimbic dopamine pathway, as described in Section 2. It is crucial to include control experiments, such as testing the effect of this compound on self-administration of a natural reward (e.g., sucrose or food pellets), to ensure the observed effects are specific to drug reward and not a result of general motor impairment or suppression of motivation.

Conclusion

This compound is a powerful pharmacological tool for dissecting the contribution of the NOP receptor system to the neurobiology of addiction. Its identity as a G protein-biased agonist provides a unique opportunity to study the consequences of this specific signaling pathway. By combining in vitro characterization of its functional activity with in vivo assessments of its effects on dopamine neurochemistry and addiction-related behaviors, researchers can gain critical insights into a novel pathway for modulating reward circuitry. The protocols and data presented in this guide offer a comprehensive framework for utilizing this compound to explore the therapeutic potential of NOP receptor agonism in treating substance use disorders.

References

NNC 63-0532: A G Protein-Biased NOP Receptor Agonist and its Implications for Opioid Tolerance

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

NNC 63-0532 is a potent and selective non-peptide agonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the opioid receptor-like 1 (ORL-1) receptor. A significant body of research has characterized this compound as a G protein-biased agonist. This property, defined by the preferential activation of G protein-dependent signaling pathways over β-arrestin-mediated pathways, has positioned this compound as a valuable tool for dissecting the complex pharmacology of the NOP receptor. This technical guide provides a comprehensive overview of this compound, with a particular focus on its signaling properties and the potential effects on the development of opioid tolerance. While direct experimental evidence on the effects of this compound on tolerance to classical opioids like morphine is limited, this guide synthesizes available data on this compound and analogous NOP receptor agonists to provide a detailed perspective for the scientific community.

Introduction

The opioid crisis has underscored the urgent need for novel analgesics with improved safety profiles, particularly with respect to the development of tolerance, dependence, and respiratory depression. The NOP receptor, a member of the opioid receptor family, has emerged as a promising target for modulating pain and addiction.[1][2] Activation of the NOP receptor can exert a complex, often opposing, influence on the effects of classical mu-opioid receptor (MOR) agonists.[3][4]

This compound is a key pharmacological tool in the study of NOP receptor function.[5] Its defining characteristic is its biased agonism, demonstrating full agonism in G protein-mediated signaling while showing little to no activity in recruiting β-arrestin. This unique profile allows for the specific investigation of the consequences of G protein signaling downstream of the NOP receptor, in isolation from β-arrestin-mediated effects such as receptor desensitization and internalization. This guide will delve into the molecular pharmacology of this compound, its signaling pathways, and the experimental methodologies used to characterize its effects, with a forward-looking perspective on its implications for opioid tolerance.

Molecular Profile and Pharmacology of this compound

This compound, with the IUPAC name methyl 2-[8-(naphthalen-1-ylmethyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-3-yl]acetate, is a synthetic small molecule that acts as a selective agonist at the NOP receptor.

Receptor Binding and Functional Activity

Quantitative data from various in vitro assays have established the potency and selectivity of this compound. The following tables summarize key pharmacological parameters.

ReceptorBinding Affinity (Ki, nM)Reference
Human NOP (ORL1)7.3 ± 0.9
Human μ-opioid140 ± 22
Human κ-opioid405 ± 54
Human δ-opioid>1000

Table 1: Receptor Binding Affinities of this compound.

AssayParameterValueReference
GIRK Channel Activation (hNOP)EC50 (nM)56.0 ± 9.3
cAMP Inhibition (hNOP)EC50 (nM)~2000
cAMP Inhibition (hNOP)Emax (% of N/OFQ)71.78 ± 3.45
β-arrestin Recruitment (hNOP)EfficacyNot measurable
NOP Receptor PhosphorylationEfficacyNo induction

Table 2: In Vitro Functional Activity of this compound at the NOP Receptor.

Signaling Pathways of this compound

This compound's G protein bias is a central element of its pharmacological profile. Upon binding to the NOP receptor, it preferentially activates Gαi/o protein-mediated signaling cascades, leading to the inhibition of adenylyl cyclase and the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels. Critically, it does not significantly engage the β-arrestin pathway, which is typically involved in receptor desensitization, internalization, and the activation of distinct downstream signaling effectors.

G Protein-Mediated Signaling

The primary signaling pathway activated by this compound is the G protein cascade. This leads to two main downstream effects:

  • Inhibition of Adenylyl Cyclase: Activation of the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

  • Activation of GIRK Channels: The dissociation of the Gβγ subunit complex from Gαi leads to the direct activation of GIRK channels, causing potassium efflux and hyperpolarization of the cell membrane. This hyperpolarization reduces neuronal excitability.

G_Protein_Signaling cluster_intracellular Intracellular NNC63_0532 This compound NOP_R NOP Receptor NNC63_0532->NOP_R Binds G_protein Gαiβγ NOP_R->G_protein Activates G_alpha Gαi-GTP G_protein->G_alpha Dissociates G_betagamma Gβγ G_protein->G_betagamma Dissociates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Produces GIRK GIRK Channel K_ion K+ Efflux GIRK->K_ion Allows G_alpha->AC Inhibits G_betagamma->GIRK Activates Hyperpolarization Hyperpolarization K_ion->Hyperpolarization

G Protein-Mediated Signaling Pathway of this compound.
Lack of β-arrestin Pathway Engagement

In contrast to the endogenous ligand N/OFQ and other NOP agonists, this compound does not induce significant phosphorylation of the NOP receptor C-terminal tail, a critical step for the recruitment of β-arrestin proteins. Consequently, this compound fails to promote β-arrestin recruitment and subsequent receptor internalization. This lack of β-arrestin engagement is the hallmark of its G protein bias.

Beta_Arrestin_Pathway NNC63_0532 This compound NOP_R NOP Receptor NNC63_0532->NOP_R Phosphorylation Receptor Phosphorylation NOP_R->Phosphorylation Beta_Arrestin β-arrestin Recruitment Internalization Receptor Internalization

This compound's Lack of β-arrestin Pathway Engagement.

Effects on Opioid Tolerance

The development of tolerance to the analgesic effects of classical opioids like morphine is a major clinical challenge. This phenomenon is thought to be mediated, in part, by β-arrestin-dependent mechanisms, including receptor desensitization and downregulation. The hypothesis that G protein-biased opioid agonists might produce potent analgesia with reduced tolerance has been a significant driver of drug discovery efforts.

While there are no direct studies investigating the effect of this compound on the development of morphine tolerance, research on other selective NOP receptor agonists provides valuable insights. A study on the selective NOP agonist SCH221510 demonstrated that its co-administration with morphine accelerated the development of antinociceptive tolerance to morphine in female mice. This suggests that systemic activation of NOP receptors may facilitate the development of tolerance to MOR agonists.

The proposed mechanism for this effect involves the complex interplay between the NOP and MOR signaling systems. Activation of NOP receptors can functionally antagonize MOR-mediated effects, and chronic NOP activation may lead to adaptive changes in shared downstream signaling pathways that contribute to a state of tolerance.

Opioid_Tolerance_Hypothesis cluster_outcome Outcome Morphine Morphine MOR MOR Activation Morphine->MOR NNC63_0532 This compound (or other NOP agonist) NOP_R NOP Receptor Activation NNC63_0532->NOP_R Tolerance Accelerated Morphine Analgesic Tolerance MOR->Tolerance NOP_R->MOR

Hypothesized Effect of NOP Agonists on Morphine Tolerance.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of this compound and the assessment of opioid tolerance.

In Vitro Assays

This assay measures the activation of GIRK channels downstream of NOP receptor activation, providing a functional readout of G protein signaling.

  • Cell Line: AtT-20 cells stably expressing the human NOP receptor.

  • Reagents:

    • Membrane potential-sensitive dye (e.g., FLIPR Potassium Assay Kit)

    • This compound and other test compounds

    • N/OFQ (as a reference agonist)

    • Pertussis toxin (PTX, as a Gαi/o inhibitor)

    • GIRK channel blocker (e.g., Tertiapin-Q)

  • Protocol:

    • Plate AtT-20-hNOP cells in a 96-well black-walled, clear-bottom plate and culture overnight.

    • Load cells with the membrane potential-sensitive dye according to the manufacturer's instructions (typically for 60 minutes at 37°C).

    • Measure baseline fluorescence using a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • Add varying concentrations of this compound or reference compounds to the wells.

    • Monitor the change in fluorescence intensity over time. A decrease in fluorescence indicates membrane hyperpolarization due to K+ efflux through activated GIRK channels.

    • For control experiments, pre-incubate cells with PTX (to confirm Gαi/o coupling) or add a GIRK channel blocker after agonist stimulation (to confirm the involvement of GIRK channels).

    • Calculate EC50 and Emax values by fitting the concentration-response data to a sigmoidal dose-response curve.

This assay quantifies the inhibition of adenylyl cyclase activity following NOP receptor activation.

  • Cell Line: HEK293 or CHO cells stably expressing the human NOP receptor.

  • Reagents:

    • Forskolin (to stimulate adenylyl cyclase)

    • This compound and other test compounds

    • N/OFQ (as a reference agonist)

    • cAMP detection kit (e.g., LANCE Ultra cAMP Kit or AlphaScreen cAMP Assay Kit)

  • Protocol:

    • Plate cells in a suitable multi-well plate and culture overnight.

    • Pre-incubate cells with varying concentrations of this compound or reference compounds for a specified time (e.g., 15-30 minutes).

    • Stimulate the cells with a fixed concentration of forskolin (e.g., 5 µM) to induce cAMP production.

    • Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay-based detection kit according to the manufacturer's protocol.

    • The signal will be inversely proportional to the amount of cAMP produced.

    • Calculate IC50 and Emax values for the inhibition of forskolin-stimulated cAMP accumulation.

In Vivo Assays

This behavioral assay measures the development of tolerance to the analgesic effect of an opioid.

  • Animal Model: Male C57BL/6 mice.

  • Apparatus: Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Drugs:

    • Morphine sulfate

    • This compound (or other test compound)

    • Saline (vehicle control)

  • Protocol:

    • Baseline Measurement: On day 0, determine the baseline hot plate latency for each mouse by placing it on the hot plate and recording the time to the first sign of nociception (e.g., paw licking, jumping). A cut-off time (e.g., 30-45 seconds) should be used to prevent tissue damage.

    • Induction of Tolerance: From day 1 to day 7 (or longer), administer morphine (e.g., 10 mg/kg, s.c.) twice daily. For the experimental group, co-administer this compound (at a specified dose and route) with each morphine injection. The control group receives morphine and the vehicle for this compound.

    • Assessment of Tolerance: On the test day (e.g., day 8), administer a challenge dose of morphine to all groups. Measure the hot plate latency at various time points after the morphine injection (e.g., 30, 60, 90, and 120 minutes).

    • Data Analysis: Calculate the percentage of maximal possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100. A rightward shift in the dose-response curve or a decrease in the %MPE in the morphine-only group compared to the acute morphine effect indicates the development of tolerance. Compare the %MPE between the group receiving morphine alone and the group receiving morphine plus this compound to determine the effect of this compound on tolerance development.

Tolerance_Workflow cluster_day0 Day 0: Baseline cluster_days1_7 Days 1-7: Tolerance Induction cluster_day8 Day 8: Tolerance Assessment cluster_analysis Data Analysis Baseline Measure Baseline Hot Plate Latency Group1 Group 1: Morphine + Vehicle Baseline->Group1 Group2 Group 2: Morphine + this compound Baseline->Group2 Challenge Administer Morphine Challenge Dose to All Groups Group1->Challenge Group2->Challenge Measure Measure Hot Plate Latency at Multiple Time Points Challenge->Measure Calculate Calculate %MPE Measure->Calculate Compare Compare %MPE between Groups Calculate->Compare

Experimental Workflow for Assessing Opioid Tolerance.

Conclusion

This compound is a powerful pharmacological probe characterized by its potent, selective, and G protein-biased agonism at the NOP receptor. Its ability to activate G protein signaling without engaging the β-arrestin pathway makes it an invaluable tool for elucidating the distinct roles of these two major signaling cascades in NOP receptor function. While direct evidence is still needed, studies with other selective NOP receptor agonists suggest that activation of the NOP system may facilitate the development of tolerance to classical opioid analgesics. This finding has significant implications for the development of novel pain therapeutics, suggesting that NOP receptor antagonists, rather than agonists, might be beneficial as adjuncts to traditional opioid therapy to mitigate tolerance. Further research, including in vivo studies directly examining the interaction of this compound with chronic morphine administration, is crucial to fully understand the therapeutic potential of targeting the NOP receptor to combat the challenges of long-term opioid use.

References

Discovery and development of NNC 63-0532

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to NNC 63-0532: A Potent Nociceptin/Orphanin FQ Receptor Agonist

Introduction

This compound is a potent and selective non-peptide agonist for the nociceptin/orphanin FQ (N/OFQ) receptor, also known as the opioid receptor-like 1 (ORL-1) receptor.[1][2] This centrally active compound has emerged as a critical research tool for elucidating the physiological and pathological roles of the N/OFQ system, which is implicated in a range of processes including pain modulation, anxiety, and drug addiction.[1] Developed through the chemical modification of the moderately potent but non-selective lead compound, spiroxatrine, this compound exhibits significantly improved affinity and selectivity for the NOP receptor. This technical guide provides a comprehensive overview of the discovery, pharmacological properties, and experimental protocols related to this compound.

Chemical Properties

PropertyValue
IUPAC Name (8-Naphthalen-1-ylmethyl-4-oxo-1-phenyl-1,3,8-triaza-spiro[4.5]dec-3-yl)-acetic acid methyl ester
Molecular Formula C₂₇H₂₉N₃O₃
Molecular Weight 443.54 g/mol
CAS Number 250685-44-0

Pharmacological Data

Receptor Binding Affinity

The binding affinity of this compound for the human NOP receptor and other selected receptors was determined through radioligand displacement assays. The equilibrium dissociation constant (Ki) values are summarized below.

ReceptorRadioligandKi (nM)Selectivity vs. NOP
NOP (ORL-1) [³H]-Nociceptin7.3 ± 0.9-
μ-opioid [³H]-DAMGO140 ± 22~19-fold
κ-opioid [³H]-U69,593405 ± 54~55-fold
Dopamine D₂ₛ [³H]-Spiperone209 ± 32~29-fold
Dopamine D₃ [³H]-Spiperone133 ± 14~18-fold
Dopamine D₄.₄ [³H]-Spiperone107 ± 9~15-fold
Data sourced from Thomsen & Hohlweg (2000).
Functional Activity

The functional activity of this compound was assessed in cellular assays measuring the modulation of second messenger systems and G-protein activation.

AssayReceptorCell LineMeasured EffectPotency (EC₅₀/IC₅₀, nM)Efficacy (% of max)
[³⁵S]-GTPγS BindingNOP (ORL-1)BHKStimulation305 ± 2695 ± 4
cAMP AccumulationNOP (ORL-1)BHKInhibition109 ± 1198 ± 3
[³⁵S]-GTPγS Bindingμ-opioidCHOStimulation>10,000-
Cytosensor MicrophysiometerDopamine D₂ₛCHOAntagonism2830-
Data sourced from Thomsen & Hohlweg (2000).

Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for various receptors.

General Protocol:

  • Membrane Preparation: Membranes were prepared from baby hamster kidney (BHK) or Chinese hamster ovary (CHO) cells stably expressing the human receptor of interest (NOP, μ-opioid, κ-opioid, D₂ₛ, D₃, or D₄.₄).

  • Incubation: Cell membranes were incubated with a specific radioligand (e.g., [³H]-Nociceptin for NOP) and various concentrations of the test compound (this compound).

  • Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of bound radioactivity on the filters was quantified by liquid scintillation counting.

  • Data Analysis: IC₅₀ values (concentration of compound that inhibits 50% of specific binding) were determined by non-linear regression analysis. Ki values were calculated from the IC₅₀ values using the Cheng-Prusoff equation.

[³⁵S]-GTPγS Binding Assay

Objective: To assess the functional agonist activity of this compound at G-protein coupled receptors.

Protocol:

  • Membrane Incubation: Membranes from cells expressing the receptor of interest were incubated with GDP, the non-hydrolyzable GTP analog [³⁵S]-GTPγS, and varying concentrations of this compound.

  • Stimulation: Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]-GTPγS on the Gα subunit.

  • Separation: The reaction was terminated, and bound [³⁵S]-GTPγS was separated from unbound by filtration.

  • Quantification: The amount of membrane-bound [³⁵S]-GTPγS was measured using a scintillation counter.

  • Data Analysis: EC₅₀ values (concentration of agonist that produces 50% of the maximal response) and Emax (maximal efficacy) were determined by fitting the data to a sigmoidal dose-response curve.

cAMP Accumulation Assay

Objective: To measure the functional effect of this compound on adenylyl cyclase activity.

Protocol:

  • Cell Culture: BHK cells expressing the human NOP receptor were cultured to confluency.

  • Pre-incubation: Cells were pre-incubated with a phosphodiesterase inhibitor to prevent cAMP degradation.

  • Stimulation: Cells were stimulated with forskolin (to activate adenylyl cyclase) in the presence of varying concentrations of this compound.

  • Lysis and Quantification: The reaction was stopped, cells were lysed, and the intracellular cAMP concentration was determined using a competitive protein binding assay or an immunoassay.

  • Data Analysis: IC₅₀ values (concentration of agonist that inhibits 50% of the forskolin-stimulated cAMP accumulation) were calculated.

Visualizations

NOP_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular NNC_63_0532 This compound NOP_Receptor NOP Receptor (ORL-1) NNC_63_0532->NOP_Receptor Binds G_Protein Gi/o Protein NOP_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., altered neuronal excitability) PKA->Cellular_Response Phosphorylates targets

Caption: NOP receptor signaling pathway activated by this compound.

Drug_Discovery_Workflow Start Lead Compound Identification Spiroxatrine Spiroxatrine (Ki = 118 nM, non-selective) Start->Spiroxatrine Chem_Mod Chemical Modification & Structure-Activity Relationship (SAR) Studies Spiroxatrine->Chem_Mod NNC_63_0532 This compound (Ki = 7.3 nM, ~12-fold selective) Chem_Mod->NNC_63_0532 In_Vitro In Vitro Characterization (Binding & Functional Assays) NNC_63_0532->In_Vitro In_Vivo In Vivo Studies (Brain Penetration, Pharmacological Effects) In_Vitro->In_Vivo End Research Tool In_Vivo->End

Caption: Discovery workflow of this compound from its lead compound.

Conclusion

This compound is a well-characterized, potent, and selective non-peptide agonist of the NOP receptor. Its development has provided the scientific community with an invaluable tool to investigate the complex roles of the N/OFQ system. The detailed pharmacological data and experimental protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working in the field of opioid research and related areas. The brain-penetrating properties of this compound further enhance its utility for in vivo studies aimed at understanding the central effects of NOP receptor activation.

References

NNC 63-0532: A Technical Guide on Brain Penetrability and Central Nervous System Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NNC 63-0532, chemically identified as (8-Naphthalen-1-ylmethyl-4-oxo-1-phenyl-1,3,8-triaza-spiro[4.5]dec-3-yl)-acetic acid methyl ester, is a potent and selective non-peptide agonist for the nociceptin/orphanin FQ (N/OFQ) receptor, also known as the opioid receptor-like 1 (ORL-1) receptor.[1][2] Its development as a brain-penetrant molecule has made it a valuable tool for investigating the physiological roles of the N/OFQ system within the central nervous system (CNS).[1] This technical guide provides a comprehensive overview of the available data on this compound's brain penetrability, its effects on the CNS, and the experimental protocols used to elucidate these properties.

Data Presentation

The following tables summarize the quantitative data regarding the in vitro and in vivo pharmacology of this compound.

Table 1: Receptor Binding Affinity of this compound

ReceptorSpeciesRadioligandKi (nM)Reference
ORL-1 (human)Human[125I]-Tyr14-Nociceptin7.3 ± 0.9[1]
μ-opioidHuman[3H]-Diprenorphine140 ± 22[1]
κ-opioidHuman[3H]-Diprenorphine405 ± 54
Dopamine D2SHumanNot Specified209 ± 32
Dopamine D3HumanNot Specified133 ± 14
Dopamine D4.4HumanNot Specified107 ± 9
Opioid (non-selective)Rat[3H]-Diprenorphine560 ± 55

Table 2: Functional Activity of this compound

AssayReceptorSpeciesActivityEC50 / IC50 (nM)EfficacyReference
cAMP FormationORL-1BHK CellsAgonist109 ± 1198 ± 3% (vs. Nociceptin)
[35S]-GTPγS BindingORL-1BHK CellsAgonist305 ± 2695 ± 4% (vs. Nociceptin)
[35S]-GTPγS Bindingμ-opioidHumanWeak Agonist>10,000Not Determined
MicrophysiometerDopamine D2SNot SpecifiedAntagonist/Weak Partial Agonist2830 ± 490Not Applicable

Table 3: In Vivo Central Nervous System Effects of this compound

Behavioral TestSpeciesAdministration RouteDoseObserved EffectReference
Lordosis BehaviorNot SpecifiedSubcutaneous (s.c.)Not SpecifiedFacilitation
Locomotor ActivityNot SpecifiedSubcutaneous (s.c.)Not SpecifiedDepression
Paw-withdrawal AssayRatIntravenous (i.v.)0.3 mg/kgAnti-analgesia (delayed onset)

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide.

In Vitro Assays

1. Radioligand Binding Assays

  • Objective: To determine the binding affinity (Ki) of this compound for various receptors.

  • General Protocol for Membrane Preparations:

    • Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., from CHO cells for ORL-1, or rat cortical membranes) are prepared by homogenization in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) followed by centrifugation to pellet the membranes. The final pellet is resuspended in the assay buffer.

    • Competition Binding: A fixed concentration of a specific radioligand (e.g., [125I]-Tyr14-Nociceptin for ORL-1, [3H]-diprenorphine for opioid receptors) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled competitor, this compound.

    • Incubation: The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

    • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B). The filters are washed with ice-cold buffer to remove unbound radioligand.

    • Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.

    • Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. Cyclic AMP (cAMP) Formation Assay

  • Objective: To determine the functional activity of this compound at Gi/o-coupled receptors by measuring the inhibition of adenylyl cyclase.

  • Protocol for BHK cells expressing ORL-1:

    • Cell Culture: Baby Hamster Kidney (BHK) cells stably expressing the human ORL-1 receptor are cultured in appropriate media.

    • Assay Preparation: Cells are seeded in multi-well plates and incubated until confluent. Before the assay, the growth medium is replaced with a serum-free assay buffer containing a phosphodiesterase inhibitor (e.g., 1 mM IBMX) to prevent cAMP degradation.

    • Compound Incubation: Cells are pre-incubated with varying concentrations of this compound or a reference agonist (e.g., nociceptin).

    • Stimulation: Adenylyl cyclase is stimulated with forskolin (e.g., 10 µM) for a defined period (e.g., 10 minutes) at 37°C.

    • Cell Lysis and cAMP Measurement: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is determined using a commercially available cAMP assay kit (e.g., a competitive immunoassay or a bioluminescence-based assay).

    • Data Analysis: The concentration-response curve for the inhibition of forskolin-stimulated cAMP accumulation is plotted, and the EC50 value is determined using non-linear regression.

3. [35S]-GTPγS Binding Assay

  • Objective: To measure the activation of G-proteins by this compound, providing a direct measure of receptor agonism.

  • Protocol for Membranes from BHK/ORL-1 cells:

    • Membrane Preparation: Membranes are prepared from BHK cells expressing the ORL-1 receptor as described for the radioligand binding assay.

    • Assay Buffer: The assay is performed in a buffer containing GDP (e.g., 10 µM) to facilitate the exchange of [35S]-GTPγS for GDP upon receptor activation.

    • Incubation: Membranes are incubated with varying concentrations of this compound, a reference agonist, and a fixed concentration of [35S]-GTPγS (e.g., 0.1 nM) in the assay buffer.

    • Termination and Filtration: The incubation is terminated by rapid filtration through glass fiber filters. The filters are washed with ice-cold buffer.

    • Quantification: The amount of [35S]-GTPγS bound to the G-proteins on the filters is measured by scintillation counting.

    • Data Analysis: Basal binding is measured in the absence of an agonist, and non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS. Agonist-stimulated binding is calculated, and concentration-response curves are generated to determine EC50 and Emax values.

In Vivo Assays

1. Paw-withdrawal Assay (Anti-analgesia)

  • Objective: To assess the anti-analgesic effects of this compound.

  • Protocol in Rats:

    • Animals: Male rats are used for the experiment.

    • Drug Administration: this compound is dissolved in a suitable vehicle (e.g., 50% ethanol in saline) and administered intravenously (i.v.) at a dose of 0.3 mg/kg.

    • Nociceptive Testing: The paw-withdrawal threshold to a mechanical stimulus is measured at various time points after drug administration using a pressure applicator (e.g., Randall-Selitto apparatus).

    • Data Analysis: The paw-withdrawal latency or threshold is recorded. A decrease in the threshold compared to baseline indicates an anti-analgesic or hyperalgesic effect. The time course of this effect is plotted.

Visualization of Pathways and Workflows

Signaling Pathways

The following diagrams illustrate the primary signaling pathways affected by this compound based on its receptor interaction profile.

ORL1_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular NNC_63_0532 This compound ORL1 ORL-1 Receptor NNC_63_0532->ORL1 Agonist Gi_Go Gαi/o ORL1->Gi_Go Activates G_beta_gamma Gβγ ORL1->G_beta_gamma Releases AC Adenylyl Cyclase Gi_Go->AC Inhibits GIRK GIRK Channels G_beta_gamma->GIRK Activates Ca_channels Ca²⁺ Channels G_beta_gamma->Ca_channels Inhibits cAMP cAMP AC->cAMP Decreases PKA PKA cAMP->PKA Inhibits Mu_Opioid_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular NNC_63_0532_weak This compound (Weak Agonist) Mu_Opioid μ-Opioid Receptor NNC_63_0532_weak->Mu_Opioid Gi_Go_mu Gαi/o Mu_Opioid->Gi_Go_mu Activates AC_mu Adenylyl Cyclase Gi_Go_mu->AC_mu Inhibits cAMP_mu cAMP AC_mu->cAMP_mu Decreases D2_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular NNC_63_0532_ant This compound (Antagonist) D2_Receptor Dopamine D₂ Receptor NNC_63_0532_ant->D2_Receptor Blocks Dopamine Dopamine Dopamine->D2_Receptor Activates Gi_Go_d2 Gαi/o D2_Receptor->Gi_Go_d2 Activates AC_d2 Adenylyl Cyclase Gi_Go_d2->AC_d2 Inhibits cAMP_d2 cAMP AC_d2->cAMP_d2 Decreases Radioligand_Binding_Workflow Start Start Prepare_Membranes Prepare Receptor Membranes Start->Prepare_Membranes Incubate Incubate Membranes with Radioligand & this compound Prepare_Membranes->Incubate Filter Filter and Wash to Separate Bound Ligand Incubate->Filter Count Quantify Radioactivity Filter->Count Analyze Analyze Data (IC₅₀, Kᵢ) Count->Analyze End End Analyze->End cAMP_Assay_Workflow Start Start Seed_Cells Seed Receptor-Expressing Cells Start->Seed_Cells Pre_Incubate Pre-incubate with This compound Seed_Cells->Pre_Incubate Stimulate Stimulate with Forskolin Pre_Incubate->Stimulate Lyse_Measure Lyse Cells and Measure cAMP Stimulate->Lyse_Measure Analyze Analyze Data (EC₅₀) Lyse_Measure->Analyze End End Analyze->End

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies of NNC 63-0532

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NNC 63-0532 is a potent and selective non-peptide agonist for the nociceptin/orphanin FQ (NOP) receptor, also known as the opioid receptor-like 1 (ORL-1) receptor.[1] As a research tool, this compound is crucial for investigating the physiological and pathological roles of the NOP receptor system, which is implicated in a variety of processes including pain modulation, anxiety, depression, and substance abuse.[1] This document provides detailed application notes and experimental protocols for in vivo studies involving this compound to facilitate further research into its therapeutic potential.

Physicochemical and Pharmacological Properties

PropertyValueReference
IUPAC Name methyl [8-(1-naphthylmethyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]dec-3-yl)acetate[1]
Molecular Formula C27H29N3O3[1]
Molar Mass 443.547 g·mol−1[1]
Mechanism of Action Potent and selective NOP receptor agonist

Receptor Binding and Functional Activity

This compound exhibits high affinity and selectivity for the human NOP receptor. It functions as a G-protein biased agonist, potently activating G-protein signaling pathways with minimal recruitment of β-arrestin.

Table 1: Receptor Binding Affinities (Ki, nM)

ReceptorHuman (Ki, nM)Reference
NOP (ORL-1) 7.3 ± 0.9
μ-Opioid 140 ± 22
κ-Opioid 405 ± 54
Dopamine D2S 209 ± 32
Dopamine D3 133 ± 14
Dopamine D4.4 107 ± 9

Table 2: In Vitro Functional Activity

AssayReceptorParameterValueReference
cAMP Inhibition Human NOPEC50305 nM
[35S]GTPγS Binding Human NOPEfficacy vs. Nociceptin95 ± 4%
[35S]GTPγS Binding Human μ-OpioidEC50>10 μM
Microphysiometer Human Dopamine D2SIC502830 ± 490 nM (antagonist/weak partial agonist)
GIRK Channel Activation N/AEC5056.0 ± 9.3 nM

Signaling Pathway

This compound, as a G-protein biased agonist of the NOP receptor, primarily initiates signaling through Gαi/o proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels. Unlike the endogenous ligand nociceptin/orphanin FQ (N/OFQ), this compound does not robustly induce receptor phosphorylation or β-arrestin recruitment, suggesting a distinct signaling profile that may contribute to a different spectrum of in vivo effects.

NNC_63_0532_Signaling_Pathway cluster_cell Cell Membrane cluster_downstream Downstream Effects NNC_63_0532 This compound NOP_Receptor NOP Receptor NNC_63_0532->NOP_Receptor G_Protein Gαi/o NOP_Receptor->G_Protein Activation Beta_Arrestin β-Arrestin NOP_Receptor->Beta_Arrestin Minimal Recruitment Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibition GIRK_Channel GIRK Channel G_Protein->GIRK_Channel Activation cAMP cAMP Adenylyl_Cyclase->cAMP Conversion Potassium_Ion GIRK_Channel->Potassium_Ion Efflux Decreased_cAMP Decreased Cellular Activity dummy1->Decreased_cAMP Hyperpolarization Neuronal Hyperpolarization dummy2->Hyperpolarization

This compound biased signaling at the NOP receptor.

Experimental Protocols for In Vivo Studies

The following protocols are provided as a guide for in vivo research using this compound. It is recommended that researchers optimize these protocols for their specific experimental conditions.

Assessment of Anti-Analgesia in Rats

This protocol is designed to evaluate the anti-analgesic effects of this compound.

Experimental Workflow:

Anti_Analgesia_Workflow Acclimatization Acclimatize Rats to Testing Environment Baseline Establish Baseline Nociceptive Threshold Acclimatization->Baseline Administration Administer this compound (0.3 mg/kg, i.v.) or Vehicle Baseline->Administration Testing Measure Nociceptive Threshold at Timed Intervals Administration->Testing Analysis Data Analysis and Comparison Testing->Analysis

Workflow for assessing anti-analgesia.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • This compound

  • Vehicle (e.g., saline, DMSO, or other appropriate solvent)

  • Apparatus for measuring mechanical nociceptive thresholds (e.g., Randall-Selitto analgesy-meter)

  • Intravenous injection supplies

Procedure:

  • Acclimatization: Acclimate rats to the testing room and handling for at least 3 days prior to the experiment.

  • Baseline Measurement: On the day of the experiment, determine the baseline mechanical nociceptive threshold for each rat.

  • Administration: Administer this compound at a dose of 0.3 mg/kg via intravenous (i.v.) injection. A vehicle control group should be included.

  • Nociceptive Testing: Measure the mechanical nociceptive threshold at various time points post-injection (e.g., 15, 30, 60, 90, 120, and 180 minutes).

  • Data Analysis: Express the data as the percentage of maximal possible effect (%MPE) or as raw withdrawal thresholds. Compare the effects of this compound with the vehicle control group using appropriate statistical analysis.

Expected Outcome:

This compound is expected to produce a time-dependent decrease in the mechanical nociceptive threshold, indicating an anti-analgesic effect.

Evaluation of Anxiolytic-like Effects in Mice (Elevated Plus Maze)

This protocol describes the use of the elevated plus maze (EPM) to assess the potential anxiolytic-like effects of this compound.

Experimental Workflow:

EPM_Workflow Acclimatization Acclimatize Mice to Testing Room Administration Administer this compound (dose range, i.p.) or Vehicle Acclimatization->Administration EPM_Test Place Mouse in Elevated Plus Maze for 5 min Administration->EPM_Test Data_Collection Record Time Spent and Entries into Open/Closed Arms EPM_Test->Data_Collection Analysis Analyze Behavioral Parameters Data_Collection->Analysis

Workflow for the elevated plus maze test.

Materials:

  • Adult male mice (e.g., C57BL/6J)

  • This compound

  • Vehicle

  • Elevated plus maze apparatus

  • Video tracking software

Procedure:

  • Acclimatization: Allow mice to acclimate to the testing room for at least 60 minutes before the test.

  • Administration: Administer this compound intraperitoneally (i.p.) at a range of doses (e.g., 1, 3, 10 mg/kg) or vehicle 30 minutes before testing.

  • EPM Test: Place the mouse in the center of the EPM, facing one of the open arms, and allow it to explore freely for 5 minutes.

  • Data Collection: Use video tracking software to record the number of entries into and the time spent in the open and closed arms.

  • Data Analysis: Calculate the percentage of time spent in the open arms and the percentage of open arm entries. Increased values in these parameters are indicative of anxiolytic-like effects.

Expected Outcome:

Based on the known anxiolytic-like effects of other NOP receptor agonists, this compound may increase the time spent and the number of entries into the open arms of the EPM, suggesting an anxiolytic-like profile.

Assessment of Effects on Drug-Seeking Behavior in Rats (Conditioned Place Preference)

This protocol outlines the use of the conditioned place preference (CPP) paradigm to investigate the effects of this compound on the rewarding properties of drugs of abuse.

Experimental Workflow:

CPP_Workflow Pre_Conditioning Pre-Conditioning: Assess Initial Place Preference Conditioning Conditioning: Pair Drug of Abuse with one Compartment, Vehicle with another. Co-administer this compound or Vehicle. Pre_Conditioning->Conditioning Post_Conditioning Post-Conditioning: Test Place Preference in a Drug-Free State Conditioning->Post_Conditioning Analysis Analyze Time Spent in Drug-Paired Compartment Post_Conditioning->Analysis

Workflow for the conditioned place preference test.

Materials:

  • Adult male rats

  • This compound

  • Drug of abuse (e.g., morphine, cocaine)

  • Vehicle

  • Conditioned place preference apparatus

  • Video tracking software

Procedure:

  • Pre-Conditioning Phase: On day 1, place rats in the CPP apparatus and allow them to freely explore all compartments for 15 minutes to determine baseline preference.

  • Conditioning Phase (8 days):

    • On days 2, 4, 6, and 8, administer the drug of abuse (e.g., morphine, 5 mg/kg, s.c.) and confine the rat to one of the conditioning compartments for 30 minutes.

    • On days 3, 5, 7, and 9, administer vehicle and confine the rat to the other conditioning compartment for 30 minutes.

    • Administer this compound (e.g., 1, 3, 10 mg/kg, i.p.) or vehicle 30 minutes prior to the injection of the drug of abuse or its vehicle on each conditioning day.

  • Post-Conditioning Test Phase: On day 10, place the rats in the CPP apparatus in a drug-free state and allow them to freely explore all compartments for 15 minutes.

  • Data Analysis: Record the time spent in the drug-paired compartment during the pre-conditioning and post-conditioning phases. A significant increase in time spent in the drug-paired compartment in the vehicle group indicates successful conditioning. A reduction in this preference in the this compound-treated groups suggests an attenuation of the rewarding effects of the drug of abuse.

Expected Outcome:

NOP receptor agonists have been shown to attenuate the rewarding effects of various drugs of abuse. Therefore, this compound is expected to reduce the preference for the drug-paired compartment in the CPP test.

Conclusion

This compound is a valuable pharmacological tool for elucidating the complex roles of the NOP receptor in the central nervous system. The detailed protocols provided herein offer a starting point for in vivo investigations into its potential therapeutic applications in pain, anxiety, and addiction. Researchers are encouraged to adapt and optimize these methodologies to suit their specific research questions and experimental setups. to suit their specific research questions and experimental setups.

References

Application Notes and Protocols for NNC 63-0532 in Rodent Behavioral Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing NNC 63-0532, a potent and selective NOP (nociceptin/orphanin FQ peptide) receptor agonist, in common rodent behavioral models to investigate its effects on anxiety, depression-related behaviors, and cognition.

Introduction

This compound is a non-peptide agonist with high affinity for the NOP receptor (also known as the ORL-1 receptor).[1][2][3] It displays significant selectivity for the NOP receptor over other opioid and dopamine receptors.[1][4] The NOP receptor system is implicated in a variety of physiological and pathological processes, including pain perception, mood, and learning and memory. This compound's ability to cross the blood-brain barrier makes it a valuable tool for investigating the central effects of NOP receptor activation in vivo.

This document outlines protocols for three widely used rodent behavioral assays: the Elevated Plus-Maze (EPM) for anxiety-like behavior, the Forced Swim Test (FST) for assessing antidepressant-like effects, and the Morris Water Maze (MWM) for spatial learning and memory.

Data Presentation

Receptor Binding and Functional Activity of this compound
ReceptorBinding Affinity (Ki, nM)Functional ActivityReference
Human NOP (ORL1)7.3Agonist (EC50 = 305 nM)
Human µ-opioid140Weak Agonist (EC50 > 10,000 nM)
Human κ-opioid405Not Reported
Human Dopamine D2S209Antagonist/Weak Partial Agonist (IC50 = 2830 nM)
Human Dopamine D3133Not Reported
Human Dopamine D4.4107Not Reported
Effects of NOP Receptor Ligands in Rodent Behavioral Models
Behavioral TestNOP Ligand TypeCompound ExampleSpeciesDose RangeEffectReference
Elevated Plus-MazeAgonistRo 64-6198Rat0.3 - 3.2 mg/kg, i.p.Anxiolytic-like (Increased open arm time/entries)
Forced Swim TestAgonistRo 64-6198Rat0.1 - 10 mg/kg, i.p.No change in immobility
Forced Swim TestAntagonistJ-113397Mouse20 mg/kg, i.p.Antidepressant-like (Decreased immobility)
Morris Water MazeAgonistRo 64-6198Mouse0.3 - 1 mg/kg, i.p.Impaired spatial learning

Signaling Pathway

Activation of the NOP receptor by an agonist like this compound typically leads to the inhibition of adenylyl cyclase, reducing intracellular cAMP levels, and modulation of ion channels through the activation of G-proteins.

NOP_Signaling cluster_membrane Cell Membrane NNC This compound NOP NOP Receptor NNC->NOP Binds to G_protein Gi/o Protein NOP->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP ATP ATP Cellular_Response Cellular Response (e.g., altered neuronal excitability) cAMP->Cellular_Response Modulates EPM_Workflow cluster_workflow Elevated Plus-Maze Protocol Acclimation Acclimate Animal (60 min) Injection Administer this compound (i.p. or s.c.) Acclimation->Injection Pretreatment Pretreatment Period (30 min) Injection->Pretreatment EPM_Test Place on EPM (5 min) Pretreatment->EPM_Test Data_Analysis Analyze Behavior EPM_Test->Data_Analysis FST_Workflow cluster_workflow Forced Swim Test Protocol Acclimation Acclimate Animal (60 min) Injection Administer this compound (i.p. or s.c.) Acclimation->Injection Pretreatment Pretreatment Period (30 min) Injection->Pretreatment FST_Test Place in Water Cylinder (6 min) Pretreatment->FST_Test Data_Analysis Score Immobility FST_Test->Data_Analysis MWM_Workflow cluster_workflow Morris Water Maze Protocol Acquisition Acquisition Phase (Days 1-4) - 4 trials/day - Administer this compound 30 min prior Probe_Trial Probe Trial (Day 5) - No platform - No drug administration Acquisition->Probe_Trial

References

Application Notes and Protocols for NNC 63-0532 Administration: Intravenous vs. Subcutaneous Routes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the available information regarding the intravenous (IV) and subcutaneous (SC) administration of NNC 63-0532, a potent and selective non-peptide agonist for the nociceptin/orphanin FQ (N/OFQ) receptor (NOP, or ORL-1).[1][2][3][4] Due to a lack of direct comparative studies in publicly available literature, this document summarizes the existing data for each route and provides detailed, proposed protocols for researchers aiming to conduct such comparative analyses.

Introduction to this compound

This compound is a valuable research tool for investigating the physiological roles of the NOP receptor system.[1] It is a G protein-biased agonist, meaning it preferentially activates the G protein signaling pathway over the β-arrestin pathway. This characteristic is significant as the G protein pathway is often associated with the desired therapeutic effects of opioid receptor activation, while the β-arrestin pathway has been linked to adverse effects like tolerance and respiratory depression. This compound has been shown to be centrally active following systemic administration, indicating its ability to cross the blood-brain barrier.

Data Presentation: Summary of In Vivo Administration Data

Table 1: Summary of Findings for Intravenous (IV) Administration of this compound in Mice

ParameterValue/ObservationSpeciesStudy FocusReference
Dose 0.3 mg/kgMouseAnti-analgesia
Pharmacodynamic Effect Produced anti-analgesia (responses significantly below baseline)MouseNociception
Onset of Effect ~90 minutes post-administrationMouseNociception
Duration of Effect Persisted for the remainder of the experiment (time points not fully specified)MouseNociception
Analgesic Effect No analgesia observed at any time pointMouseNociception

Table 2: Summary of Findings for Subcutaneous (SC) Administration of this compound

ParameterValue/ObservationSpeciesStudy FocusReference
Dose Not specified in available literature-Central Effects
Pharmacodynamic Effect Induces effects consistent with central NOP receptor activation (facilitation of lordosis behavior, depression of locomotor activity)Rodent (presumed)Behavioral Pharmacology
Bioavailability Crosses the blood-brain barrierRodent (presumed)General Pharmacology

Signaling Pathway of this compound at the NOP Receptor

This compound, as a G protein-biased agonist, primarily initiates a specific signaling cascade upon binding to the NOP receptor. The diagram below illustrates this pathway.

NNC_63_0532_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NNC_63_0532 This compound NOP_Receptor NOP Receptor (ORL-1) NNC_63_0532->NOP_Receptor Binds to G_Protein Gi/o Protein NOP_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Reduces conversion of ATP to cAMP ATP ATP Downstream_Effects Cellular Response (e.g., modulation of ion channels) cAMP->Downstream_Effects Leads to Experimental_Workflow cluster_preparation Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis Phase Protocol_Design Protocol Design & Animal Acclimatization Dose_Formulation Dose Formulation (IV and SC Vehicles) Protocol_Design->Dose_Formulation Grouping Animal Grouping (IV vs. SC, Drug vs. Vehicle) Dose_Formulation->Grouping Administration Drug Administration Grouping->Administration PK_Sampling Pharmacokinetic Blood Sampling Administration->PK_Sampling PD_Testing Pharmacodynamic (Nociceptive) Testing Administration->PD_Testing Sample_Analysis Plasma Sample Analysis (LC-MS/MS) PK_Sampling->Sample_Analysis PD_Analysis PD Data Analysis (Time Course of Effect) PD_Testing->PD_Analysis PK_Analysis PK Parameter Calculation (Cmax, Tmax, Bioavailability) Sample_Analysis->PK_Analysis Comparison Comparative Analysis (IV vs. SC) PK_Analysis->Comparison PD_Analysis->Comparison

References

Application Notes and Protocols: cAMP Assay Using NNC 63-0532

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NNC 63-0532 is a potent and selective non-peptide agonist for the nociceptin/orphanin FQ (NOP) receptor, also known as the opioid receptor-like 1 (ORL-1) receptor.[1][2] The NOP receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o signaling pathway.[3] Activation of the NOP receptor by an agonist like this compound leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[3] This makes the measurement of cAMP a crucial method for characterizing the potency and efficacy of NOP receptor agonists.

These application notes provide a detailed protocol for determining the effect of this compound on intracellular cAMP levels using a homogeneous time-resolved fluorescence (HTRF) based assay, specifically the LANCE® Ultra cAMP assay. This assay is a competitive immunoassay designed to measure cAMP produced upon modulation of adenylyl cyclase activity and is well-suited for studying Gi-coupled receptors.[4]

Signaling Pathway

The activation of the NOP receptor by this compound initiates a signaling cascade that results in the inhibition of cAMP production. The diagram below illustrates this Gi-coupled signaling pathway.

NOP_Signaling_Pathway cluster_membrane Cell Membrane NNC This compound NOP NOP Receptor (ORL-1) NNC->NOP Binds to G_protein Gi/o Protein (αβγ) NOP->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Response Cellular Response cAMP->Response Leads to

Caption: NOP Receptor Gi-Coupled Signaling Pathway.

Data Presentation

The following tables summarize the pharmacological data for this compound in a cAMP assay.

Table 1: Potency and Efficacy of this compound in cAMP Inhibition Assay

CompoundEC50 (nM)Efficacy (% Inhibition vs. Nociceptin)Cell LineAssay Type
This compound109 ± 1198 ± 3BHK cells expressing ORL1Forskolin-stimulated cAMP accumulation
Nociceptin (Reference)0.83 ± 0.15100BHK cells expressing ORL1Forskolin-stimulated cAMP accumulation

Data sourced from Thomsen et al. (2000).

Table 2: Receptor Binding Affinity of this compound

ReceptorKi (nM)
NOP (ORL1)7.3 ± 0.9
μ-opioid140 ± 22
κ-opioid405 ± 54
Dopamine D2S209 ± 32
Dopamine D3133 ± 14
Dopamine D4.4107 ± 9

Data sourced from Thomsen et al. (2000).

Experimental Protocols

This protocol is adapted for the LANCE® Ultra cAMP Kit and is suitable for measuring the inhibitory effect of this compound on forskolin-stimulated cAMP production in a 384-well plate format.

Materials and Reagents
  • LANCE® Ultra cAMP Kit (PerkinElmer)

  • Cells stably expressing the human NOP receptor (e.g., CHO-K1 or HEK293 cells)

  • This compound

  • Forskolin

  • 3-isobutyl-1-methylxanthine (IBMX)

  • Cell culture medium (e.g., DMEM, Ham's F12)

  • Fetal Bovine Serum (FBS)

  • Hanks' Balanced Salt Solution (HBSS)

  • HEPES

  • Bovine Serum Albumin (BSA)

  • White opaque 384-well microplates

  • TR-FRET-capable plate reader

Experimental Workflow

The following diagram outlines the major steps in the cAMP assay protocol.

cAMP_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_readout Data Acquisition A 1. Culture NOP Receptor- Expressing Cells C 3. Harvest and Resuspend Cells in Stimulation Buffer A->C B 2. Prepare Reagents: - Stimulation Buffer - this compound Dilutions - Forskolin Solution - Detection Reagents E 5. Add this compound and Forskolin B->E D 4. Add Cells to 384-well Plate C->D D->E F 6. Incubate at Room Temperature (30 min) E->F G 7. Add Eu-cAMP Tracer and ULight-anti-cAMP Reagents F->G H 8. Incubate at Room Temperature (60 min) G->H I 9. Read Plate on TR-FRET Reader (615 nm and 665 nm) H->I

Caption: Experimental Workflow for the cAMP Assay.
Detailed Protocol

  • Cell Culture and Plating:

    • Culture cells expressing the NOP receptor in appropriate media supplemented with FBS.

    • On the day of the assay, harvest the cells and wash them with HBSS.

    • Resuspend the cells in Stimulation Buffer (HBSS, 5 mM HEPES, 0.5 mM IBMX, 0.1% BSA, pH 7.4) at a pre-optimized density (typically 2,500-10,000 cells/well).

    • Dispense 5 µL of the cell suspension into each well of a white opaque 384-well plate.

  • Compound Addition and Stimulation:

    • Prepare serial dilutions of this compound in Stimulation Buffer at 4x the final desired concentration.

    • Prepare a 4x solution of forskolin in Stimulation Buffer. The final concentration of forskolin will need to be optimized to produce a submaximal stimulation of cAMP (typically in the low micromolar range).

    • Add 5 µL of the this compound dilutions (or vehicle for control wells) to the appropriate wells.

    • Add 5 µL of the forskolin solution to all wells except the basal control wells (add 5 µL of Stimulation Buffer to these).

    • Incubate the plate at room temperature for 30 minutes.

  • cAMP Detection:

    • Prepare the detection reagents as per the LANCE® Ultra cAMP Kit instructions. This typically involves diluting the Eu-cAMP tracer and ULight™-anti-cAMP antibody in the provided Detection Buffer.

    • Add 5 µL of the combined detection reagents to each well.

    • Seal the plate and incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET-capable plate reader. Measure the fluorescence emission at 665 nm and 615 nm.

    • The ratio of the signal at 665 nm to 615 nm is calculated. A decrease in cAMP levels (due to NOP receptor activation by this compound) will result in a higher TR-FRET signal (an increased 665/615 nm ratio).

  • Data Analysis:

    • The 665/615 nm ratio is inversely proportional to the amount of cAMP in the well.

    • Plot the 665/615 nm ratio against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 of this compound.

Conclusion

This application note provides a comprehensive protocol for utilizing the LANCE® Ultra cAMP assay to characterize the activity of this compound on the NOP receptor. The provided data and methodologies offer a robust framework for researchers in pharmacology and drug development to investigate the functional consequences of NOP receptor activation. The high sensitivity and homogeneous format of the TR-FRET assay make it an ideal platform for high-throughput screening and detailed pharmacological characterization of compounds targeting Gi-coupled receptors.

References

Application Notes and Protocols: Measuring NNC 63-0532 Efficacy at the Nociceptin/Orphanin FQ (NOP) Receptor using a GTPγS Binding Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

NNC 63-0532 is a potent and selective non-peptide agonist for the nociceptin/orphanin FQ (NOP) receptor, also known as the ORL-1 receptor.[1][2][3] The NOP receptor is a G protein-coupled receptor (GPCR) that, upon activation, couples to inhibitory G proteins (Gi/o) to mediate its signaling effects.[4] A key early event in this signaling cascade is the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the α-subunit of the G protein.

The GTPγS binding assay is a widely used functional assay to quantify the activation of GPCRs by agonists. This assay utilizes a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to the Gα subunit upon receptor activation. Because [³⁵S]GTPγS is resistant to the intrinsic GTPase activity of the Gα subunit, it accumulates, and the measured radioactivity is directly proportional to the extent of receptor activation.

This document provides a detailed protocol for using the GTPγS binding assay to determine the efficacy (Emax) and potency (EC50) of this compound at the NOP receptor.

Signaling Pathway

The following diagram illustrates the signaling pathway of the NOP receptor upon activation by an agonist like this compound, leading to the binding of GTPγS to the Gαi/o subunit.

NOP_Signaling_Pathway cluster_membrane Cell Membrane cluster_g_protein G Protein (Inactive) NNC_0532 This compound (Agonist) NOP_R NOP Receptor (Inactive) NNC_0532->NOP_R Binds NOP_R_Active NOP Receptor (Active) NOP_R->NOP_R_Active Conformational Change G_alpha_GDP Gαi/o-GDP NOP_R_Active->G_alpha_GDP Recruits & Activates G_alpha_GTPgS Gαi/o-[³⁵S]GTPγS GDP GDP G_alpha_GDP->GDP Releases G_beta_gamma Gβγ G_beta_gamma_dissociated Gβγ G_alpha_GTPgS->G_beta_gamma_dissociated Dissociates from Downstream Downstream Signaling G_alpha_GTPgS->Downstream GTPgS [³⁵S]GTPγS GTPgS->G_alpha_GDP Binds cluster_g_protein cluster_g_protein GTPgS_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Measurement cluster_analysis Data Analysis A Prepare Assay Buffer and Reagent Solutions B Prepare serial dilutions of this compound C Thaw NOP receptor membrane preparation on ice D Add membranes, GDP, and This compound to plate C->D E Pre-incubate at 30°C D->E F Add [³⁵S]GTPγS to initiate the reaction E->F G Incubate at 30°C F->G H Terminate reaction by rapid filtration G->H I Wash filters with ice-cold assay buffer H->I J Dry filter mats I->J K Add scintillation cocktail and count radioactivity J->K L Plot specific binding vs. log[this compound] K->L M Perform non-linear regression to determine EC50 and Emax L->M

References

Application Notes and Protocols for Electrophysiological Studies of NNC 63-0532

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NNC 63-0532 is a potent and selective non-peptide agonist for the nociceptin/orphanin FQ (N/OFQ) receptor, also known as the opioid receptor-like 1 (ORL-1) receptor. As a G protein-biased agonist, this compound preferentially activates G protein signaling pathways over β-arrestin recruitment. A primary downstream effector of NOP receptor activation is the stimulation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and neuronal inhibition. These application notes provide a comprehensive overview of the electrophysiological effects of this compound and detailed protocols for their investigation.

Data Presentation

Table 1: In Vitro Pharmacology of this compound
Receptor/AssaySpeciesParameterValueReference(s)
NOP (ORL-1) Receptor
Radioligand BindingHumanKᵢ7.3 ± 0.9 nM[1]
[³⁵S]GTPγS BindingHumanEC₅₀305 ± 26 nM[1]
cAMP InhibitionHumanEC₅₀109 ± 11 nM[1]
GIRK Channel Activation-EC₅₀56.0 ± 9.3 nM[2]
μ-Opioid Receptor
Radioligand BindingHumanKᵢ140 ± 22 nM[1]
[³⁵S]GTPγS BindingHumanEC₅₀>10,000 nM
κ-Opioid Receptor
Radioligand BindingHumanKᵢ405 ± 54 nM
Dopamine D₂ₛ Receptor
Radioligand BindingHumanKᵢ209 ± 32 nM
Functional AntagonismHumanIC₅₀2830 ± 490 nM
Dopamine D₃ Receptor
Radioligand BindingHumanKᵢ133 ± 14 nM
Dopamine D₄.₄ Receptor
Radioligand BindingHumanKᵢ107 ± 9 nM

Signaling Pathways and Experimental Workflow

NNC_63_0532_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular NNC This compound NOP NOP Receptor (ORL-1) NNC->NOP Binds and Activates G_protein Gαi/oβγ NOP->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma GIRK GIRK Channel (Kir3.x) K_ion K+ GIRK->K_ion K+ Efflux Hyperpolarization Membrane Hyperpolarization GIRK->Hyperpolarization Leads to AC Adenylyl Cyclase G_alpha->AC Inhibits G_betagamma->GIRK Directly Activates cAMP ↓ cAMP AC->cAMP

Caption: this compound signaling pathway via the NOP receptor.

Electrophysiology_Workflow cluster_prep Cell Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HEK293 with NOP/GIRK or Primary Neurons) Transfection Transient Transfection (if necessary) Cell_Culture->Transfection Plating Plating on Coverslips Transfection->Plating Whole_Cell Establish Whole-Cell Configuration Plating->Whole_Cell Patch_Pipette Prepare Patch Pipette (Internal Solution) Patch_Pipette->Whole_Cell Voltage_Clamp Apply Voltage-Clamp Protocol (e.g., Voltage Ramps/Steps) Whole_Cell->Voltage_Clamp Baseline Record Baseline GIRK Current Voltage_Clamp->Baseline Drug_Application Bath Apply This compound Baseline->Drug_Application Record_Effect Record this compound- Evoked Current Drug_Application->Record_Effect Washout Washout Record_Effect->Washout IV_Curve Generate I-V Curves Record_Effect->IV_Curve Dose_Response Construct Dose-Response Curve (EC₅₀) Record_Effect->Dose_Response Washout->IV_Curve Conductance Calculate Slope Conductance IV_Curve->Conductance

Caption: Experimental workflow for electrophysiological studies.

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording of this compound-Activated GIRK Currents in a Heterologous Expression System

This protocol is designed for recording this compound-induced GIRK channel currents in a controlled environment, such as HEK293 cells co-expressing the human NOP receptor and GIRK channel subunits (e.g., Kir3.1/3.2).

1. Cell Preparation:

  • Cell Culture: Maintain HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO₂ incubator.

  • Transfection: Co-transfect cells with plasmids encoding the human NOP receptor, GIRK1 (Kir3.1), GIRK2 (Kir3.2), and a fluorescent marker (e.g., GFP) using a suitable transfection reagent.

  • Plating: 24 hours post-transfection, plate the cells onto poly-L-lysine-coated glass coverslips. Use the cells for electrophysiological recordings 24-48 hours after plating.

2. Solutions:

  • External (Bath) Solution (in mM): 110 NaCl, 40 KCl, 3 MgCl₂, 5 EGTA, 6 HEPES, 10 D-glucose, and 0.001 Tetrodotoxin (TTX) to block voltage-gated sodium channels. Adjust pH to 7.4 with NaOH. The elevated extracellular K⁺ enhances the inward rectification of GIRK currents.

  • Internal (Pipette) Solution (in mM): 135 Potassium gluconate, 5 HEPES, 3 MgCl₂, 5 EGTA, 2 Na₂-ATP, and 0.2 Na-GTP. Adjust pH to 7.25 with KOH. The inclusion of GTP is crucial for G protein-mediated signaling.

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Dilute to the final desired concentrations in the external solution on the day of the experiment.

3. Electrophysiological Recording:

  • Apparatus: Use a patch-clamp amplifier and data acquisition system. Pull patch pipettes from borosilicate glass to a resistance of 3-5 MΩ when filled with the internal solution.

  • Whole-Cell Configuration: Obtain a giga-ohm seal on a transfected cell (identified by GFP fluorescence) and then rupture the membrane patch to establish the whole-cell configuration.

  • Voltage-Clamp Protocol:

    • Hold the membrane potential at -80 mV.

    • To measure the current-voltage (I-V) relationship, apply a voltage ramp from -130 mV to -20 mV over 700 ms.

    • Alternatively, use a voltage step protocol, stepping the potential from a holding potential of -80 mV to various test potentials (e.g., from -120 mV to +40 mV in 20 mV increments).

  • Data Acquisition:

    • Record baseline currents in the external solution for a stable period.

    • Perfuse the bath with the external solution containing the desired concentration of this compound.

    • Record the this compound-evoked current until a steady-state is reached.

    • To confirm the involvement of GIRK channels, co-apply a known GIRK channel blocker, such as Ba²⁺ (200 µM), with this compound.

    • Perform a washout with the external solution to observe the reversal of the effect.

4. Data Analysis:

  • Subtract the baseline current from the current recorded in the presence of this compound to isolate the drug-evoked current.

  • Plot the I-V relationship of the this compound-evoked current.

  • Calculate the slope conductance from the linear portion of the I-V curve (typically between -130 mV and -110 mV) to quantify the magnitude of the GIRK current activation.

  • To determine the potency of this compound, construct a dose-response curve by plotting the normalized current amplitude against the logarithm of the this compound concentration and fit the data with the Hill equation to obtain the EC₅₀.

Protocol 2: Investigating the Effect of this compound on Neuronal Excitability in Brain Slices

This protocol is designed to assess the inhibitory effect of this compound on the firing properties of neurons, for example, in the medial entorhinal cortex where NOP receptors are highly expressed.

1. Brain Slice Preparation:

  • Prepare acute brain slices (e.g., 300-400 µm thick) from rodents in ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF).

  • aCSF Composition (in mM): 124 NaCl, 3 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 1 MgSO₄, 2 CaCl₂, 10 glucose.

  • Allow slices to recover for at least 1 hour at room temperature in oxygenated aCSF before recording.

2. Solutions:

  • Use the same aCSF for recording.

  • Prepare this compound stock solution as described in Protocol 1 and dilute to the final concentration in aCSF.

3. Electrophysiological Recording (Current-Clamp):

  • Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF.

  • Using a patch pipette filled with a suitable internal solution (similar to Protocol 1, but EGTA can be lowered to 0.5 mM to allow for the study of calcium-dependent processes), establish a whole-cell current-clamp recording from a neuron of interest.

  • Measurement of Neuronal Excitability:

    • Record the resting membrane potential.

    • Inject a series of hyperpolarizing and depolarizing current steps to determine the input resistance and firing pattern of the neuron.

    • Determine the rheobase (the minimum current required to elicit an action potential).

  • Drug Application:

    • After establishing a stable baseline recording, bath-apply this compound (e.g., 5 µM).

    • Re-assess the resting membrane potential, input resistance, and firing properties in the presence of the compound.

4. Data Analysis:

  • Compare the resting membrane potential before and after this compound application. A hyperpolarization is expected.

  • Analyze the changes in input resistance. An increase in K⁺ conductance due to GIRK channel opening will typically lead to a decrease in input resistance.

  • Compare the number of action potentials fired in response to depolarizing current steps before and during this compound application to quantify the change in neuronal excitability.

  • Measure any changes in the rheobase. An increase in rheobase indicates that a stronger stimulus is required to trigger an action potential.

Conclusion

This compound serves as a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the NOP receptor. The provided protocols offer a framework for detailed electrophysiological characterization of its effects on GIRK channels and neuronal excitability. These studies are crucial for understanding the compound's mechanism of action and for the development of novel therapeutics targeting the nociceptin system.

References

Application Notes and Protocols: Radioligand Binding Assay for NNC 63-0532 Receptor Affinity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

NNC 63-0532, chemically identified as (8-Naphthalen-1-ylmethyl-4-oxo-1-phenyl-1,3,8-triaza-spiro[4.5]dec-3-yl)-acetic acid methyl ester, is a potent and selective non-peptide agonist for the Nociceptin/Orphanin FQ (NOP) receptor, also known as the ORL-1 (opiate receptor-like 1) receptor.[1][2][3][4] This receptor is a member of the G-protein coupled receptor (GPCR) family and is implicated in a variety of physiological processes, including pain modulation, drug addiction, and mood regulation. Understanding the binding affinity and selectivity of compounds like this compound is crucial for the development of novel therapeutics targeting the NOP receptor. This document provides detailed application notes and protocols for determining the receptor affinity of this compound using a radioligand binding assay.

Data Presentation: Receptor Binding Affinity of this compound

The following tables summarize the quantitative data on the binding affinity of this compound for various receptors. The data is presented as the inhibitor constant (Kᵢ), which represents the concentration of the compound required to inhibit 50% of the specific binding of a radioligand.

Table 1: Binding Affinity of this compound for Human NOP (ORL1) Receptor

CompoundRadioligandReceptorKᵢ (nM)
This compound[¹²⁵I]-Tyr¹⁴-NociceptinHuman NOP (ORL1)7.3 ± 0.9

Data compiled from literature sources.

Table 2: Selectivity Profile of this compound against Other Receptors

ReceptorKᵢ (nM)Selectivity (Kᵢ Ratio vs. hNOP)
Human µ-opioid140 ± 22~19-fold
Human κ-opioid405 ± 54~55-fold
Human Dopamine D₂ₛ209 ± 32~29-fold
Human Dopamine D₃133 ± 14~18-fold
Human Dopamine D₄.₄107 ± 9~15-fold

Data compiled from literature sources.

Experimental Protocols

This section outlines the detailed methodology for performing a radioligand binding assay to determine the affinity of this compound for the NOP receptor.

1. Materials and Reagents

  • Membrane Preparation: Membranes from cells stably expressing the human NOP receptor (e.g., CHO-K1 or HEK293 cells) or rat cortical membranes.

  • Radioligand: [¹²⁵I]-Tyr¹⁴-Nociceptin (specific activity ~2000 Ci/mmol).

  • Test Compound: this compound.

  • Non-specific Binding Control: Unlabeled Nociceptin/Orphanin FQ (1 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA, 0.1% Bovine Serum Albumin (BSA).

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).

  • 96-well microplates.

  • Filtration apparatus.

  • Scintillation counter.

2. Membrane Preparation Protocol

  • Culture cells expressing the human NOP receptor to a sufficient density.

  • Harvest the cells by scraping and centrifuge at 500 x g for 10 minutes at 4°C.

  • Resuspend the cell pellet in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4) and homogenize using a Polytron homogenizer.

  • Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.

  • Discard the supernatant and resuspend the pellet in fresh lysis buffer.

  • Repeat the centrifugation step.

  • Resuspend the final membrane pellet in assay buffer to a protein concentration of 0.5-1.0 mg/mL.

  • Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

  • Store the membrane preparation in aliquots at -80°C until use.

3. Radioligand Binding Assay Protocol

  • Assay Setup:

    • Prepare serial dilutions of this compound in assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.

    • Prepare the radioligand solution in assay buffer. The final concentration of [¹²⁵I]-Tyr¹⁴-Nociceptin should be close to its Kₔ value (typically 0.1-0.2 nM).

    • Thaw the membrane preparation on ice. Dilute the membranes in assay buffer to the desired final concentration (typically 5-10 µg of protein per well).

  • Incubation:

    • In a 96-well microplate, add the following components in triplicate:

      • Total Binding: 50 µL of assay buffer, 50 µL of radioligand solution, and 100 µL of membrane suspension.

      • Non-specific Binding: 50 µL of 1 µM unlabeled Nociceptin, 50 µL of radioligand solution, and 100 µL of membrane suspension.

      • Competition Binding: 50 µL of each this compound dilution, 50 µL of radioligand solution, and 100 µL of membrane suspension.

    • Incubate the plate at room temperature (or a specified temperature, e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration and Washing:

    • Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

    • Quickly wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

  • Counting:

    • Place the filters in scintillation vials.

    • Add 4-5 mL of scintillation cocktail to each vial.

    • Measure the radioactivity (counts per minute, CPM) in a scintillation counter.

4. Data Analysis

  • Calculate the specific binding by subtracting the non-specific binding (CPM) from the total binding (CPM).

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis using a sigmoidal dose-response curve (variable slope).

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) Where:

    • [L] = concentration of the radioligand used in the assay.

    • Kₔ = dissociation constant of the radioligand for the receptor.

Visualizations

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents & Buffers prep_ligand Prepare Radioligand & Test Compound Dilutions prep_reagents->prep_ligand incubation Incubate Membranes with Radioligand & Test Compound prep_ligand->incubation prep_membranes Prepare Receptor Membranes prep_membranes->incubation filtration Filtration to Separate Bound & Unbound Ligand incubation->filtration counting Scintillation Counting filtration->counting calc_binding Calculate Specific Binding counting->calc_binding plot_curve Plot Competition Curve calc_binding->plot_curve calc_ic50 Determine IC50 plot_curve->calc_ic50 calc_ki Calculate Ki using Cheng-Prusoff Equation calc_ic50->calc_ki

Caption: Workflow for the radioligand binding assay.

NOP_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular NNC_63_0532 This compound (Agonist) NOP_Receptor NOP Receptor (ORL1) (GPCR) NNC_63_0532->NOP_Receptor Binds G_Protein Gαi/o Protein NOP_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase Downstream Downstream Cellular Effects (e.g., Ion Channel Modulation) cAMP->Downstream Modulates

Caption: NOP receptor signaling pathway activation by this compound.

References

Application Notes and Protocols: Preparation of NNC 63-0532 Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the preparation of stock solutions of NNC 63-0532, a potent and selective non-peptide agonist for the nociceptin/orphanin FQ (NOP) receptor.[1][2] Accurate preparation of stock solutions is critical for ensuring the reliability and reproducibility of experimental results.

Chemical and Physical Properties

This compound is a valuable tool in neuroscience research, particularly in studies related to pain, addiction, and mood disorders.[1] Understanding its fundamental properties is essential for proper handling and use.

PropertyValueReference
Chemical Name 8-(1-Naphthalenylmethyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-3-acetic acid, methyl ester
Molecular Formula C₂₇H₂₉N₃O₃
Molecular Weight 443.54 g/mol
Purity ≥98%
CAS Number 250685-44-0

Solubility

The solubility of this compound is a key factor in determining the appropriate solvent for stock solution preparation. The compound exhibits good solubility in common organic solvents.

SolventSolubilityReference
DMSO ≤ 50 mM (<22.18 mg/mL)
Ethanol ≤ 5 mM

Note: For achieving higher solubility, it is recommended to warm the solution to 37°C and use sonication in an ultrasonic bath.

Experimental Protocols: Stock Solution Preparation

The following protocols outline the step-by-step procedure for preparing stock solutions of this compound in DMSO and ethanol.

  • This compound solid powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethanol (EtOH), absolute

  • Sterile, airtight vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile pipette tips

  • Water bath or incubator set to 37°C

  • Ultrasonic bath

G cluster_0 Preparation Workflow weigh 1. Weigh this compound add_solvent 2. Add Solvent (DMSO or Ethanol) weigh->add_solvent dissolve 3. Dissolve Compound (Vortex, Warm, Sonicate) add_solvent->dissolve aliquot 4. Aliquot into Vials dissolve->aliquot store 5. Store at Recommended Temperature aliquot->store

Caption: Workflow for preparing this compound stock solutions.

  • Calculate the required mass:

    • For 1 mL of a 10 mM stock solution, the required mass of this compound is:

      • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 443.54 g/mol * (1000 mg / 1 g) = 4.4354 mg

  • Weigh the compound:

    • Carefully weigh out approximately 4.44 mg of this compound powder using a calibrated analytical balance and transfer it to a sterile vial. Note: Always use the batch-specific molecular weight provided on the product vial or Certificate of Analysis for the most accurate calculations.

  • Add solvent:

    • Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.

  • Dissolve the compound:

    • Vortex the vial until the powder is fully dissolved.

    • If necessary, warm the vial to 37°C and sonicate in an ultrasonic bath for a short period to ensure complete dissolution.

  • Aliquot and store:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.

    • Store the aliquots as recommended in the storage section below.

  • Calculate the required mass:

    • For 1 mL of a 5 mM stock solution, the required mass of this compound is:

      • Mass (mg) = 5 mmol/L * 1 mL * (1 L / 1000 mL) * 443.54 g/mol * (1000 mg / 1 g) = 2.2177 mg

  • Weigh the compound:

    • Accurately weigh approximately 2.22 mg of this compound powder and place it in a sterile vial.

  • Add solvent:

    • Add 1 mL of absolute ethanol to the vial.

  • Dissolve the compound:

    • Vortex thoroughly. As with DMSO, gentle warming and sonication can be used to aid dissolution if needed.

  • Aliquot and store:

    • Dispense the stock solution into smaller aliquots for storage.

Storage and Stability

Proper storage of this compound stock solutions is crucial to maintain their stability and activity.

ConditionDurationReference
Stock Solution at -20°C Up to 1 month
Stock Solution at -80°C Up to 6 months
Solid Form at Room Temperature Stable under recommended storage conditions

Important Considerations:

  • Avoid repeated freeze-thaw cycles of the stock solution.

  • Before use, allow the frozen aliquots to thaw completely and equilibrate to room temperature.

  • Briefly vortex the solution before making further dilutions for your experiments.

This compound Signaling Pathway

This compound acts as an agonist at the NOP (ORL-1) receptor, which is a G-protein coupled receptor (GPCR). Its activation initiates downstream signaling cascades.

G cluster_1 This compound Signaling NNC This compound NOPR NOP Receptor (ORL-1) NNC->NOPR Binds to G_protein G-protein Activation NOPR->G_protein Activates Downstream Downstream Cellular Effects G_protein->Downstream Initiates

Caption: Simplified signaling pathway of this compound.

References

Application Notes and Protocols for NNC 63-0532 in Anti-Analgesia Studies in Rats

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of NNC 63-0532, a potent and selective Nociceptin/Orphanin FQ (NOP) receptor agonist, in preclinical anti-analgesia studies in rats. The information is compiled from peer-reviewed scientific literature to guide researchers in designing and executing relevant experiments.

Introduction

This compound is a non-peptide small molecule that acts as a potent and selective agonist for the NOP receptor, also known as the ORL-1 (opiate receptor-like 1) receptor.[1][2] The NOP receptor system is implicated in a variety of physiological processes, including pain modulation, where its activation can lead to complex effects, including anti-analgesia.[3][4] This document outlines the appropriate dosage, experimental setup, and expected outcomes for investigating the anti-analgesic properties of this compound in rat models.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from published studies.

Table 1: In Vivo Dosage and Efficacy in Rats for Anti-Analgesia

CompoundDosageRoute of AdministrationAnimal ModelObserved EffectOnset of EffectNote
This compound0.3 mg/kgIntravenous (i.v.)Male Sprague-Dawley RatsDelayed-onset anti-analgesia (hyperalgesia)~90 minutes post-administrationNo preceding analgesic effect was observed. This effect was not seen in female rats at this dosage.[1]

Table 2: Receptor Binding and Functional Activity

ReceptorLigandSpeciesAssay TypeKi (nM)EC50 (nM)
NOP (ORL-1)This compoundHumanRadioligand Binding7.3 ± 0.9-
NOP (ORL-1)This compoundRatRadioligand Binding--
μ-opioidThis compoundHumanRadioligand Binding140 ± 22>10,000
κ-opioidThis compoundHumanRadioligand Binding405 ± 54-
Dopamine D2SThis compoundHumanRadioligand Binding209 ± 32-
Dopamine D3This compoundHumanRadioligand Binding133 ± 14-
Dopamine D4.4This compoundHumanRadioligand Binding107 ± 9-
NOP (ORL-1)This compound-cAMP formation inhibition-305

Data compiled from multiple sources.

Signaling Pathway

This compound exerts its effects by activating the NOP receptor, a G-protein coupled receptor (GPCR). The primary signaling cascade involves coupling to inhibitory G-proteins (Gαi/o). This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, activation of the NOP receptor by agonists like this compound can lead to the modulation of ion channels, including the inhibition of voltage-gated calcium channels and the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels. This combination of signaling events generally leads to a reduction in neuronal excitability. The delayed onset of anti-analgesia suggests a more complex downstream mechanism that is not yet fully elucidated.

NNC_63_0532_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NNC This compound NOP NOP Receptor (ORL-1) NNC->NOP Agonist Binding G_protein Gαi/o βγ NOP->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibition GIRK GIRK Channel G_protein->GIRK Activation cAMP ↓ cAMP AC->cAMP Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx K_efflux ↑ K⁺ Efflux GIRK->K_efflux Neuronal_activity ↓ Neuronal Excitability Ca_influx->Neuronal_activity K_efflux->Neuronal_activity Anti_analgesia Delayed-Onset Anti-Analgesia Neuronal_activity->Anti_analgesia Complex Downstream Mechanisms

Figure 1. Signaling pathway of this compound via the NOP receptor.

Experimental Protocols

1. Animal Model and Housing

  • Species: Male Sprague-Dawley rats are recommended, as the anti-analgesic effect of this compound has been specifically documented in this sex.

  • Age/Weight: Adult rats (e.g., 250-350g) are typically used.

  • Housing: Animals should be housed in a controlled environment with a standard 12:12 hour light:dark cycle and ad libitum access to food and water. Acclimatize animals to the housing facility for at least one week before experimentation.

2. This compound Preparation and Administration

  • Formulation: this compound can be dissolved in a vehicle of 50% ethanol in 0.9% saline. It is crucial to prepare a fresh solution on the day of the experiment.

  • Dosage: A dose of 0.3 mg/kg has been shown to be effective in inducing anti-analgesia. It is advisable to conduct a dose-response study to determine the optimal dose for specific experimental conditions.

  • Administration: Administer the solution intravenously (i.v.) via the lateral tail vein.

3. Anti-Analgesia (Hyperalgesia) Assessment: Randall-Selitto Paw-Withdrawal Test

The Randall-Selitto test is a widely used method to assess mechanical nociceptive thresholds.

  • Apparatus: A commercially available paw pressure analgesy meter (e.g., Ugo Basile Analgesy-Meter) is used. This device applies a linearly increasing mechanical force to the dorsal surface of the rat's hind paw.

  • Procedure:

    • Habituate the rats to the testing procedure for several days before the experiment to minimize stress-induced analgesia. This involves handling the animals and placing them in the testing apparatus without applying the stimulus.

    • On the day of the experiment, take baseline measurements of the paw withdrawal threshold (in grams) for each animal before drug administration.

    • Administer this compound (0.3 mg/kg, i.v.) or vehicle.

    • At predetermined time points (e.g., 30, 60, 90, 120, 150, and 180 minutes) post-administration, measure the paw withdrawal threshold.

    • Gently restrain the rat and place its hind paw on the plinth of the apparatus.

    • Apply a constantly increasing pressure to the dorsal surface of the paw.

    • The endpoint is the force (in grams) at which the rat withdraws its paw.

    • To prevent tissue damage, a cut-off pressure (e.g., 250g) should be established.

  • Data Analysis: The paw withdrawal threshold at each time point is compared to the baseline measurement. A significant decrease in the withdrawal threshold indicates hyperalgesia (anti-analgesia).

Experimental_Workflow cluster_pre_experiment Pre-Experiment cluster_experiment_day Day of Experiment Acclimatization Animal Acclimatization (≥ 1 week) Habituation Habituation to Randall-Selitto Apparatus (several days) Acclimatization->Habituation Baseline Baseline Paw Withdrawal Threshold Measurement Habituation->Baseline Drug_Admin Administer this compound (0.3 mg/kg, i.v.) or Vehicle Baseline->Drug_Admin Post_Admin_Measurements Measure Paw Withdrawal Threshold (e.g., 30, 60, 90, 120, 150, 180 min) Drug_Admin->Post_Admin_Measurements Data_Analysis Data Analysis: Compare post-administration thresholds to baseline Post_Admin_Measurements->Data_Analysis

Figure 2. Experimental workflow for an anti-analgesia study.

Important Considerations

  • Sex Differences: As noted, the anti-analgesic effect of this compound has been observed in male but not female rats at the tested dose. This is a critical factor to consider in the experimental design and interpretation of results. Further studies are needed to explore the dose-response relationship in female rats.

  • Dose-Response: The provided dosage is based on a single study. It is highly recommended to perform a comprehensive dose-response analysis to fully characterize the effects of this compound in your specific model.

  • Pharmacokinetics: The pharmacokinetic profile of this compound in rats is not well-documented in the public literature. The delayed onset of anti-analgesia may not be due to pharmacokinetic factors, as the parent compound shows rapid central activity. However, the lack of detailed pharmacokinetic data should be considered when designing the time course of the experiment.

  • Control Groups: Always include a vehicle-treated control group to account for any effects of the solvent or the injection procedure itself.

  • Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

By following these application notes and protocols, researchers can effectively utilize this compound as a tool to investigate the role of the NOP receptor in anti-analgesia and related pain modulation pathways.

References

Troubleshooting & Optimization

NNC 63-0532 solubility in ethanol and DMSO

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility, handling, and experimental use of NNC 63-0532 in ethanol and DMSO.

Solubility Data

The solubility of this compound in ethanol and DMSO is summarized in the table below. Please note that solubility can be influenced by factors such as temperature, purity of the compound, and the presence of co-solvents.

SolventMaximum ConcentrationConditions
Ethanol 5 mMStandard room temperature dissolution.
DMSO 50 mMStandard room temperature dissolution.
DMSO Up to 450.92 mM (200 mg/mL)Requires ultrasonication, warming, and heating to 80°C. Use of newly opened, non-hygroscopic DMSO is critical for achieving this higher concentration.[1]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and issues that may arise during the handling and dissolution of this compound.

Q1: My this compound powder is difficult to weigh accurately because it is clumpy or sticky. What should I do?

A1: Waxy or sticky solids can be challenging to handle. Instead of attempting to weigh the powder directly, which can lead to inaccuracies, it is recommended to dissolve the entire contents of the vial in a precise volume of a suitable solvent (e.g., DMSO) to create a concentrated stock solution. From this stock, you can make further dilutions to your desired working concentrations.

Q2: I've prepared a stock solution of this compound in DMSO, but it precipitates when I dilute it into my aqueous cell culture medium. How can I prevent this?

A2: This phenomenon, often called "crashing out," occurs due to the rapid change in solvent polarity. Here are several strategies to mitigate this issue:

  • Optimize Final Solvent Concentration: Keep the final concentration of the organic solvent in your aqueous medium as low as possible, ideally below 1%, to minimize both precipitation and potential cytotoxicity.

  • Stepwise Dilution: Avoid adding the concentrated stock directly to the full volume of aqueous medium. Instead, perform a serial dilution. For example, first, dilute the stock in a smaller volume of the medium with vigorous vortexing, and then add this intermediate dilution to the final volume.

  • Pre-warm the Medium: Warming your aqueous buffer or cell culture medium to 37°C before adding the stock solution can help maintain solubility.

  • Rapid Mixing: Add the stock solution dropwise to the pre-warmed aqueous medium while vortexing. This rapid mixing helps to prevent localized high concentrations that can trigger precipitation.

  • Use of Co-solvents or Excipients: For particularly challenging in vivo preparations, a co-solvent system can be employed. One such system involves a mixture of DMSO, PEG300, Tween-80, and saline.[1] Another approach for both in vitro and in vivo applications is the use of solubility enhancers like cyclodextrins (e.g., hydroxypropyl-beta-cyclodextrin or SBE-β-CD).[2][3]

Q3: My this compound solution appears hazy or contains visible particulates after dissolution. What should I do?

A3: A hazy solution or the presence of particulates indicates that the compound has not fully dissolved or may have exceeded its solubility limit at that concentration.

  • Apply Energy: Gentle warming in a 37°C water bath or brief sonication can help to dissolve the remaining solid.

  • Filter the Solution: If particulates remain, you can filter the solution through a 0.22 µm syringe filter to remove undissolved material. However, this may result in a lower final concentration than intended.

  • Prepare a New, Lower Concentration Stock: If the issue persists, it is advisable to prepare a new stock solution at a lower concentration.

Q4: How should I store my this compound stock solutions?

A4: To ensure the stability and longevity of your this compound solutions, follow these storage guidelines:

  • Aliquot: Prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound.

  • Storage Temperature: For long-term storage (up to 6 months), store the aliquots at -80°C. For shorter-term storage (up to 1 month), -20°C is sufficient.[1]

  • Protect from Light: Store the aliquots in light-protected vials.

Q5: Can I use ethanol for my cell-based assays?

A5: While this compound is soluble in ethanol, it is important to consider the potential effects of ethanol on your specific cell line. The final concentration of ethanol in the cell culture medium should be kept to a minimum (typically well below 1%) to avoid cytotoxicity. Always include a vehicle control (medium with the same final concentration of ethanol) in your experiments to account for any solvent-related effects.

Experimental Protocols

Below are detailed methodologies for preparing this compound solutions for common experimental applications.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound (powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Calculate the required mass of this compound to prepare the desired volume of a 10 mM stock solution (Molecular Weight: 443.54 g/mol ).

  • Carefully weigh the this compound powder and transfer it to a sterile tube.

  • Add the calculated volume of anhydrous DMSO to the tube.

  • Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved.

  • Visually inspect the solution to ensure it is clear and free of any particulates. If necessary, gently warm the tube in a 37°C water bath for 5-10 minutes and vortex again, or sonicate for a few minutes.

  • Aliquot the stock solution into smaller, single-use volumes.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of this compound for In Vitro Cell-Based Assays

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) cell culture medium or aqueous buffer

  • Vortex mixer

Procedure:

  • Thaw a single-use aliquot of the 10 mM this compound stock solution.

  • Pre-warm the cell culture medium or buffer to 37°C.

  • While vortexing the pre-warmed medium, add the required volume of the DMSO stock solution dropwise to achieve the desired final concentration.

  • Continue to mix for an additional 30 seconds to ensure homogeneity.

  • Visually inspect the final solution for any signs of precipitation before adding it to the cells.

  • Important: Prepare a vehicle control using the same final concentration of DMSO in the medium to account for any solvent effects.

Protocol 3: Preparation of this compound for In Vivo Administration

Materials:

  • This compound (powder)

  • DMSO

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

Procedure (for a 5 mg/mL solution):

  • Prepare a 50 mg/mL stock solution of this compound in DMSO. This may require ultrasonication and warming to 80°C.

  • In a sterile tube, add 100 µL of the 50 mg/mL DMSO stock solution.

  • Add 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 and mix until the solution is homogeneous.

  • Add 450 µL of saline to bring the final volume to 1 mL.

  • Visually inspect the final solution to ensure it is clear before administration.

Signaling Pathway and Experimental Workflow Diagrams

NOP Receptor (ORL-1) Signaling Pathway

This compound is a potent agonist for the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the Opioid Receptor-Like 1 (ORL-1) receptor. Upon activation, the NOP receptor, a G-protein coupled receptor (GPCR), initiates several downstream signaling cascades.

NOP_Signaling_Pathway NNC_63_0532 This compound NOP_Receptor NOP Receptor (ORL-1) NNC_63_0532->NOP_Receptor activates G_protein Gi/o Protein NOP_Receptor->G_protein couples to G_alpha Gαi/o G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase (AC) G_alpha->AC inhibits PLC Phospholipase C (PLC) G_alpha->PLC activates MAPK MAPK Pathway (ERK1/2, p38) G_alpha->MAPK activates K_channel ↑ K+ Channels G_beta_gamma->K_channel activates Ca_channel ↓ Ca2+ Channels G_beta_gamma->Ca_channel inhibits cAMP ↓ cAMP Neuronal_Inhibition Neuronal Inhibition K_channel->Neuronal_Inhibition Ca_channel->Neuronal_Inhibition

Caption: NOP Receptor (ORL-1) Signaling Pathway activated by this compound.

Experimental Workflow for Preparing this compound Solutions

This diagram outlines the logical steps for preparing this compound solutions for experimental use.

Experimental_Workflow Start Start: This compound Powder Weigh Weigh Compound Start->Weigh Dissolve Dissolve in Primary Solvent (e.g., DMSO) Weigh->Dissolve Check_Solubility Check for Complete Dissolution Dissolve->Check_Solubility Apply_Energy Apply Gentle Heat or Sonication Check_Solubility->Apply_Energy No Stock_Solution Stock Solution (e.g., 10 mM) Check_Solubility->Stock_Solution Yes Apply_Energy->Dissolve Aliquot Aliquot for Storage (-20°C or -80°C) Stock_Solution->Aliquot Dilute Dilute to Working Concentration Stock_Solution->Dilute Aliquot->Dilute Use one aliquot Final_Solution Final Working Solution Dilute->Final_Solution End End: Ready for Experiment Final_Solution->End

Caption: Workflow for the preparation of this compound experimental solutions.

References

Troubleshooting NNC 63-0532 precipitation in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NNC 63-0532. The information provided is intended to help overcome common challenges, particularly precipitation in aqueous buffers during in vitro experiments.

Troubleshooting Guide: this compound Precipitation

This guide addresses the common issue of this compound precipitation in aqueous buffers, a frequent challenge owing to its hydrophobic nature.

Problem: Precipitate forms immediately upon adding this compound stock solution to aqueous buffer.

  • Root Cause: The aqueous solubility of this compound is very low. Its high Log P value of 4.32 indicates significant lipophilicity, meaning it is poorly soluble in water-based solutions. Direct dilution of a concentrated DMSO stock into an aqueous buffer can cause the compound to crash out of solution.

  • Solution Workflow:

    start Start: this compound Precipitation stock_solution Prepare a high-concentration stock solution in 100% DMSO (e.g., 10-50 mM). start->stock_solution serial_dilution Perform serial dilutions in 100% DMSO to get closer to the final concentration. stock_solution->serial_dilution final_dilution Add the final DMSO stock dropwise to the vortexing aqueous buffer. serial_dilution->final_dilution check_precipitation Visually inspect for precipitation. final_dilution->check_precipitation successful_solution Solution is clear. Proceed with experiment. check_precipitation->successful_solution No troubleshoot Precipitation persists. check_precipitation->troubleshoot Yes modify_buffer Modify aqueous buffer: - Add a co-solvent (e.g., up to 5% ethanol) - Add a non-ionic surfactant (e.g., 0.01% Tween-20) - Adjust pH away from pKa (if known) troubleshoot->modify_buffer modify_buffer->final_dilution Retry

    Figure 1. Workflow for dissolving this compound in aqueous buffers.

Problem: Solution is initially clear but a precipitate forms over time.

  • Root Cause: The initial solution may be supersaturated and thermodynamically unstable. Over time, the compound comes out of solution. This can be exacerbated by changes in temperature (e.g., moving from room temperature to 37°C).

  • Solutions:

    • Prepare Fresh: Prepare the final working solution immediately before use.

    • Maintain Low Organic Solvent Concentration: Ensure the final concentration of DMSO or other organic solvents is as low as possible (ideally <1%) to minimize its impact on the experimental system.

    • Incorporate Surfactants: For longer-term stability, consider the inclusion of a low concentration of a non-ionic surfactant like Tween-20 or Triton X-100 (e.g., 0.01-0.05%) in your aqueous buffer. This can help to maintain the solubility of hydrophobic compounds.

Quantitative Data Summary

The following table summarizes the known solubility and physicochemical properties of this compound.

PropertyValueSource
Molecular Weight 443.54 g/mol --INVALID-LINK--
Formula C₂₇H₂₉N₃O₃--INVALID-LINK--
Log P 4.32--INVALID-LINK--
Solubility in DMSO Up to 50 mM--INVALID-LINK--
Solubility in Ethanol Up to 5 mM--INVALID-LINK--

Experimental Protocols

Protocol 1: Preparation of a 1 mM Aqueous Working Solution of this compound

  • Prepare Stock Solution: Dissolve this compound in 100% DMSO to a final concentration of 10 mM. Gentle warming to 37°C and sonication can aid dissolution.[1]

  • Intermediate Dilution: If necessary, perform an intermediate dilution in 100% DMSO.

  • Final Working Solution:

    • Aliquot the desired volume of your aqueous buffer (e.g., PBS or Tris) into a new tube.

    • While vigorously vortexing the aqueous buffer, add the required volume of the 10 mM DMSO stock solution dropwise to achieve the final 1 mM concentration. For example, add 100 µL of 10 mM stock to 900 µL of buffer.

    • The final DMSO concentration in this example will be 10%. Note that for many cell-based assays, the final DMSO concentration should be much lower (e.g., <0.5%). Adjust the stock concentration and dilution factor accordingly.

  • Verification: Visually inspect the solution for any signs of precipitation. If the solution is not clear, it may be necessary to lower the final concentration or modify the buffer.

Signaling Pathway

This compound is a potent and selective agonist for the Nociceptin/Orphanin FQ (NOP) receptor, also known as the opioid receptor-like 1 (ORL-1) receptor.[2][3][4] The NOP receptor is a G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gαi/o).

NNC_63_0532 This compound NOP_Receptor NOP Receptor (ORL-1) NNC_63_0532->NOP_Receptor binds & activates G_Protein Gαi/o Protein NOP_Receptor->G_Protein activates Adenylyl_Cyclase Adenylyl Cyclase (AC) G_Protein->Adenylyl_Cyclase inhibits Ion_Channels Ion Channels G_Protein->Ion_Channels modulates cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Cellular_Response Modulation of Neuronal Excitability cAMP->Cellular_Response K_channel ↑ K+ Efflux Ion_Channels->K_channel Ca_channel ↓ Ca2+ Influx Ion_Channels->Ca_channel K_channel->Cellular_Response Ca_channel->Cellular_Response

References

Technical Support Center: Optimizing NNC 63-0532 Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing NNC 63-0532, a potent and selective NOP (nociception/orphanin FQ) receptor agonist, in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a non-peptide small molecule that acts as a potent and selective agonist for the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the opioid receptor-like 1 (ORL-1) receptor.[1] Its primary mechanism of action involves binding to and activating the NOP receptor, which is a G protein-coupled receptor (GPCR). This activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and the stimulation of guanosine 5'-O-(3-thio)triphosphate ([³⁵S]GTPγS) binding to G proteins.[2]

Q2: What is meant by "biased agonism" of this compound?

A2: this compound is considered a G protein-biased agonist.[3] This means it preferentially activates the G protein signaling pathway downstream of the NOP receptor, leading to effects like cAMP inhibition, while having a significantly lower propensity to recruit β-arrestin 2.[3] This property can be advantageous in research and drug development, as it allows for the selective investigation of G protein-mediated signaling pathways.

Q3: What are the recommended starting concentrations for this compound in in vitro assays?

A3: The optimal concentration of this compound will vary depending on the specific assay and cell type used. However, based on published data, a good starting point for concentration-response curves is in the nanomolar to micromolar range. For binding assays, concentrations around the Ki value (~7.3 nM) are relevant.[2] For functional assays like cAMP inhibition and [³⁵S]GTPγS binding, effective concentrations (EC₅₀) are typically in the range of 100-300 nM. It is always recommended to perform a full dose-response curve to determine the optimal concentration for your specific experimental conditions.

Q4: How should I prepare and store this compound stock solutions?

A4: this compound is soluble in organic solvents like DMSO and ethanol. For in vitro experiments, it is common to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO. Subsequent dilutions should be made in the appropriate assay buffer. To avoid solubility issues in aqueous solutions, it is advisable to make intermediate dilutions and ensure thorough mixing. Stock solutions in DMSO can typically be stored at -20°C for several months, but it is always best to refer to the manufacturer's specific recommendations.

Troubleshooting Guide

Issue 1: I am not observing the expected agonist activity with this compound.

  • Question: What are the potential reasons for a lack of response or lower than expected potency?

  • Answer:

    • Compound Degradation: Ensure the stock solution has been stored properly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.

    • Solubility Issues: this compound has low aqueous solubility. When diluting from a DMSO stock, ensure the final DMSO concentration in your assay is low (typically <0.5%) and that the compound does not precipitate. Sonication or vortexing during dilution may help.

    • Cell Line Health: Confirm the viability and proper maintenance of your cell line. The expression level of the NOP receptor can significantly impact the observed response.

    • Assay Conditions: Verify the components and concentrations in your assay buffer, including co-factors like Mg²⁺ and GDP for [³⁵S]GTPγS binding assays. Incubation times and temperatures should also be optimized.

    • Incorrect Concentration Range: You may be testing a concentration range that is too low or too high. Perform a broad concentration-response curve (e.g., 1 pM to 10 µM) to identify the active range.

Issue 2: I am observing high background or non-specific effects in my assay.

  • Question: How can I reduce non-specific binding or off-target effects?

  • Answer:

    • Optimize Compound Concentration: At higher concentrations (typically in the micromolar range), this compound can exhibit off-target effects on other receptors, such as µ-opioid, κ-opioid, and dopamine D₂ receptors. Whenever possible, use the lowest effective concentration that elicits a robust response in your primary assay.

    • Control Experiments: Include appropriate controls, such as a parental cell line not expressing the NOP receptor, to determine if the observed effects are receptor-specific.

    • Assay Buffer Composition: The inclusion of detergents like saponin in membrane-based assays can sometimes increase non-specific binding. Titrate the concentration of such components to find an optimal balance between signal and background.

    • Blocking Agents: For radioligand binding assays, the addition of a non-specific binding inhibitor can be beneficial.

Issue 3: I am seeing variability in my results between experiments.

  • Question: What steps can I take to improve the reproducibility of my this compound assays?

  • Answer:

    • Standardize Protocols: Ensure all experimental parameters, including cell passage number, seeding density, incubation times, and reagent preparation, are kept consistent between experiments.

    • Reagent Quality: Use high-quality reagents and verify their expiration dates. The quality of cell culture media and supplements can impact cell health and receptor expression.

    • DMSO Concentration: Maintain a consistent final concentration of DMSO across all wells, including controls, as it can have direct effects on cell membranes and protein function.

    • Data Normalization: Normalize your data to a positive control (e.g., a saturating concentration of a known NOP agonist) and a negative control (vehicle) to account for inter-assay variability in signal intensity.

Data Presentation

Table 1: In Vitro Affinity and Potency of this compound

ParameterReceptorSpeciesCell Line/TissueValueReference
Ki NOP (ORL-1)HumanCHO Cells7.3 ± 0.9 nM
Ki µ-opioidHuman-140 ± 22 nM
Ki κ-opioidHuman-405 ± 54 nM
Ki Dopamine D₂SHuman-209 ± 32 nM
Ki Dopamine D₃Human-133 ± 14 nM
Ki Dopamine D₄.₄Human-107 ± 9 nM
EC₅₀ (cAMP Inhibition)NOP (ORL-1)HumanBHK Cells109 ± 11 nM
EC₅₀ ([³⁵S]GTPγS Binding)NOP (ORL-1)HumanBHK Cells305 ± 26 nM
IC₅₀ (Dopamine D₂S Antagonism)Dopamine D₂SHuman-2830 ± 490 nM

Experimental Protocols

Protocol 1: [³⁵S]GTPγS Binding Assay

This protocol is a generalized procedure for measuring G protein activation in response to this compound using membranes from cells expressing the NOP receptor.

Materials:

  • Cell membranes expressing the NOP receptor

  • [³⁵S]GTPγS (specific activity ~1250 Ci/mmol)

  • GTPγS (unlabeled)

  • GDP

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4

  • This compound stock solution (in DMSO)

  • 96-well filter plates (e.g., Millipore Multiscreen)

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Membrane Preparation: Prepare cell membranes from NOP receptor-expressing cells using standard homogenization and centrifugation techniques. Resuspend the final membrane pellet in assay buffer and determine the protein concentration.

  • Assay Setup: In a 96-well plate, add the following in order:

    • 50 µL of assay buffer

    • 25 µL of GDP solution (final concentration 10-30 µM)

    • 25 µL of varying concentrations of this compound (or vehicle for basal binding, and a saturating concentration of unlabeled GTPγS for non-specific binding).

    • 50 µL of diluted cell membranes (5-20 µg protein/well).

  • Pre-incubation: Incubate the plate at 30°C for 15-20 minutes.

  • Initiation of Reaction: Add 50 µL of [³⁵S]GTPγS solution (final concentration 0.05-0.1 nM) to each well to start the reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Termination: Terminate the reaction by rapid filtration through the filter plate using a cell harvester. Wash the wells 3-4 times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Quantification: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Subtract non-specific binding from all other readings. Plot the specific binding as a function of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Emax values.

Protocol 2: cAMP Inhibition Assay

This protocol describes a method to measure the inhibition of forskolin-stimulated cAMP production in whole cells expressing the NOP receptor.

Materials:

  • Cells expressing the NOP receptor (e.g., CHO or HEK293 cells)

  • Cell culture medium

  • Assay buffer (e.g., HBSS or PBS with 0.1% BSA)

  • Forskolin

  • IBMX (a phosphodiesterase inhibitor)

  • This compound stock solution (in DMSO)

  • cAMP detection kit (e.g., HTRF, AlphaLISA, or ELISA-based)

  • 384-well white opaque plates

  • Plate reader compatible with the chosen detection kit

Procedure:

  • Cell Seeding: Seed the NOP receptor-expressing cells into a 384-well plate at an optimized density and allow them to attach overnight.

  • Compound Addition: Prepare serial dilutions of this compound in assay buffer. Remove the cell culture medium and add 5 µL of the diluted compound or vehicle to the appropriate wells.

  • Forskolin Stimulation: Prepare a solution of forskolin (final concentration typically 1-10 µM) and IBMX (final concentration typically 100-500 µM) in assay buffer. Add 5 µL of this solution to all wells except the basal control wells.

  • Incubation: Incubate the plate at room temperature for 30 minutes.

  • Cell Lysis and cAMP Detection: Following the manufacturer's instructions for your specific cAMP detection kit, add the lysis buffer and detection reagents to each well.

  • Signal Reading: Incubate the plate for the recommended time (typically 60 minutes at room temperature) and then read the signal on a compatible plate reader.

  • Data Analysis: Convert the raw signal to cAMP concentrations using a standard curve. Plot the cAMP concentration as a function of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Visualizations

NOP_Receptor_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular NNC_63_0532 This compound NOP_Receptor NOP Receptor (ORL-1) NNC_63_0532->NOP_Receptor Binds and Activates G_Protein Gαi/o Protein NOP_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase Downstream_Effectors Downstream Cellular Effects cAMP->Downstream_Effectors Modulates GTP_gamma_S_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Prepare_Membranes Prepare NOP Receptor Membranes Add_Components Add Buffer, GDP, this compound, and Membranes to Plate Prepare_Membranes->Add_Components Prepare_Reagents Prepare Assay Buffer, GDP, and this compound dilutions Prepare_Reagents->Add_Components Pre_Incubate Pre-incubate at 30°C Add_Components->Pre_Incubate Initiate_Reaction Add [³⁵S]GTPγS Pre_Incubate->Initiate_Reaction Incubate_Reaction Incubate at 30°C Initiate_Reaction->Incubate_Reaction Terminate Filter and Wash Incubate_Reaction->Terminate Count_Radioactivity Scintillation Counting Terminate->Count_Radioactivity Analyze_Data Calculate Specific Binding and Determine EC₅₀ Count_Radioactivity->Analyze_Data cAMP_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Seed_Cells Seed NOP Receptor-Expressing Cells in a 384-well plate Add_Compound Add this compound or Vehicle Seed_Cells->Add_Compound Prepare_Solutions Prepare this compound dilutions and Forskolin/IBMX solution Prepare_Solutions->Add_Compound Stimulate Add Forskolin/IBMX Solution Add_Compound->Stimulate Incubate_Cells Incubate at Room Temperature Stimulate->Incubate_Cells Lyse_and_Detect Add Lysis Buffer and cAMP Detection Reagents Incubate_Cells->Lyse_and_Detect Read_Signal Read Plate on a Compatible Reader Lyse_and_Detect->Read_Signal Analyze_Data Calculate cAMP Concentration and Determine IC₅₀ Read_Signal->Analyze_Data

References

NNC 63-0532 Technical Support Center: Stability and Storage Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of NNC 63-0532. Adherence to these guidelines is crucial for ensuring the integrity and activity of the compound in experimental settings.

Storage and Stability Summary

Proper storage of this compound is critical to maintain its chemical integrity and biological activity. The following table summarizes the recommended storage conditions for both the solid compound and solutions.

FormStorage TemperatureDurationNotes
Solid Room TemperatureLong-termStore in a dry, dark place.
Stock Solution (-20°C) -20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles.
Stock Solution (-80°C) -80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles.[1][2]
Working Solution VariesSame day useIt is highly recommended to prepare fresh for each experiment, especially for in vivo studies.[1][2]

Note: The stability of this compound in solution is dependent on the solvent used and the storage conditions. While stock solutions in DMSO can be stored as indicated, the long-term stability in aqueous buffers has not been extensively reported. Users are advised to prepare aqueous dilutions immediately before use.

Solubility

This compound exhibits solubility in various organic solvents. This information is crucial for the preparation of stock and working solutions.

SolventSolubilityReference
DMSO ≥ 50 mM[3]
Ethanol ≥ 5 mM

To enhance solubility, warming the solution at 37°C and using an ultrasonic bath may be beneficial. For in vivo studies, a common vehicle formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

Troubleshooting Guide

This section addresses common issues that researchers may encounter when working with this compound.

Issue Possible Cause Troubleshooting Steps
Compound precipitation in solution - Exceeded solubility limit- Temperature fluctuations- Improper solvent- Gently warm the solution and sonicate to redissolve.- Ensure the final concentration is within the known solubility limits for the chosen solvent.- For aqueous solutions, prepare them fresh and consider the use of co-solvents or surfactants if necessary.
Inconsistent or unexpected experimental results - Compound degradation- Improper storage- Freeze-thaw cycles- Ensure the compound and its solutions have been stored according to the recommended conditions.- Avoid repeated freeze-thaw cycles by preparing aliquots of the stock solution.- Prepare fresh working solutions for each experiment.- If degradation is suspected, it is advisable to use a fresh vial of the compound.
Difficulty dissolving the compound - Insufficient solvent volume- Use of an inappropriate solvent- Refer to the solubility data and ensure the correct solvent is being used.- Increase the solvent volume to achieve the desired concentration.- Gentle warming and sonication can aid in dissolution.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

A1: Solid this compound should be stored at room temperature in a well-sealed container, protected from light and moisture.

Q2: How should I prepare and store stock solutions of this compound?

A2: It is recommended to prepare stock solutions in a suitable organic solvent like DMSO or ethanol. For short-term storage (up to 1 month), aliquots of the stock solution can be stored at -20°C. For longer-term storage (up to 6 months), it is advisable to store aliquots at -80°C to minimize degradation. Always aliquot the stock solution to avoid repeated freeze-thaw cycles.

Q3: Is this compound stable in aqueous solutions?

A3: There is limited publicly available data on the long-term stability of this compound in aqueous solutions. It is best practice to prepare aqueous working solutions fresh from a stock solution immediately before each experiment to ensure compound integrity.

Q4: Are there any known degradation pathways for this compound?

A4: Specific degradation pathways for this compound have not been extensively documented in publicly available literature. To minimize the risk of degradation, it is crucial to follow the recommended storage and handling procedures.

Q5: What should I do if I suspect my this compound has degraded?

A5: If you observe any changes in the physical appearance of the solid or solution, or if you obtain inconsistent experimental results, it is recommended to discard the suspect material and use a fresh, properly stored batch of the compound.

Experimental Workflow for Handling and Storage

The following diagram illustrates the recommended workflow for the proper handling and storage of this compound to ensure experimental success.

NNC_63_0532_Workflow cluster_storage Storage cluster_preparation Solution Preparation cluster_experiment Experimentation Solid Solid Compound (Room Temperature) Dissolve Dissolve in DMSO or Ethanol Solid->Dissolve Weigh appropriate amount StockSolution Stock Solution (-20°C or -80°C) WorkingSolution Prepare Working Solution (Fresh for each experiment) StockSolution->WorkingSolution Thaw one aliquot Dissolve->StockSolution Aliquot and Store InVitro In Vitro Assay WorkingSolution->InVitro Immediate Use InVivo In Vivo Study WorkingSolution->InVivo Immediate Use

Caption: Recommended workflow for handling and storing this compound.

References

Minimizing off-target effects of NNC 63-0532 on opioid receptors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the off-target effects of NNC 63-0532, a potent Nociceptin/Orphanin FQ (NOP) receptor agonist, on classical opioid receptors.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound and what are its known off-target interactions with opioid receptors?

This compound is a potent and selective agonist for the Nociceptin receptor, also known as the ORL-1 (opiate receptor-like 1) receptor.[1] While it shows high affinity for the NOP receptor, it also exhibits moderate affinity for the µ-opioid and κ-opioid receptors, which can lead to off-target effects, particularly at higher concentrations.[2][3]

Q2: What are the reported binding affinities of this compound for its primary target and for opioid receptors?

The binding affinities (Ki) of this compound have been determined through radioligand binding assays. A lower Ki value indicates a higher binding affinity.

ReceptorBinding Affinity (Ki) in nM
NOP (ORL-1)7.3 ± 0.9
µ-opioid140 ± 22
κ-opioid405 ± 54
δ-opioidWeak to moderate activity

Data sourced from Thomsen et al., 2000.[2][3]

Q3: How does the functional activity of this compound differ between the NOP receptor and the µ-opioid receptor?

In functional assays, this compound acts as a full agonist at the NOP receptor. In contrast, it is a much weaker partial agonist at the µ-opioid receptor, with an EC50 value greater than 10 µM.

ReceptorFunctional ActivityPotency (EC50/IC50)
NOP (ORL-1)Agonist305 nM
µ-opioidWeak Agonist>10,000 nM
Dopamine D2SAntagonist/Weak Partial Agonist2830 nM

Data sourced from Thomsen et al., 2000.

Q4: What are general strategies to minimize off-target effects in my experiments?

Minimizing off-target effects is a critical aspect of drug development. Key strategies include:

  • Rational Drug Design: Utilizing computational and structural biology to design molecules with high target specificity.

  • Dose-Response Studies: Carefully titrating the concentration of this compound to use the lowest effective concentration that elicits a response at the NOP receptor while minimizing engagement of opioid receptors.

  • Use of Selective Antagonists: Employing selective antagonists for µ- and κ-opioid receptors to block their potential activation by this compound.

  • Genetic and Phenotypic Screening: Using techniques like CRISPR-Cas9 or RNA interference to understand the pathways and potential off-target interactions of a drug.

Troubleshooting Guides

Issue 1: Observing unexpected pharmacological effects consistent with opioid receptor activation.

  • Possible Cause: The concentration of this compound used in the experiment may be high enough to activate µ-opioid or κ-opioid receptors.

  • Troubleshooting Steps:

    • Review Concentration: Verify the working concentration of this compound. Based on its Ki values, concentrations approaching the 140-400 nM range are more likely to engage opioid receptors.

    • Perform a Dose-Response Curve: Conduct a dose-response experiment to identify the minimal concentration of this compound required for NOP receptor activation in your specific assay.

    • Use a Selective Opioid Antagonist: Co-incubate your system with a selective µ-opioid antagonist (e.g., Naloxone) or a κ-opioid antagonist (e.g., nor-Binaltorphimine) to see if the unexpected effects are blocked.

    • Control Experiments: Include control experiments with cell lines or tissues that do not express NOP receptors but do express opioid receptors to isolate and characterize the off-target effects.

Issue 2: Difficulty in differentiating between NOP-mediated and off-target opioid-mediated signaling.

  • Possible Cause: Overlapping downstream signaling pathways between NOP and classical opioid receptors. Both NOP and classical opioid receptors are G protein-coupled receptors (GPCRs) that can couple to similar intracellular signaling cascades.

  • Troubleshooting Steps:

    • Utilize Selective Antagonists: As a primary method, use selective antagonists for each receptor type (NOP, µ-opioid, κ-opioid) to dissect the contribution of each receptor to the observed signaling event.

    • Employ Knockout/Knockdown Models: If available, use cell lines or animal models where the genes for the µ-opioid or κ-opioid receptors have been knocked out or knocked down. This will eliminate the off-target signal.

    • Biased Agonism Assays: Investigate whether this compound exhibits biased agonism at the different receptors. This involves assessing its ability to activate G-protein signaling versus β-arrestin recruitment pathways. Different signaling profiles may help differentiate receptor activation.

Experimental Protocols

Protocol 1: Radioligand Competition Binding Assay

This protocol is used to determine the binding affinity (Ki) of this compound for opioid receptors.

  • Materials:

    • Cell membranes prepared from cells stably expressing the opioid receptor of interest (µ, δ, or κ).

    • Radiolabeled ligand with high affinity for the target receptor (e.g., [³H]DAMGO for µ-opioid, [³H]DPDPE for δ-opioid, [³H]U-69,593 for κ-opioid).

    • This compound.

    • Non-specific binding control (e.g., a high concentration of unlabeled naloxone).

    • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

    • Glass fiber filters.

    • Cell harvester and liquid scintillation counter.

  • Procedure:

    • In a 96-well plate, combine the cell membranes, radiolabeled ligand, and varying concentrations of this compound.

    • For total binding, omit this compound. For non-specific binding, add a high concentration of naloxone.

    • Incubate at room temperature for a defined period to reach equilibrium.

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer.

    • Measure the radioactivity on the filters using a liquid scintillation counter.

    • Calculate the specific binding and determine the IC50 value of this compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Protocol 2: [³⁵S]GTPγS Functional Assay

This assay measures the activation of G-proteins following receptor agonism.

  • Materials:

    • Cell membranes from cells expressing the receptor of interest.

    • [³⁵S]GTPγS.

    • This compound.

    • GDP.

    • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).

  • Procedure:

    • Pre-incubate cell membranes with GDP.

    • Add varying concentrations of this compound.

    • Initiate the reaction by adding [³⁵S]GTPγS.

    • Incubate for a set time at 30°C.

    • Terminate the reaction by rapid filtration.

    • Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

    • Plot the data to determine the EC50 and Emax values for this compound at the target receptor.

Visualizations

experimental_workflow cluster_binding Binding Affinity Determination cluster_functional Functional Activity Assessment b_start Prepare Cell Membranes (Opioid Receptor Expressing) b_assay Radioligand Competition Assay ([3H]Ligand + this compound) b_start->b_assay b_filter Filtration & Washing b_assay->b_filter b_count Scintillation Counting b_filter->b_count b_end Calculate Ki Value b_count->b_end f_start Prepare Cell Membranes f_assay [35S]GTPγS Binding Assay (this compound concentrations) f_start->f_assay f_filter Filtration f_assay->f_filter f_count Scintillation Counting f_filter->f_count f_end Determine EC50 & Emax f_count->f_end

Caption: Workflow for assessing opioid receptor off-target effects.

signaling_pathway cluster_nop Primary Target cluster_opioid Off-Target NNC This compound NOP NOP Receptor (ORL-1) NNC->NOP High Affinity (Ki = 7.3 nM) Full Agonist Mu_Kappa µ/κ Opioid Receptors NNC->Mu_Kappa Lower Affinity (Ki = 140-405 nM) Weak Partial Agonist G_NOP Gi/o Protein NOP->G_NOP AC_NOP Inhibit Adenylyl Cyclase G_NOP->AC_NOP cAMP_NOP ↓ cAMP AC_NOP->cAMP_NOP G_Opioid Gi/o Protein Mu_Kappa->G_Opioid AC_Opioid Inhibit Adenylyl Cyclase G_Opioid->AC_Opioid cAMP_Opioid ↓ cAMP AC_Opioid->cAMP_Opioid

Caption: this compound primary and off-target signaling pathways.

troubleshooting_logic start Unexpected Opioid-like Effects Observed? check_conc Is this compound concentration >100 nM? start->check_conc dose_response Perform Dose-Response Curve check_conc->dose_response Yes use_antagonist Co-administer with Selective Opioid Antagonist (e.g., Naloxone) check_conc->use_antagonist No dose_response->use_antagonist effect_blocked Is the unexpected effect blocked? use_antagonist->effect_blocked conclusion_off_target Conclusion: Off-target effect confirmed. Lower this compound concentration. effect_blocked->conclusion_off_target Yes conclusion_on_target Conclusion: Effect is likely NOP-mediated or independent of opioid receptors. effect_blocked->conclusion_on_target No

Caption: Troubleshooting logic for unexpected opioid-like effects.

References

Technical Support Center: NNC 63-0532 in Behavioral Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing NNC 63-0532 in behavioral studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective non-peptide agonist for the nociceptin/orphanin FQ (N/OFQ) receptor, also known as the opioid receptor-like 1 (ORL-1) receptor.[1][2] Its primary mechanism of action is to bind to and activate NOP receptors, which are G protein-coupled receptors (GPCRs) involved in a variety of physiological processes, including pain perception, mood, and reward.

Q2: What is the selectivity profile of this compound?

A2: this compound displays significant selectivity for the NOP receptor. However, at higher concentrations, it can exhibit moderate affinity for other receptors, including μ- and κ-opioid receptors, as well as dopamine D2, D3, and D4 receptors.[1][3][4] This is a critical consideration for dose-selection in behavioral studies to avoid potential off-target effects.

Q3: Is this compound a full or partial agonist?

A3: this compound has been characterized as a partial agonist in some functional assays, such as cAMP inhibition. This means it may not produce a maximal response even at saturating concentrations, and its effects can be context-dependent.

Q4: What is meant by "G protein-biased agonism" of this compound?

A4: this compound is considered a G protein-biased agonist. This means it preferentially activates G protein-dependent signaling pathways over other pathways, such as β-arrestin recruitment. This biased signaling can lead to a unique pharmacological profile compared to other NOP receptor agonists and may influence its behavioral effects.

Q5: What is a suitable vehicle for in vivo administration of this compound?

A5: Due to its solubility, a common vehicle for intravenous (i.v.) administration in rodents is a solution of 50% ethanol in 0.9% saline. For other routes of administration or different concentrations, solubility testing is recommended. One supplier suggests a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline for in vivo experiments. It is recommended to prepare fresh solutions on the day of the experiment.

Troubleshooting Guide

Observed Problem Potential Cause Troubleshooting Steps
High variability in behavioral data between subjects. 1. Inconsistent Drug Preparation: this compound has limited solubility. Improper dissolution can lead to inconsistent dosing. 2. Off-Target Effects: Higher doses may engage dopamine or opioid receptors, leading to unpredictable behavioral outcomes. 3. Partial Agonism: The effects of a partial agonist can be influenced by the levels of the endogenous ligand (N/OFQ).1. Standardize Solubilization: Ensure complete dissolution of this compound in the chosen vehicle. Use sonication if necessary and prepare fresh solutions daily. 2. Dose-Response Curve: Conduct a thorough dose-response study to identify a dose that produces the desired effect without significant off-target activity. Include control groups to assess for non-specific effects. 3. Control for Endogenous Tone: Consider the experimental conditions and how they might influence endogenous N/OFQ levels.
Unexpected or paradoxical behavioral effects. 1. Biased Agonism: The G protein-biased nature of this compound may lead to different downstream signaling and behavioral outcomes compared to other NOP agonists. 2. Receptor Desensitization: Prolonged or high-dose administration of agonists can lead to receptor desensitization, potentially reducing or altering the behavioral response over time.1. Compare with Other Agonists: If possible, include a non-biased NOP agonist in your study to differentiate effects related to biased signaling. 2. Time-Course Analysis: Evaluate the behavioral effects at multiple time points after administration to assess for changes in response.
Lack of a dose-dependent effect (flat dose-response curve). 1. Partial Agonism: As a partial agonist, this compound may reach a ceiling effect where increasing the dose does not produce a greater response. 2. Limited Bioavailability/Brain Penetration: While known to be centrally active, issues with the route of administration or formulation could limit the amount of drug reaching the target site.1. Re-evaluate Dose Range: Test a wider range of doses, including lower concentrations, to fully characterize the dose-response relationship. 2. Confirm CNS Penetration: If feasible, perform pharmacokinetic studies to confirm that this compound is reaching the central nervous system at the expected concentrations.
Results differ from published studies. 1. Differences in Experimental Protocols: Minor variations in animal strain, sex, age, housing conditions, or the specifics of the behavioral paradigm can significantly impact results. 2. Vehicle Effects: The vehicle, especially one containing ethanol or DMSO, may have its own behavioral effects.1. Detailed Protocol Comparison: Carefully compare your experimental protocol with the cited literature to identify any discrepancies. 2. Appropriate Vehicle Control: Always include a vehicle-only control group to isolate the effects of this compound.

Quantitative Data Summary

Table 1: Receptor Binding Affinities (Ki) of this compound

ReceptorKi (nM)SpeciesReference
NOP (ORL-1)7.3Human
NOP (ORL-1)11Rat
μ-Opioid140Human
κ-Opioid405Human
Dopamine D2S209Human
Dopamine D3133Human
Dopamine D4.4107Human

Table 2: Functional Activity of this compound

AssayActivityValue (nM)Reference
NOP Agonist (cAMP inhibition)EC50305
μ-Opioid AgonistEC50>10,000
Dopamine D2S Antagonist/Weak Partial AgonistIC502830

Experimental Protocols

Protocol 1: Assessment of Anti-analgesia in Rats (Adapted from Gear et al., 2014)

  • Animals: Adult male Sprague-Dawley rats (250-300g).

  • Drug Preparation: Dissolve this compound in 100% ethanol and then dilute with 0.9% saline to a final concentration of 50% ethanol. The final injection volume should be 250 µl.

  • Administration: Administer this compound intravenously (i.v.) into a lateral tail vein. A brief anesthesia with isoflurane can be used to facilitate the injection.

  • Behavioral Assay (Paw-withdrawal test):

    • Habituate the rats to the testing apparatus for 3 days prior to the experiment.

    • On the test day, establish a baseline paw-withdrawal threshold.

    • Administer this compound (e.g., 0.3 mg/kg, i.v.) or vehicle.

    • Measure paw-withdrawal thresholds at regular intervals (e.g., 15, 30, 60, 90, 120, 150, 180 minutes) post-injection.

  • Data Analysis: Express the post-injection thresholds as a percentage change from baseline.

Visualizations

NNC_63_0532_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound NOP_Receptor NOP Receptor (ORL-1) This compound->NOP_Receptor Binds and Activates G_Protein Gαi/o Gβγ NOP_Receptor->G_Protein Preferential Activation (Biased Agonism) Beta_Arrestin β-Arrestin NOP_Receptor->Beta_Arrestin Weak Recruitment Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Inhibits GIRK GIRK Channels G_Protein->GIRK Activates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP to cAMP Behavioral_Effects Behavioral Effects (e.g., anti-analgesia) cAMP->Behavioral_Effects Modulates Neuronal Activity GIRK->Behavioral_Effects Influences Neuronal Excitability

Caption: Signaling pathway of the G protein-biased NOP agonist this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Drug Preparation (this compound in vehicle) D Drug Administration (i.v., i.p., etc.) A->D B Animal Habituation C Baseline Behavioral Measurement B->C C->D E Post-injection Behavioral Monitoring D->E F Data Collection E->F G Statistical Analysis F->G H Interpretation of Results G->H

Caption: General experimental workflow for behavioral studies with this compound.

Troubleshooting_Logic Start Unexpected Behavioral Variability Dose Is the dose appropriate? Start->Dose Dose_Yes Yes Dose->Dose_Yes Yes Dose_No No Dose->Dose_No No Vehicle Is the vehicle properly controlled? Vehicle_Yes Yes Vehicle->Vehicle_Yes Yes Vehicle_No No Vehicle->Vehicle_No No Protocol Is the protocol consistent? Protocol_Yes Yes Protocol->Protocol_Yes Yes Protocol_No No Protocol->Protocol_No No Dose_Yes->Vehicle Action_Dose Conduct dose-response study. Consider off-target effects. Dose_No->Action_Dose Vehicle_Yes->Protocol Action_Vehicle Run vehicle-only control group. Vehicle_No->Action_Vehicle Consider_Mechanism Consider partial and biased agonism as a source of variability. Protocol_Yes->Consider_Mechanism Action_Protocol Standardize all experimental procedures. Protocol_No->Action_Protocol

Caption: Troubleshooting logic for addressing variability in this compound studies.

References

Technical Support Center: Accounting for NNC 63-0532 G Protein-Biased Agonism

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on understanding and experimentally accounting for the G protein-biased agonism of NNC 63-0532, a potent and selective agonist of the Nociceptin/Orphanin FQ (NOP) receptor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its biased agonism significant?

A1: this compound is a non-peptide agonist for the NOP receptor (also known as the opioid receptor-like 1 or ORL1).[1][2][3] Its significance lies in its G protein-biased agonism, meaning it preferentially activates G protein-mediated signaling pathways over β-arrestin recruitment pathways.[4][5] This property is of high interest in drug development, as it holds the potential to design therapeutics with improved side-effect profiles by selectively engaging desired signaling cascades.

Q2: What is the primary receptor target for this compound?

A2: The primary target for this compound is the Nociceptin/Orphanin FQ (NOP) receptor. It exhibits high affinity and selectivity for this receptor over other opioid receptors like mu (μ), kappa (κ), and delta (δ), as well as dopamine receptors.

Q3: What are the known signaling pathways activated by the NOP receptor?

A3: The NOP receptor is known to couple to a variety of G proteins, primarily of the Gαi/o family, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. It can also couple to other G proteins such as Gαz, Gα14, Gα16, and potentially Gα12 and Gαs. Downstream of G protein activation, the NOP receptor can modulate ion channels (e.g., activating inwardly rectifying potassium channels and inhibiting calcium channels) and activate mitogen-activated protein kinase (MAPK) signaling cascades. The canonical β-arrestin pathway, which this compound largely avoids, is typically involved in receptor desensitization, internalization, and signaling to pathways like JNK and ROCK.

Q4: How is the G protein bias of this compound quantified?

A4: The G protein bias of this compound is quantified by comparing its potency (EC50) and efficacy (Emax) in assays that measure G protein-dependent signaling (e.g., cAMP inhibition or [35S]GTPγS binding) versus assays that measure β-arrestin recruitment (e.g., Bioluminescence Resonance Energy Transfer - BRET). A compound is considered G protein-biased if it shows significantly higher potency and/or efficacy in G protein assays compared to β-arrestin assays. Studies have shown that this compound is a partial agonist in G protein signaling pathways but has minimal to no activity in recruiting β-arrestin.

Troubleshooting Guides

cAMP Accumulation Assays
Issue Potential Cause(s) Troubleshooting Step(s)
High Basal cAMP Levels - Constitutive activity of the NOP receptor, especially in overexpression systems.- High concentration of phosphodiesterase (PDE) inhibitor.- Use a cell line with lower receptor expression.- Titrate the PDE inhibitor to the lowest effective concentration.
Low Signal-to-Noise Ratio - Inefficient agonist stimulation.- Suboptimal cell density.- Incorrect plate reader settings.- Perform a full dose-response curve to ensure optimal agonist concentration.- Optimize cell seeding density.- Check and optimize plate reader gain and integration time.
High Well-to-Well Variability - Inconsistent cell seeding.- Pipetting errors.- "Edge effects" in the microplate.- Ensure a homogeneous cell suspension before and during plating.- Use calibrated pipettes and consistent technique.- Avoid using the outermost wells of the plate or fill them with buffer/media.
[35S]GTPγS Binding Assays
Issue Potential Cause(s) Troubleshooting Step(s)
Low Agonist-Stimulated Signal - Low receptor expression in membranes.- Suboptimal concentrations of GDP, Mg2+, or [35S]GTPγS.- Incorrect incubation time or temperature.- Prepare membranes from cells with higher receptor expression.- Titrate GDP, MgCl2, and [35S]GTPγS concentrations.- Optimize incubation time and temperature (typically 30°C for 60 min).
High Non-Specific Binding - Insufficient washing of filters.- [35S]GTPγS sticking to filters or plate.- Increase the number and volume of washes with ice-cold buffer.- Ensure filters are not treated with PEI, which can increase non-specific binding.
Assay Not Sensitive to Partial Agonists - High basal (agonist-independent) activity.- Optimize GDP concentration, as higher levels can reduce basal signaling for Gi/o-coupled receptors.
β-Arrestin Recruitment (BRET) Assays
Issue Potential Cause(s) Troubleshooting Step(s)
Low BRET Signal - Low expression of receptor-Rluc and/or arrestin-YFP constructs.- Inefficient receptor phosphorylation.- Optimize transfection conditions to ensure sufficient expression of both fusion proteins.- Co-express a G protein-coupled receptor kinase (GRK) to enhance receptor phosphorylation.
High Background Signal - Non-specific interactions between donor and acceptor molecules.- Autoluminescence of compounds.- Perform control experiments with cells expressing only the donor or acceptor.- Screen compounds for autoluminescence at the emission wavelength of the acceptor.
Fusion Tag Interferes with Receptor Function - The C-terminal tag on the receptor may alter its signaling or trafficking properties.- Consider using an "arrestin translocation BRET assay" where the BRET donor is anchored to the plasma membrane, and an untagged receptor is used.

Quantitative Data Presentation

Table 1: this compound Binding Affinities (Ki)

ReceptorKi (nM)SpeciesReference
NOP (ORL1)7.3 ± 0.9Human
μ-opioid140 ± 22Human
κ-opioid405 ± 54Human
Dopamine D2S209 ± 32Human
Dopamine D3133 ± 14Human
Dopamine D4.4107 ± 9Human

Table 2: this compound Functional Potency (EC50) and Efficacy (% of Max Response)

AssayParameterValueCell SystemReference
cAMP InhibitionEfficacy71.78 ± 3.45% (Partial Agonist)HEK293
cAMP InhibitionEC50305 ± 26 nMBHK cells expressing ORL1
[35S]GTPγS BindingEC50109 ± 11 nMBHK cells expressing ORL1
GIRK Channel ActivationEfficacyFull AgonistHEK293
GIRK Channel ActivationEC5056.0 ± 9.3 nMHEK293
β-Arrestin RecruitmentEfficacyNo significant recruitmentHEK293
NOP Receptor PhosphorylationEfficacyNo induced phosphorylationHEK293

Experimental Protocols

Protocol 1: cAMP Inhibition Assay

This protocol is designed to measure the inhibition of forskolin-stimulated cAMP production in cells expressing the NOP receptor.

Materials:

  • HEK293 cells stably expressing the human NOP receptor

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • Forskolin

  • This compound and other test compounds

  • cAMP assay kit (e.g., HTRF, Luminescence, or ELISA-based)

  • White 96-well or 384-well microplates

Procedure:

  • Cell Plating: Seed NOP receptor-expressing cells into white microplates at an optimized density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound and control compounds in assay buffer.

  • Assay Initiation: a. Aspirate the culture medium from the cells. b. Add assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX) to each well and incubate for 30 minutes at room temperature. c. Add the serially diluted compounds to the respective wells. d. Add forskolin to all wells (except for basal controls) at a final concentration that elicits a submaximal cAMP response (e.g., EC80).

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Detection: Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

  • Data Analysis: Plot the inhibition of forskolin-stimulated cAMP production against the logarithm of the this compound concentration to determine the EC50 and Emax values.

Protocol 2: [35S]GTPγS Binding Assay

This assay measures the agonist-induced binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins in cell membranes.

Materials:

  • Cell membranes prepared from cells expressing the NOP receptor

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)

  • GDP

  • [35S]GTPγS

  • Unlabeled GTPγS (for non-specific binding)

  • This compound and other test compounds

  • Scintillation cocktail

  • Glass fiber filter mats and a cell harvester or filter plate system

Procedure:

  • Membrane Preparation: Prepare crude cell membranes from NOP receptor-expressing cells by homogenization and centrifugation. Determine the protein concentration.

  • Assay Setup: In a 96-well plate, add the following in order: a. Assay buffer. b. Diluted test compounds (including a vehicle control and a positive control like a known full agonist). c. GDP (final concentration typically 10-30 µM). d. Cell membranes (typically 5-20 µg of protein per well).

  • Initiation of Reaction: Add [35S]GTPγS (final concentration typically 0.05-0.1 nM) to each well to start the reaction. For non-specific binding determination, add a high concentration of unlabeled GTPγS (e.g., 10 µM).

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Detection: Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Subtract non-specific binding from all other measurements. Plot the specific [35S]GTPγS binding against the logarithm of the this compound concentration to determine EC50 and Emax.

Protocol 3: β-Arrestin Recruitment BRET Assay

This protocol describes a method to measure the recruitment of β-arrestin to the NOP receptor using Bioluminescence Resonance Energy Transfer (BRET).

Materials:

  • HEK293 cells

  • Expression plasmids for NOP receptor fused to a BRET donor (e.g., Renilla Luciferase, Rluc) and β-arrestin fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).

  • Transfection reagent

  • Cell culture medium

  • Assay buffer (e.g., HBSS)

  • BRET substrate (e.g., coelenterazine h)

  • This compound and other test compounds

  • White 96-well microplates

  • A plate reader capable of measuring dual-emission luminescence.

Procedure:

  • Transfection: Co-transfect HEK293 cells with the NOP-Rluc and β-arrestin-YFP plasmids.

  • Cell Plating: 24 hours post-transfection, plate the cells into white microplates.

  • Compound Addition: 48 hours post-transfection, replace the medium with assay buffer and add serial dilutions of this compound or control compounds.

  • Incubation: Incubate the plate at 37°C for 15-30 minutes.

  • BRET Measurement: a. Add the BRET substrate (e.g., coelenterazine h) to each well. b. Immediately measure the luminescence at two wavelengths (one for the donor emission, e.g., ~480 nm, and one for the acceptor emission, e.g., ~530 nm).

  • Data Analysis: Calculate the BRET ratio by dividing the acceptor emission by the donor emission. Plot the change in BRET ratio against the logarithm of the this compound concentration to determine EC50 and Emax for β-arrestin recruitment.

Signaling Pathway and Experimental Workflow Diagrams

NOP_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular This compound This compound NOP_R NOP Receptor This compound->NOP_R Binds G_protein Gαi/o Protein NOP_R->G_protein Activates Beta_Arrestin β-Arrestin NOP_R->Beta_Arrestin Weak/No Recruitment AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK Pathway G_protein->MAPK Activates cAMP ↓ cAMP AC->cAMP Desensitization Desensitization/ Internalization Beta_Arrestin->Desensitization

Caption: this compound G protein-biased signaling at the NOP receptor.

Biased_Agonism_Workflow cluster_G_protein G Protein Pathway Assessment cluster_arrestin β-Arrestin Pathway Assessment start Start: Characterize this compound cAMP_assay cAMP Inhibition Assay start->cAMP_assay GTP_assay [35S]GTPγS Binding Assay start->GTP_assay BRET_assay β-Arrestin Recruitment (BRET Assay) start->BRET_assay analysis Data Analysis: Compare Potency (EC50) and Efficacy (Emax) cAMP_assay->analysis GTP_assay->analysis BRET_assay->analysis conclusion Conclusion: Determine G Protein Bias analysis->conclusion

Caption: Experimental workflow for assessing this compound biased agonism.

References

Interpreting unexpected results in NNC 63-0532 experiments

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: NNC 63-0532 Experiments

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate and interpret unexpected results during experiments with this compound. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: I am using this compound expecting to see dopamine reuptake inhibition, but my results are negative or inconsistent. Why?

This is a critical and common point of confusion. The primary reason for such results is that This compound is not a dopamine transporter (DAT) inhibitor. The scientific literature characterizes its principal mechanism of action as a potent and selective agonist for the nociceptin/orphanin FQ (N/OFQ) receptor, also known as the opiate receptor-like 1 (ORL1) receptor.[1][2]

If your experimental design is predicated on DAT inhibition (e.g., using dopamine reuptake assays or expecting psychostimulant-like effects typical of DRIs), the absence of a direct effect is the expected outcome. Any observed effects are likely due to the compound's activity at its primary target (ORL1) or its secondary, lower-affinity targets.

FAQ 2: What is the actual primary target and mechanism of action for this compound?

This compound is a high-affinity, non-peptide agonist for the NOP (ORL1) receptor.[1][3] The NOP receptor is a G-protein coupled receptor (GPCR) that, upon activation, typically couples to Gi/o proteins. This leads to downstream signaling events such as the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels, and modulation of ion channels.[4] The compound was developed through chemical modification of spiroxatrine and optimized for high affinity and selectivity for the NOP receptor.

NNC This compound NOPR NOP (ORL1) Receptor NNC->NOPR Binds & Activates (High Affinity Agonist) G_protein Gi/o Protein NOPR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC

Caption: Primary signaling pathway of this compound via the NOP (ORL1) receptor.

FAQ 3: I'm observing effects consistent with opioid or dopaminergic modulation. What could explain this?

While this compound is selective for the NOP receptor, it is not entirely specific and displays moderate to low affinity for other receptors at higher concentrations. This is the most likely explanation for unexpected opioid- or dopamine-related effects. Published binding data reveal interactions with several other receptors, which should be considered potential off-target effects, especially when using micromolar concentrations.

Data Presentation: this compound Binding Affinity (Ki) Profile

Receptor TargetSpeciesKi (nM)Selectivity vs. NOP (ORL1)Reference
NOP (ORL1) Human 7.3 ± 0.9 Primary Target ****
Mu (μ)-OpioidHuman140 ± 22~19-fold lower affinity
Kappa (κ)-OpioidHuman405 ± 54~55-fold lower affinity
Dopamine D4.4Human107 ± 9~15-fold lower affinity
Dopamine D3Human133 ± 14~18-fold lower affinity
Dopamine D2SHuman209 ± 32~29-fold lower affinity

Note: Affinity for the Dopamine Transporter (DAT) is not reported in this primary literature, consistent with it not being a DAT inhibitor.

Functionally, this compound has been shown to be a very weak agonist at the µ-opioid receptor and acts as an antagonist or weak partial agonist at the dopamine D2S receptor.

FAQ 4: How can I design a control experiment to confirm that the observed effects are mediated by the NOP/ORL1 receptor?

To verify that the biological effects you are observing are due to this compound's action at the NOP receptor, the best approach is to use a selective NOP receptor antagonist.

Experimental Design:

  • Establish a Dose-Response Curve: First, determine the concentration-response relationship for your observed effect with this compound alone.

  • Introduce an Antagonist: Pre-incubate your experimental system (cells or tissue) with a selective NOP antagonist (e.g., J-113397 or UFP-101) at a concentration known to block the receptor.

  • Re-run the Dose-Response Curve: In the presence of the antagonist, repeat the this compound dose-response experiment.

Expected Outcome: If the effect of this compound is mediated by the NOP receptor, you should observe a rightward shift in the dose-response curve, indicating competitive antagonism. A sufficiently high concentration of the antagonist should completely block the effect. If the effect persists, it is likely mediated by one of the off-target receptors.

start Unexpected Result Observed q1 Is the effect blockable by a selective NOP antagonist (e.g., J-113397)? start->q1 res1 Conclusion: Effect is likely mediated by the NOP (ORL1) receptor. q1->res1  Yes   q2 Is the effect blockable by an opioid antagonist (e.g., Naloxone) or a D2 antagonist (e.g., Haloperidol)? q1->q2  No   res2 Conclusion: Effect is likely mediated by an off-target opioid or dopamine receptor. q2->res2  Yes   res3 Conclusion: Effect may be due to a novel, uncharacterized target or an experimental artifact. Re-evaluate controls. q2->res3  No  

Caption: Troubleshooting logic for identifying the receptor mediating this compound's effects.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for Receptor Affinity

This protocol provides a general framework for determining the binding affinity (Ki) of this compound for a receptor of interest (e.g., NOP, mu-opioid, D2) expressed in cell membranes.

Objective: To determine the concentration of this compound that displaces 50% of a specific radioligand from its target receptor (IC50), which can then be used to calculate the inhibitory constant (Ki).

Materials:

  • Cell membranes from a cell line stably expressing the human receptor of interest (e.g., HEK293-hORL1).

  • A suitable radioligand with high affinity for the target receptor (e.g., [³H]-Nociceptin for NOP, [³H]-DAMGO for mu-opioid, [³H]-Spiperone for D2).

  • This compound stock solution.

  • Non-specific binding agent: A high concentration of an unlabeled ligand for the target receptor.

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well plates, filter mats (GF/C), and scintillation fluid.

  • Scintillation counter.

Procedure:

  • Plate Setup: Design a 96-well plate map including wells for total binding (radioligand only), non-specific binding (radioligand + high concentration of unlabeled ligand), and competitor binding (radioligand + varying concentrations of this compound).

  • Reagent Preparation: Prepare serial dilutions of this compound in assay buffer. A typical range would be from 10⁻¹¹ M to 10⁻⁵ M.

  • Incubation: To each well, add in order:

    • Assay Buffer

    • This compound dilution (or buffer for total binding, or non-specific agent for NSB wells)

    • Radioligand (at a concentration near its Kd)

    • Cell membranes (protein concentration typically 5-20 µ g/well )

  • Equilibrium: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Washing: Wash the filters quickly with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Counting: Place the filter mats in scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

Data Analysis:

  • Calculate specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Plot the percentage of specific binding against the log concentration of this compound.

  • Use non-linear regression (one-site fit) to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

prep Prepare Reagents: - Serial dilutions of this compound - Radioligand solution - Cell membranes plate Add reagents to 96-well plate: Buffer, Compound, Radioligand, Membranes prep->plate incubate Incubate to reach equilibrium (e.g., 60 min at RT) plate->incubate harvest Rapidly filter plate contents through GF/C filter mat incubate->harvest wash Wash filters with ice-cold buffer harvest->wash count Add scintillation fluid and measure radioactivity (CPM) wash->count analyze Analyze Data: - Calculate Specific Binding - Plot competition curve - Determine IC50 and Ki count->analyze

Caption: Experimental workflow for a competitive radioligand binding assay.

References

Technical Support Center: NNC 63-0532 In Vivo Administration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the selection of a suitable vehicle for the in vivo administration of NNC 63-0532, a potent and selective non-peptide agonist for the nociceptin/orphanin FQ (NOP) receptor.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound to consider for vehicle selection?

A1: this compound is a lipophilic compound with a Log P value of 4.32.[1] This indicates poor water solubility, which is a critical factor in choosing an appropriate vehicle for in vivo studies. Its molecular weight is 443.54 g/mol .[2]

Q2: What are some common challenges when administering lipophilic compounds like this compound in vivo?

A2: Common challenges include:

  • Precipitation: The compound may precipitate out of solution upon dilution with aqueous media or injection into the bloodstream, leading to inaccurate dosing and potential emboli.

  • Poor Bioavailability: Low aqueous solubility can result in limited absorption and low systemic exposure.

  • Vehicle-Induced Toxicity: Some organic solvents used to dissolve lipophilic compounds can have their own toxic effects, which can confound experimental results.[3]

  • Inconsistent Results: Unstable formulations can lead to variability in drug exposure and inconsistent efficacy across experiments.

Q3: Has a specific vehicle been successfully used for intravenous administration of this compound in rats?

A3: Yes, a study by Gear et al. successfully administered this compound intravenously to rats at a dose of 0.3 mg/kg using a vehicle of 50% ethanol in 0.9% saline .[4]

Q4: Are there other potential vehicles for administering this compound?

A4: While the 50% ethanol/saline mixture is a documented vehicle, other options for lipophilic compounds are available and may be suitable for this compound depending on the route of administration and experimental goals. These include co-solvent systems, emulsions, and lipid-based formulations. A novel vehicle composed of 20% N,N-Dimethylacetamide (DMA), 40% Propylene glycol (PG), and 40% Polyethylene Glycol (PEG-400) (DPP) has been shown to be effective for intravenous administration of poorly soluble compounds in rats.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Cloudy formulation or precipitation The concentration of this compound exceeds its solubility in the chosen vehicle. The formulation is unstable at the storage or administration temperature.- Verify Solubility: Empirically determine the solubility of this compound in the selected vehicle at the desired concentration and temperature. - Gentle Warming/Sonication: Gently warm the solution or use a sonicator to aid dissolution. Be cautious of the compound's thermal stability. - Prepare Fresh: Prepare the formulation immediately before use to minimize stability issues. - Co-solvents: Consider using a co-solvent system. For instance, initially dissolve this compound in a small amount of DMSO before diluting with the final vehicle. Ensure the final DMSO concentration is within tolerable limits for the animal model.
Inconsistent efficacy or high variability in results Inaccurate dosing due to precipitation or unstable formulation. Animal-to-animal variability in drug metabolism.- Ensure Homogeneity: Vigorously vortex the formulation before each injection to ensure a homogenous suspension if the compound is not fully dissolved. - Accurate Dosing: Use precision syringes and calibrated equipment for dose administration. - Standardize Procedures: Maintain consistent animal handling, dosing times, and environmental conditions to reduce biological variability.
Observed toxicity or adverse effects in animals The vehicle itself may be causing toxicity. The dose of this compound is too high.- Vehicle Control Group: Always include a vehicle-only control group to differentiate between vehicle-induced effects and compound-specific toxicity. - Dose-Response Study: Conduct a dose-response study to determine the maximum tolerated dose (MTD) of this compound in your chosen vehicle and animal model. - Consider Alternative Vehicles: If the vehicle is suspected to be the cause of toxicity, explore other options such as those listed in the FAQs. For example, high concentrations of DMSO can cause motor impairment.[3]

Quantitative Data Summary

Table 1: Physicochemical and Solubility Data for this compound

PropertyValueReference
Molecular Weight 443.54 g/mol
Formula C₂₇H₂₉N₃O₃
Log P 4.32
Solubility in Ethanol Soluble to 5 mM
Solubility in DMSO Soluble to 50 mM

Table 2: In Vivo Administration of this compound

Animal Model Route of Administration Dose Vehicle Observed Effect Reference
RatIntravenous (i.v.)0.3 mg/kg50% Ethanol in 0.9% SalineProduced anti-analgesia

Experimental Protocols

Protocol 1: Preparation and Intravenous Administration of this compound in a 50% Ethanol/Saline Vehicle

Materials:

  • This compound powder

  • 100% Ethanol (ACS grade or higher)

  • Sterile 0.9% Saline

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Precision pipettes

  • Sterile syringes and needles (e.g., 27-30 gauge)

Procedure:

  • Calculate the required amount of this compound: Based on the desired final concentration and volume, calculate the mass of this compound needed. For a 0.3 mg/kg dose in a 250 µL injection volume for a 300g rat, the concentration would be 0.36 mg/mL.

  • Dissolve this compound in Ethanol:

    • Weigh the calculated amount of this compound and place it in a sterile microcentrifuge tube.

    • Add the required volume of 100% ethanol to achieve a 2x final concentration (in this case, half of the final desired volume).

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming or brief sonication can be used if necessary.

  • Dilute with Saline:

    • Add an equal volume of sterile 0.9% saline to the ethanol-dissolved this compound solution.

    • Vortex immediately and vigorously to ensure proper mixing and prevent precipitation. The final solution will be 50% ethanol in 0.9% saline.

  • Administration:

    • Draw the final solution into a sterile syringe.

    • Administer the calculated dose to the animal via the desired intravenous route (e.g., tail vein in rats).

    • It is crucial to administer the solution immediately after preparation to avoid any potential stability issues.

Note: Always include a vehicle control group (50% ethanol in 0.9% saline) in your experiment.

Visualizations

NOP_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Effects NNC_63_0532 This compound NOP_Receptor NOP Receptor (GPCR) NNC_63_0532->NOP_Receptor Binds and Activates G_Protein Gαi/o βγ NOP_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ca_Channel Ca²⁺ Channel G_Protein->Ca_Channel Inhibits K_Channel K⁺ Channel G_Protein->K_Channel Activates MAPK MAPK Pathway G_Protein->MAPK Activates cAMP cAMP AC->cAMP Decreases production Neuronal_Excitability ↓ Neuronal Excitability cAMP->Neuronal_Excitability Neurotransmitter_Release ↓ Neurotransmitter Release Ca_Channel->Neurotransmitter_Release K_Channel->Neuronal_Excitability Experimental_Workflow cluster_prep Formulation Preparation cluster_admin In Vivo Administration Weigh 1. Weigh this compound Dissolve_EtOH 2. Dissolve in 100% Ethanol Weigh->Dissolve_EtOH Dilute_Saline 3. Dilute with 0.9% Saline Dissolve_EtOH->Dilute_Saline Vortex 4. Vortex Vigorously Dilute_Saline->Vortex Load_Syringe 5. Load Syringe Vortex->Load_Syringe IV_Injection 6. Intravenous Injection (e.g., tail vein) Load_Syringe->IV_Injection Monitor 7. Monitor Animal IV_Injection->Monitor

References

Ensuring reproducibility in NNC 63-0532 functional assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to ensure the reproducibility of functional assays involving NNC 63-0532, a potent and selective agonist for the nociceptin/orphanin FQ (N/OFQ) receptor (NOP, also known as ORL-1).[1][2]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a non-peptide small molecule that acts as a potent and selective agonist for the NOP receptor.[2][3] Its primary mechanism of action is to activate the NOP receptor, which is a G protein-coupled receptor (GPCR). This activation typically leads to the inhibition of adenylyl cyclase activity through the Gαi/o subunit, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1]

Q2: What are the key functional assays to characterize this compound activity?

A2: The two primary functional assays to characterize the agonist activity of this compound at the NOP receptor are the [³⁵S]GTPγS binding assay and the cAMP inhibition assay. The [³⁵S]GTPγS binding assay directly measures the activation of G proteins upon receptor stimulation, while the cAMP assay measures the downstream consequence of Gαi/o activation.

Q3: How should I prepare and store this compound for in vitro experiments?

A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For in vivo experiments, further dilution in saline or other aqueous buffers may be necessary. It is recommended to prepare fresh dilutions for each experiment and to store the DMSO stock solution at -20°C or -80°C to prevent degradation. Repeated freeze-thaw cycles should be avoided.

Q4: Which cell lines are suitable for this compound functional assays?

A4: Cell lines stably or transiently expressing the human NOP receptor are commonly used. Examples include Chinese Hamster Ovary (CHO) cells and Human Embryonic Kidney (HEK293) cells. The choice of cell line can influence the assay window and receptor expression levels, which may affect the observed potency and efficacy of this compound.

Q5: Is this compound a full or partial agonist?

A5: this compound has been described as a full agonist in some assay systems, such as G protein-mediated GIRK channel activation, but as a partial agonist in others, like cAMP inhibition assays. This highlights the importance of the specific assay conditions and cell system used. Some studies also suggest that this compound is a G protein-biased agonist, meaning it preferentially activates G protein signaling pathways over β-arrestin recruitment.

Troubleshooting Guides

[³⁵S]GTPγS Binding Assay
Problem Possible Cause(s) Suggested Solution(s)
Low Signal-to-Noise Ratio - Suboptimal membrane protein concentration. - Incorrect GDP concentration. - Low specific activity of [³⁵S]GTPγS. - Insufficient incubation time.- Optimize membrane protein concentration (typically 5-50 µ g/well ). - Titrate GDP concentration (0.1-10 µM is a common range). - Use fresh, high-quality [³⁵S]GTPγS. - Increase incubation time (30-60 minutes is typical).
High Basal Binding - High constitutive receptor activity. - Contamination of membranes with endogenous GTP. - Non-specific binding to filters or plates.- Increase GDP concentration to reduce basal G protein activation. - Ensure thorough washing of membranes during preparation. - For filtration assays, pre-soak filters in wash buffer. For SPA, ensure proper bead coating.
Inconsistent Results Between Replicates - Inaccurate pipetting. - Uneven membrane suspension. - Temperature fluctuations during incubation.- Use calibrated pipettes and proper pipetting technique. - Vortex membrane suspension gently before aliquoting. - Ensure a stable and uniform incubation temperature.
Unexpectedly Low Potency (High EC₅₀) - Degradation of this compound. - Presence of antagonists in the assay medium. - Low receptor expression in the cell membranes.- Prepare fresh dilutions of this compound from a properly stored stock. - Ensure all reagents are free of contaminants. - Use a cell line with confirmed high expression of the NOP receptor.
cAMP Inhibition Assay
Problem Possible Cause(s) Suggested Solution(s)
Small Assay Window - Low level of forskolin-stimulated cAMP. - High basal cAMP levels. - Insufficient NOP receptor expression.- Optimize the concentration of forskolin to achieve a robust cAMP signal. - Include a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation. - Use a cell line with higher NOP receptor expression.
High Well-to-Well Variability - Inconsistent cell seeding density. - Pipetting errors. - "Edge effects" on the microplate.- Ensure a homogeneous cell suspension and use a multichannel pipette for cell plating. - Be precise with the addition of all reagents. - Avoid using the outer wells of the plate or fill them with buffer to maintain humidity.
No Inhibition of cAMP by this compound - Inactive compound. - Cells are not responsive. - Incorrect assay setup.- Test a fresh dilution of this compound. - Confirm cell viability and NOP receptor expression. - Verify the correct concentration of forskolin and other reagents.
Shift in EC₅₀ Values - Variation in cell passage number. - Different incubation times. - Changes in assay buffer composition.- Use cells within a consistent and low passage number range. - Maintain a consistent stimulation time for all experiments. - Use the same batch and formulation of assay buffer.

Quantitative Data Summary

The following tables summarize the binding affinity and functional potency of this compound at various receptors.

Table 1: Binding Affinity (Ki) of this compound at Human Receptors

ReceptorKi (nM)Reference(s)
NOP (ORL-1)7.3 ± 0.9
μ-opioid140 ± 22
κ-opioid405 ± 54
Dopamine D₂S209 ± 32
Dopamine D₃133 ± 14
Dopamine D₄.₄107 ± 9

Table 2: Functional Activity (EC₅₀/IC₅₀) of this compound

AssayParameterValue (nM)Cell SystemReference(s)
cAMP InhibitionEC₅₀305BHK cells expressing ORL1
[³⁵S]GTPγS BindingEC₅₀>10,000 (μ-opioid)-
Dopamine D₂S Functional AssayIC₅₀2830-
GIRK Channel ActivationEC₅₀56.0 ± 9.3HEK293 cells

Experimental Protocols

[³⁵S]GTPγS Binding Assay Protocol

This protocol is adapted for measuring the effect of this compound on NOP receptor activation.

  • Membrane Preparation:

    • Culture CHO or HEK293 cells stably expressing the human NOP receptor.

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet with fresh buffer and resuspend in assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

    • Determine protein concentration using a standard method (e.g., Bradford assay).

  • Assay Procedure:

    • In a 96-well plate, add in the following order:

      • Assay buffer

      • Serial dilutions of this compound or vehicle (DMSO).

      • Membrane suspension (10-20 µg protein/well).

      • GDP to a final concentration of 10 µM.

    • Pre-incubate the plate at 30°C for 15-30 minutes.

    • Initiate the reaction by adding [³⁵S]GTPγS to a final concentration of 0.05-0.1 nM.

    • Incubate at 30°C for 60 minutes with gentle agitation.

    • Terminate the reaction by rapid filtration through a filter plate (e.g., GF/C) using a cell harvester.

    • Wash the filters with ice-cold wash buffer.

    • Dry the filters and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM).

    • Subtract non-specific binding from all wells.

    • Plot the specific binding as a function of the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Emax values.

cAMP Inhibition Assay Protocol

This protocol outlines the steps to measure the inhibitory effect of this compound on forskolin-stimulated cAMP production.

  • Cell Preparation:

    • Seed CHO or HEK293 cells expressing the NOP receptor into a 96-well plate and culture overnight.

    • The optimal cell density should be determined empirically to ensure the cAMP signal is within the linear range of the detection kit.

  • Assay Procedure:

    • Wash the cells once with serum-free medium or assay buffer.

    • Add assay buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) and incubate for 15-30 minutes at 37°C.

    • Add serial dilutions of this compound or vehicle and incubate for 15 minutes.

    • Add forskolin to a final concentration that stimulates a submaximal cAMP response (to be determined empirically, often in the 1-10 µM range).

    • Incubate for an additional 15-30 minutes at 37°C.

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis:

    • Generate a standard curve using the cAMP standards provided in the kit.

    • Calculate the cAMP concentration in each well based on the standard curve.

    • Plot the cAMP concentration as a function of the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Visualizations

NNC_63_0532_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound NOP_R NOP Receptor (ORL-1) This compound->NOP_R Binds and Activates G_protein Gαi/oβγ NOP_R->G_protein Activates G_alpha_i Gαi-GTP G_protein->G_alpha_i Dissociates G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_alpha_i->AC Inhibits ATP ATP Downstream Downstream Cellular Effects cAMP->Downstream Regulates

Caption: this compound signaling pathway at the NOP receptor.

GTP_gamma_S_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_detection Detection cluster_analysis Data Analysis prep_membranes Prepare NOP Receptor- Expressing Membranes add_reagents Add Membranes, this compound, and GDP to Plate prep_membranes->add_reagents prep_nnc Prepare Serial Dilutions of this compound prep_nnc->add_reagents pre_incubate Pre-incubate at 30°C add_reagents->pre_incubate add_gtp Add [³⁵S]GTPγS to Initiate Reaction pre_incubate->add_gtp incubate Incubate at 30°C for 60 min add_gtp->incubate filtrate Terminate by Rapid Filtration incubate->filtrate wash Wash Filters filtrate->wash count Measure Radioactivity wash->count analyze Plot Dose-Response Curve and Determine EC₅₀ count->analyze cAMP_Assay_Troubleshooting start Problem: Small Assay Window cause1 Low Forskolin Stimulation Optimize Forskolin Concentration start->cause1 cause2 High Basal cAMP Include PDE Inhibitor (e.g., IBMX) start->cause2 cause3 Low Receptor Expression Use High-Expressing Cell Line start->cause3

References

Validation & Comparative

A Comparative Guide to NNC 63-0532 and Nociceptin in Functional Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the synthetic non-peptide agonist NNC 63-0532 and the endogenous neuropeptide nociceptin, focusing on their functional activity at the Nociceptin/Orphanin FQ (NOP) receptor, also known as the opioid receptor-like 1 (ORL-1) receptor. The NOP receptor is a G protein-coupled receptor (GPCR) implicated in a variety of physiological processes, including pain, anxiety, and reward.[1] This document summarizes key quantitative data, outlines experimental methodologies, and visualizes the relevant signaling pathways and experimental workflows.

Quantitative Data Summary

The functional activities of this compound and nociceptin have been characterized in several key in vitro assays. The following tables summarize their binding affinities, potencies, and efficacies at the human NOP receptor.

CompoundBinding Affinity (Ki, nM)Cell LineReference
Nociceptin ~0.1 - 1CHO[2]
This compound 7.3BHK[3]

Table 1: Binding Affinity at the Human NOP Receptor.

Assay TypeCompoundPotency (EC50, nM)Efficacy (% of Nociceptin)Cell LineReference
[³⁵S]GTPγS Binding Nociceptin68100%BHK[3]
This compound30595 ± 4%BHK[3]
cAMP Inhibition Nociceptin0.4100%BHK
This compound1098 ± 3%BHK

Table 2: Functional Potency and Efficacy at the Human NOP Receptor.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling cascade initiated by NOP receptor activation and a typical experimental workflow for comparing the functional activity of agonists like this compound and nociceptin.

NOP Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Nociceptin / this compound Nociceptin / this compound NOP NOP Receptor Nociceptin / this compound->NOP Binds G_protein Gαi/oβγ NOP->G_protein Activates G_alpha Gαi/o G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts K_channel K+ Channel K_efflux K+ Efflux (Hyperpolarization) K_channel->K_efflux Ca_channel Ca2+ Channel Ca_influx Ca2+ Influx Inhibition Ca_channel->Ca_influx G_alpha->AC Inhibits G_beta_gamma->K_channel Activates G_beta_gamma->Ca_channel Inhibits MAPK MAPK Pathway G_beta_gamma->MAPK Activates ATP ATP ATP->AC

Caption: NOP Receptor Signaling Pathway.

Experimental Workflow cluster_prep Preparation cluster_assays Functional Assays cluster_gtp [³⁵S]GTPγS Assay Steps cluster_camp cAMP Assay Steps cluster_comparison Comparative Analysis cell_culture Cell Culture (e.g., BHK cells) expressing human NOP receptor membrane_prep Membrane Preparation cell_culture->membrane_prep camp_assay cAMP Inhibition Assay cell_culture->camp_assay gtp_binding [³⁵S]GTPγS Binding Assay membrane_prep->gtp_binding gtp_incubation Incubate membranes with varying concentrations of Nociceptin or this compound, GDP, and [³⁵S]GTPγS gtp_binding->gtp_incubation camp_stimulation Pre-treat cells with Forskolin (to stimulate cAMP production) camp_assay->camp_stimulation gtp_filtration Rapid filtration to separate bound and free [³⁵S]GTPγS gtp_incubation->gtp_filtration gtp_quantification Quantify bound radioactivity using scintillation counting gtp_filtration->gtp_quantification gtp_analysis Data Analysis: - Determine EC50 (potency) - Determine Emax (efficacy) gtp_quantification->gtp_analysis compare Compare EC50/IC50 and Emax values of this compound and Nociceptin gtp_analysis->compare camp_treatment Treat cells with varying concentrations of Nociceptin or this compound camp_stimulation->camp_treatment camp_lysis Cell Lysis camp_treatment->camp_lysis camp_detection Measure cAMP levels (e.g., using competitive immunoassay) camp_lysis->camp_detection camp_analysis Data Analysis: - Determine IC50 (potency) - Determine maximal inhibition (efficacy) camp_detection->camp_analysis camp_analysis->compare

Caption: Experimental Workflow for Agonist Comparison.

Experimental Protocols

Detailed methodologies for the key functional assays are provided below.

[³⁵S]GTPγS Binding Assay

This assay measures the agonist-induced binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins, which is an early event in GPCR activation.

Materials:

  • Membranes from cells expressing the human NOP receptor (e.g., BHK cells).

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • [³⁵S]GTPγS (specific activity ~1250 Ci/mmol).

  • GDP.

  • Nociceptin and this compound stock solutions.

  • Unlabeled GTPγS for non-specific binding determination.

  • Glass fiber filters.

  • Scintillation cocktail.

Procedure:

  • Reaction Setup: In a 96-well plate, add assay buffer, GDP (final concentration 10 µM), and varying concentrations of either nociceptin or this compound. For determining non-specific binding, add unlabeled GTPγS (final concentration 10 µM).

  • Membrane Addition: Add the cell membrane preparation to each well.

  • Initiation: Start the reaction by adding [³⁵S]GTPγS to a final concentration of approximately 0.1 nM.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Termination: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Washing: Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the specific binding (total binding - non-specific binding) against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Emax (efficacy) values.

cAMP Inhibition Assay

This assay measures the ability of an agonist to inhibit the production of cyclic AMP (cAMP), a common second messenger, following the activation of a Gαi/o-coupled receptor like NOP.

Materials:

  • Whole cells expressing the human NOP receptor (e.g., BHK cells).

  • Cell culture medium.

  • Forskolin (an adenylyl cyclase activator).

  • Nociceptin and this compound stock solutions.

  • Cell lysis buffer.

  • cAMP detection kit (e.g., based on competitive immunoassay with a fluorescent or luminescent readout).

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to attach overnight.

  • Forskolin Stimulation: Pre-treat the cells with forskolin to stimulate adenylyl cyclase and increase basal cAMP levels.

  • Agonist Treatment: Add varying concentrations of nociceptin or this compound to the wells and incubate at 37°C for a specified time (e.g., 30 minutes).

  • Cell Lysis: Terminate the reaction and lyse the cells according to the cAMP detection kit protocol.

  • cAMP Measurement: Measure the intracellular cAMP concentration using the detection kit.

  • Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (potency) and the maximal inhibition (efficacy).

Discussion

The data presented demonstrate that this compound is a potent and high-efficacy agonist at the human NOP receptor. In [³⁵S]GTPγS binding assays, which measure the direct activation of G proteins, this compound displays an efficacy nearly identical to that of the endogenous ligand nociceptin (95%). Similarly, in the cAMP inhibition assay, which measures a downstream signaling event, this compound shows an efficacy of 98% compared to nociceptin.

While both compounds are highly efficacious, nociceptin exhibits a higher potency (lower EC₅₀/IC₅₀) in both functional assays. In terms of binding affinity, nociceptin generally shows a higher affinity for the NOP receptor compared to this compound.

It is important to note that this compound has been described as a G protein-biased agonist, suggesting it may preferentially activate G protein-dependent signaling pathways over β-arrestin recruitment. This characteristic, along with its non-peptide nature and potential for oral bioavailability, makes this compound a valuable tool for investigating the physiological and pathological roles of the NOP receptor system and a potential lead compound for the development of novel therapeutics.

References

A Comparative Guide to NNC 63-0532 and Other Nociceptin/Orphanin FQ Peptide (NOP) Receptor Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of NNC 63-0532 with other prominent NOP receptor agonists, focusing on their in vitro pharmacological profiles. The information is intended to assist researchers in selecting the appropriate tool compounds for their studies and to provide a comprehensive overview of the current landscape of NOP receptor agonists.

Introduction to NOP Receptor Agonists

The Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor, a member of the opioid receptor family, has emerged as a promising therapeutic target for a range of disorders, including pain, anxiety, and substance abuse.[1][2] Unlike classical opioid receptors, activation of the NOP receptor does not appear to be associated with the same level of adverse effects, such as respiratory depression and abuse liability.[3] This has spurred the development of numerous synthetic agonists, including this compound, each with distinct pharmacological properties. This guide offers a comparative analysis of these compounds to aid in drug discovery and development efforts.

Quantitative Data Summary

The following table summarizes the in vitro binding affinities (Ki) and functional potencies (EC50) of this compound and other selected NOP receptor agonists. These values are critical for comparing the relative potency and efficacy of these compounds.

CompoundReceptor Binding Affinity (Ki, nM)Functional Potency (EC50, nM)Receptor SelectivityReference(s)
This compound 7.3 (hNOP)305 ([³⁵S]GTPγS)~12-fold selective over other opioid receptors.[4][4]
140 (μ-opioid)>10,000 ([³⁵S]GTPγS at μ-opioid)
405 (κ-opioid)
SCH 221510 0.3 (NOP)12 ([³⁵S]GTPγS)>200-fold selective for NOP over μ and κ-opioid receptors.
65 (μ-opioid)693 ([³⁵S]GTPγS at μ-opioid)
131 (κ-opioid)683 ([³⁵S]GTPγS at κ-opioid)
Cebranopadol 0.9 (hNOP)-Dual agonist with high affinity for MOP receptors.
0.7 (μ-opioid)-
Ro 64-6198 <1 (NOP)25.6>100-fold selective for NOP over classic opioid receptors.
AT-121 3.7 (NOP)35 ([³⁵S]GTPγS)Bifunctional partial agonist at NOP and MOP receptors.
16.5 (μ-opioid)20 ([³⁵S]GTPγS at μ-opioid)

hNOP refers to the human NOP receptor.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathway of the NOP receptor and a general experimental workflow for characterizing NOP receptor agonists.

NOP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist NOP Agonist (e.g., this compound) NOP_Receptor NOP Receptor (GPCR) Agonist->NOP_Receptor Binds to G_Protein Gi/o Protein NOP_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits Ion_Channel Ion Channels (e.g., K+, Ca2+) G_Protein->Ion_Channel Modulates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to Cellular_Response Cellular Response (e.g., altered neuronal excitability) Ion_Channel->Cellular_Response Contributes to cAMP->Cellular_Response Leads to ATP ATP Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Ligand_Binding Radioligand Binding Assay (Determine Ki) GTP_Binding [³⁵S]GTPγS Binding Assay (Determine EC50 & Efficacy) Ligand_Binding->GTP_Binding cAMP_Assay cAMP Accumulation Assay (Confirm Gi coupling) GTP_Binding->cAMP_Assay Pain_Models Animal Models of Pain (e.g., Tail-flick, Neuropathic pain) cAMP_Assay->Pain_Models Behavioral_Assays Behavioral Assays (e.g., Anxiety models) Pain_Models->Behavioral_Assays Lead_Optimization Lead Optimization Behavioral_Assays->Lead_Optimization Compound_Synthesis Test Compound Synthesis & Purification Compound_Synthesis->Ligand_Binding

References

NNC 63-0532's Selectivity for Dopamine Receptors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise interaction of a compound with its intended targets is paramount. This guide provides a comparative analysis of the dopamine receptor selectivity profile of NNC 63-0532, a research compound primarily known for its potent agonism at the nociceptin receptor (ORL1). To contextualize its dopaminergic activity, we compare its binding affinities with two well-characterized dopamine receptor ligands: the antagonist haloperidol and the agonist quinpirole.

This guide synthesizes available experimental data to offer a clear comparison of these compounds' performance. All quantitative data is presented in structured tables, and detailed methodologies for the key experiments are provided to ensure reproducibility and critical evaluation.

Comparative Binding Affinity Profile

The selectivity of a compound is determined by its binding affinity to various receptors. A lower equilibrium dissociation constant (Ki) indicates a higher binding affinity. The following table summarizes the reported Ki values of this compound, haloperidol, and quinpirole for the five human dopamine receptor subtypes (D1, D2, D3, D4, and D5).

CompoundD₁ (Kᵢ, nM)D₂ (Kᵢ, nM)D₃ (Kᵢ, nM)D₄ (Kᵢ, nM)D₅ (Kᵢ, nM)
This compound Data not available209[1]133[1]107[1]Data not available
Haloperidol 2601.50.75490
Quinpirole 4500151.3455000

Note: The binding affinity values for Haloperidol and Quinpirole are compiled from various sources and are intended for comparative purposes. Slight variations may exist across different studies and experimental conditions.

Based on the available data, this compound exhibits moderate affinity for the D2-like dopamine receptors, with a preference for D4 > D3 > D2S.[1] Importantly, there is no publicly available data on its binding affinity for the D1 and D5 receptor subtypes. In functional assays, this compound has been characterized as an antagonist or a weak partial agonist at the dopamine D2S receptor.[1]

In comparison, haloperidol demonstrates high affinity for D2 and D3 receptors, with lower affinity for D1, D4, and D5 receptors, consistent with its profile as a typical antipsychotic. Quinpirole shows high affinity and agonist activity, particularly at D2 and D3 receptors.

Experimental Protocols

The binding affinity data presented in this guide are primarily derived from in vitro radioligand binding assays. The following is a detailed methodology for a typical competitive radioligand binding assay used to determine the Ki values for dopamine receptors.

Radioligand Binding Assay Protocol

1. Materials and Reagents:

  • Cell Membranes: Membranes prepared from cell lines (e.g., CHO or HEK293) stably expressing a specific human dopamine receptor subtype (D1, D2, D3, D4, or D5).
  • Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., [³H]SCH23390 for D1/D5, [³H]Spiperone or [³H]Raclopride for D2-like receptors).
  • Test Compound: The unlabeled compound for which the binding affinity is to be determined (e.g., this compound, haloperidol, quinpirole).
  • Non-specific Binding Control: A high concentration of a known ligand for the target receptor to determine non-specific binding (e.g., 10 µM haloperidol or (+)butaclamol).
  • Assay Buffer: Typically a buffered saline solution (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4).
  • Filtration Apparatus: A cell harvester and glass fiber filters (e.g., Whatman GF/B or GF/C).
  • Scintillation Cocktail and Counter: For quantifying the radioactivity.

2. Procedure:

  • Assay Setup: The assay is typically performed in a 96-well plate format.
  • Incubation Mixture: Each well contains a mixture of the cell membranes, the radioligand at a fixed concentration (usually at or near its Kd value), and either the assay buffer (for total binding), the non-specific binding control, or varying concentrations of the test compound.
  • Incubation: The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
  • Filtration: The incubation is terminated by rapid filtration through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold assay buffer to remove any remaining unbound radioactivity.
  • Quantification: The filters are placed in scintillation vials with scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.

3. Data Analysis:

  • Specific Binding: The amount of specific binding is calculated by subtracting the non-specific binding from the total binding.
  • IC₅₀ Determination: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by plotting the percentage of specific binding against the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve.
  • Kᵢ Calculation: The IC₅₀ value is then converted to the Ki value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing Experimental and Signaling Pathways

To further aid in the understanding of the experimental workflow and the biological context of dopamine receptor signaling, the following diagrams have been generated using Graphviz.

Radioligand_Binding_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation cluster_quantification Quantification & Analysis Membranes Cell Membranes expressing Dopamine Receptor Assay_Plate 96-well Plate Incubation Membranes->Assay_Plate Radioligand Radioligand ([³H]Ligand) Radioligand->Assay_Plate Test_Compound Test Compound (e.g., this compound) Test_Compound->Assay_Plate NSB_Control Non-specific Binding Control NSB_Control->Assay_Plate Filtration Rapid Filtration Assay_Plate->Filtration Washing Washing Filtration->Washing Scintillation_Counting Scintillation Counting Washing->Scintillation_Counting Data_Analysis Data Analysis (IC₅₀ -> Kᵢ) Scintillation_Counting->Data_Analysis

Caption: Experimental workflow of a competitive radioligand binding assay.

Dopamine_Receptor_Signaling cluster_D1 D₁/D₅ Receptor Signaling cluster_D2 D₂/D₃/D₄ Receptor Signaling Dopamine_D1 Dopamine D1_Receptor D₁/D₅ Receptor Dopamine_D1->D1_Receptor Gs Gαs D1_Receptor->Gs AC_D1 Adenylyl Cyclase Gs->AC_D1 Activates cAMP_D1 ↑ cAMP AC_D1->cAMP_D1 PKA_D1 PKA cAMP_D1->PKA_D1 Cellular_Response_D1 Cellular Response PKA_D1->Cellular_Response_D1 Dopamine_D2 Dopamine D2_Receptor D₂/D₃/D₄ Receptor Dopamine_D2->D2_Receptor Gi Gαi D2_Receptor->Gi AC_D2 Adenylyl Cyclase Gi->AC_D2 Inhibits cAMP_D2 ↓ cAMP AC_D2->cAMP_D2 Cellular_Response_D2 Cellular Response cAMP_D2->Cellular_Response_D2

Caption: Simplified signaling pathways for D₁-like and D₂-like dopamine receptors.

Conclusion

The available data indicates that this compound possesses moderate binding affinity for D2-like dopamine receptors, with a notable absence of data for D1 and D5 subtypes. Its profile is distinct from the established dopamine receptor ligands haloperidol and quinpirole. For a comprehensive understanding of this compound's dopaminergic activity, further experimental investigation, particularly binding and functional assays for the D1 and D5 receptors, is warranted. This guide serves as a valuable resource for researchers by consolidating the current knowledge and providing the necessary experimental context for future studies.

References

Validating NNC 63-0532 Agonist Activity at the Nociceptin Receptor (NOP) Using Selective Antagonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological activity of NNC 63-0532, a potent and selective agonist for the Nociceptin/Orphanin FQ (N/OFQ) receptor (NOP), also known as the opioid receptor-like 1 (ORL-1) receptor.[1][2] The validation of its agonist activity through the use of selective NOP receptor antagonists is a critical component of its pharmacological characterization. This document outlines the key experimental data, detailed protocols for relevant assays, and visual representations of the underlying signaling pathways and experimental workflows.

Comparative Analysis of this compound and Other NOP Receptor Ligands

The following tables summarize the quantitative data for this compound in comparison to the endogenous ligand Nociceptin and selective NOP receptor antagonists. This data is essential for understanding the potency, efficacy, and selectivity of this compound.

Table 1: Binding Affinity (Ki) of NOP Receptor Ligands

CompoundReceptorKi (nM)SpeciesReference
This compound Human NOP (ORL-1) 7.3 ± 0.9 Human [3]
Nociceptin/OFQHuman NOP (ORL-1)~1Human[3]
J-113397Human NOP (ORL-1)5.9Human[4]
JTC-801Human NOP (ORL-1)8.2Human

Table 2: Functional Potency (EC50/IC50) and Efficacy of NOP Receptor Ligands

CompoundAssayParameterValue (nM)EfficacySpeciesReference
This compound [35S]GTPγS Binding EC50 305 Agonist Human ****
This compound cAMP Inhibition EC50 109 Agonist BHK cells ****
Nociceptin/OFQ[35S]GTPγS BindingEC502.0 ± 0.1Full AgonistBHK cells
Nociceptin/OFQcAMP InhibitionEC500.83 ± 0.15Full AgonistBHK cells
J-113397Various functional assaysIC505.6Antagonist-
JTC-801Various functional assayspA2~8Antagonist-

Table 3: Selectivity Profile of this compound

ReceptorKi (nM)Selectivity (fold vs. NOP)Reference
NOP (ORL-1) 7.3 - ****
μ-opioid (MOP)140 ± 22~19
κ-opioid (KOP)405 ± 54~55
δ-opioid (DOP)>1000>137
Dopamine D2S209 ± 32~29
Dopamine D3133 ± 14~18
Dopamine D4.4107 ± 9~15

Signaling Pathways and Experimental Validation

Activation of the NOP receptor by an agonist like this compound initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to inhibitory G-proteins (Gαi/o), which leads to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. This G-protein activation can be directly measured using a [35S]GTPγS binding assay. The agonist activity of this compound is validated by demonstrating that its effects can be blocked by selective NOP receptor antagonists.

Experimental_Workflow cluster_agonist Agonist Activity Confirmation cluster_antagonist Antagonist Validation A1 Prepare cell membranes expressing NOP receptors A2 Incubate membranes with increasing concentrations of This compound A1->A2 A3 Perform [35S]GTPγS binding or cAMP inhibition assay A2->A3 A4 Generate dose-response curve and determine EC50 A3->A4 B1 Pre-incubate membranes with a fixed concentration of a selective NOP antagonist (e.g., J-113397) A4->B1 Validate with Antagonist B2 Add increasing concentrations of this compound B1->B2 B3 Perform the same functional assay B2->B3 B4 Observe rightward shift in the This compound dose-response curve B3->B4 End End B4->End Agonist Activity Validated Start Start Start->A1

References

The Use of Naloxone to Delineate On-Target vs. Off-Target Effects of the NOP Receptor Agonist NNC 63-0532: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of using naloxone to block the non-specific effects of NNC 63-0532. This document synthesizes experimental data to support the use of naloxone as a pharmacological tool to isolate the on-target activities of this compound, mediated by the Nociceptin Opioid Peptide (NOP) receptor, from its off-target effects on classical opioid receptors.

This compound is a potent and selective agonist for the NOP receptor, also known as the ORL-1 receptor[1][2]. However, like many small molecule ligands, it exhibits some degree of activity at other receptors. Understanding and controlling for these off-target effects is crucial for accurately interpreting experimental results. This guide explores the use of the non-selective opioid antagonist, naloxone, to block these non-specific interactions.

Understanding the Pharmacology of this compound and Naloxone

This compound's primary target is the NOP receptor, but it also displays affinity for μ-opioid, κ-opioid, and dopamine D2, D3, and D4 receptors[1][3]. In contrast, naloxone is a classical opioid receptor antagonist with high affinity for μ-opioid receptors and lower affinity for κ- and δ-opioid receptors, but it has a negligible affinity for the NOP receptor. This pharmacological profile makes naloxone a suitable tool to antagonize the off-target effects of this compound at traditional opioid receptors, without significantly affecting its on-target NOP receptor-mediated actions.

Quantitative Data: Binding Affinities and Functional Activities

The following tables summarize the binding affinities (Ki) and functional activities (EC50/IC50) of this compound and naloxone at various receptors. This data provides a clear quantitative basis for the selectivity of this compound and the rationale for using naloxone as a selective blocker of its off-target opioid effects.

Table 1: Binding Profile of this compound

ReceptorBinding Affinity (Ki, nM)Functional ActivityReference(s)
NOP (ORL-1) 7.3 ± 0.9 Agonist (EC50 = 305 nM)
μ-opioid140 ± 22Weak Agonist (EC50 > 10,000 nM)
κ-opioid405 ± 54Not determined
Dopamine D2S209 ± 32Antagonist/Weak Partial Agonist (IC50 = 2830 nM)
Dopamine D3133 ± 14Not determined
Dopamine D4.4107 ± 9Not determined

Table 2: Binding Profile of Naloxone

ReceptorBinding AffinityReference(s)
μ-opioid High affinity antagonist
κ-opioidLower affinity antagonist
δ-opioidLower affinity antagonist
NOP (ORL-1)Negligible affinity

Experimental Evidence: Naloxone Blocks this compound-Induced Anti-Analgesia

A key in vivo study demonstrates the utility of naloxone in dissecting the pharmacology of this compound. In a study using the Randall-Selitto paw-withdrawal test in male rats, the selective NOP receptor agonist this compound was found to produce an anti-analgesic effect. Co-administration of naloxone with this compound completely blocked this anti-analgesia. This finding strongly suggests that the observed anti-analgesia is not mediated by the NOP receptor but rather by one of this compound's off-target interactions with classical opioid receptors that are sensitive to naloxone.

Table 3: In Vivo Experimental Data

Treatment GroupNociceptive Threshold (Effect)Reference(s)
This compound (0.3 mg/kg, i.v.)Anti-analgesia (decreased paw withdrawal threshold)
This compound (0.3 mg/kg, i.v.) + Naloxone (80 µg/kg, i.v.)No change in nociceptive threshold (anti-analgesia blocked)

Experimental Protocols

Co-administration of this compound and Naloxone for In Vivo Studies (Rat Model)

This protocol is based on the methodology described in the study by Gear et al. (2013).

Materials:

  • This compound

  • Naloxone hydrochloride

  • Sterile saline solution (0.9% NaCl)

  • Appropriate solvents for dissolving this compound (e.g., DMSO, ethanol, as specified by the manufacturer)

  • Male Sprague-Dawley rats

  • Intravenous (i.v.) injection supplies

Procedure:

  • Drug Preparation:

    • Prepare a stock solution of this compound in a suitable solvent. Further dilute with sterile saline to the final desired concentration (e.g., 0.3 mg/kg).

    • Dissolve naloxone hydrochloride in sterile saline to the final desired concentration (e.g., 80 µg/kg).

    • Prepare a vehicle control solution identical to the drug solutions but lacking the active compounds.

  • Animal Handling and Acclimation:

    • House rats in a controlled environment with a standard light-dark cycle and access to food and water ad libitum.

    • Acclimate the animals to the experimental procedures and handling for several days before the experiment to minimize stress-induced variability.

  • Drug Administration:

    • For co-administration, mix the prepared solutions of this compound and naloxone immediately before injection.

    • Administer the drug combination or vehicle control intravenously (i.v.) via the lateral tail vein. The injection volume should be consistent across all animals (e.g., 1 ml/kg).

  • Behavioral Testing (Randall-Selitto Paw-Withdrawal Assay):

    • The Randall-Selitto test is used to measure mechanical nociceptive thresholds.

    • At predetermined time points following drug administration (e.g., 15, 30, 60, 90, 120, 150, and 180 minutes), apply a linearly increasing pressure to the dorsal surface of the rat's hind paw using an algesimeter.

    • The pressure at which the rat withdraws its paw is recorded as the paw withdrawal threshold.

    • A decrease in the paw withdrawal threshold compared to baseline indicates hyperalgesia or anti-analgesia.

    • An increase in the paw withdrawal threshold indicates analgesia.

Visualizing the Rationale: Signaling Pathways and Experimental Workflow

To further clarify the experimental logic, the following diagrams illustrate the relevant signaling pathways and the workflow for using naloxone as a pharmacological control.

experimental_workflow cluster_treatment Treatment Groups cluster_receptors Receptor Activation cluster_effects Observed Effects NNC This compound NOP NOP Receptor NNC->NOP Activates Opioid Opioid Receptors (μ, κ) NNC->Opioid Activates NNC_NAL This compound + Naloxone NNC_NAL->NOP Activates NNC_NAL->Opioid Blocked by Naloxone VEH Vehicle OnTarget On-Target Effects NOP->OnTarget OffTarget Off-Target Effects Opioid->OffTarget

Figure 1: Experimental logic for using naloxone to isolate on-target effects of this compound.

signaling_pathways cluster_NNC This compound cluster_receptors Receptors cluster_naloxone Naloxone cluster_downstream Downstream Signaling NNC_63_0532 This compound NOP_receptor NOP Receptor NNC_63_0532->NOP_receptor Agonist Opioid_receptors Opioid Receptors (μ, κ) NNC_63_0532->Opioid_receptors Agonist NOP_signaling Gαi/o activation Inhibition of adenylyl cyclase Modulation of ion channels NOP_receptor->NOP_signaling Opioid_signaling Gαi/o activation Inhibition of adenylyl cyclase β-arrestin recruitment Opioid_receptors->Opioid_signaling Naloxone Naloxone Naloxone->Opioid_receptors Antagonist

Figure 2: Simplified signaling pathways of this compound and the point of intervention by naloxone.

Alternatives to Naloxone for Blocking Non-Specific Effects

While naloxone is an effective tool for blocking off-target opioid effects, a comprehensive experimental design might include other antagonists to block the remaining non-specific activities of this compound.

  • Dopamine Receptor Antagonists: Given this compound's affinity for D2, D3, and D4 receptors, selective antagonists for these receptors (e.g., haloperidol for D2-like receptors) could be used to determine if any observed effects are mediated through the dopaminergic system.

  • Selective NOP Receptor Antagonists: To confirm that the primary, naloxone-insensitive effects of this compound are indeed mediated by the NOP receptor, selective NOP receptor antagonists such as JTC-801 or UFP-101 can be employed. If a selective NOP antagonist blocks a naloxone-insensitive effect of this compound, it provides strong evidence for on-target activity.

Conclusion

The use of naloxone as a pharmacological tool is invaluable for dissecting the complex pharmacology of this compound. By selectively blocking its off-target effects at classical opioid receptors, researchers can more confidently attribute the remaining observed effects to the on-target activation of the NOP receptor. This comparative approach, especially when supplemented with other selective antagonists, allows for a more precise understanding of the physiological and pathological roles of the NOP receptor system and aids in the development of more selective therapeutic agents.

References

A Researcher's Guide to In Vivo Control Experiments for the NOP Receptor Agonist NNC 63-0532

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the in vivo effects of NNC 63-0532, a potent and selective nociceptin/orphanin FQ (NOP) receptor agonist, rigorous experimental design with appropriate controls is paramount to ensure the validity and specificity of findings. This guide provides a comparative overview of essential control experiments, alternative compounds, and detailed experimental protocols to facilitate robust in vivo research.

This compound is a valuable tool for exploring the physiological roles of the NOP receptor, also known as the ORL-1 receptor, which is implicated in a variety of neurological processes including pain perception, anxiety, and addiction.[1][2] Due to its ability to cross the blood-brain barrier, it is suitable for systemic administration in in vivo studies.[1] However, like any pharmacological agent, its effects must be carefully dissected from potential off-target interactions and confounding variables.

Understanding the Pharmacological Profile of this compound

This compound displays high affinity and selectivity for the NOP receptor. However, it also exhibits moderate affinity for other receptors, including mu- and kappa-opioid receptors, as well as dopamine D2-like receptors.[1][3] This underscores the importance of utilizing specific antagonists to confirm that the observed in vivo effects are indeed mediated by the NOP receptor.

Key Control Experiments for this compound In Vivo Research

Appropriate controls are essential to isolate the specific effects of this compound. The following are critical considerations for in vivo experimental design:

  • Vehicle Control: Administration of the vehicle solution used to dissolve this compound is the most fundamental control. This accounts for any effects of the solvent or the administration procedure itself. A common vehicle for this compound is a solution of 50% ethanol in saline.

  • NOP Receptor Antagonist Control: To confirm that the observed effects of this compound are mediated by the NOP receptor, a selective NOP receptor antagonist should be co-administered. JTC-801 is a high-affinity, selective NOP receptor antagonist that is orally active and exhibits anti-nociceptive effects in vivo, making it a suitable choice. Another option is J-113397.

  • Comparison with other NOP Receptor Ligands: Comparing the in vivo effects of this compound with other NOP receptor agonists can provide valuable insights into the spectrum of NOP receptor-mediated responses. Ro 64-6198 and SCH 221510 are potent and selective non-peptide NOP receptor agonists that have been characterized in various in vivo models.

  • Dose-Response Relationship: Establishing a clear dose-response relationship for the effects of this compound is crucial for understanding its potency and efficacy.

  • Behavioral Baselines: Measuring baseline behavioral responses before any drug administration is essential to ensure that any observed changes are due to the experimental manipulation.

Comparative Data of this compound and Alternative Compounds

The following tables summarize the key pharmacological and in vivo characteristics of this compound and relevant control/comparison compounds.

CompoundTarget Receptor(s)In Vitro Potency (Ki)In Vivo EffectsReference(s)
This compound NOP Receptor Agonist 7.3 nM (hNOP) Anti-analgesia, decreased locomotor activity, anxiolytic-like effects ****
Mu-opioid Receptor140 nM
Kappa-opioid Receptor405 nM
Dopamine D2S, D3, D4.4107-209 nM
Ro 64-6198 NOP Receptor Agonist 0.39 nM Anxiolytic-like effects, antitussive, reduces alcohol self-administration ****
SCH 221510 NOP Receptor Agonist 0.3 nM Anxiolytic-like effects ****
JTC-801 NOP Receptor Antagonist 8.2 nM Anti-nociceptive effects, reverses pain and anxiety symptoms in PTSD model ****
Mu-opioid Receptor~102.5 nM (12.5-fold selective)
Kappa-opioid Receptor~1057.8 nM (129-fold selective)
Delta-opioid Receptor~8651 nM (1055-fold selective)

Detailed Experimental Protocols

Below are detailed methodologies for key in vivo experiments involving this compound.

Paw-Withdrawal Assay for Anti-Analgesia

This protocol is adapted from a study investigating the anti-analgesic effects of this compound.

Animals: Male Sprague-Dawley rats.

Drug Preparation and Administration:

  • This compound is dissolved in 100% ethanol and then diluted with 0.9% saline to a final concentration of 50% ethanol.

  • Administer this compound (e.g., 0.3 mg/kg) via intravenous (i.v.) injection.

  • The vehicle control group receives an equivalent volume of the 50% ethanol/saline solution.

  • For antagonist studies, JTC-801 can be dissolved in DMSO and administered prior to this compound.

Procedure:

  • Habituate the rats to the testing environment.

  • Measure baseline paw withdrawal thresholds using a pressure application device (e.g., Randall-Selitto apparatus).

  • Administer this compound, vehicle, or antagonist + this compound.

  • Measure paw withdrawal thresholds at regular intervals (e.g., every 15-30 minutes) for a predetermined duration (e.g., 180 minutes).

Data Analysis:

  • Analyze data using a two-way repeated measures ANOVA to compare the effects of different treatments over time.

  • Post-hoc tests can be used to identify significant differences at specific time points.

Locomotor Activity Assessment

Animals: Mice or rats.

Drug Preparation and Administration:

  • Prepare and administer this compound and vehicle as described above. Doses may need to be adjusted based on the animal model and research question.

Procedure:

  • Habituate the animals to open-field arenas.

  • Administer this compound or vehicle.

  • Immediately place the animal in the open-field arena and record its activity for a set duration (e.g., 60 minutes) using an automated tracking system.

  • Key parameters to measure include total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.

Data Analysis:

  • Compare locomotor activity parameters between the this compound and vehicle groups using t-tests or ANOVA.

Visualizing Experimental Design and Pathways

To aid in the conceptualization of experimental workflows and the underlying signaling pathways, the following diagrams are provided.

experimental_workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Data Analysis Animal_Prep Animal Habituation Baseline Baseline Behavioral Testing Animal_Prep->Baseline Drug_Prep Drug & Vehicle Preparation (this compound, Vehicle, Antagonist) Administration Drug Administration (i.v. or i.p.) Drug_Prep->Administration Baseline->Administration Post_Admin Post-Administration Behavioral Testing Administration->Post_Admin Data_Collection Data Collection Post_Admin->Data_Collection Stats Statistical Analysis (e.g., ANOVA) Data_Collection->Stats Interpretation Interpretation of Results Stats->Interpretation signaling_pathway NNC This compound NOPR NOP Receptor (ORL-1) NNC->NOPR binds & activates G_protein Gi/o Protein NOPR->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits Ion_Channel Ion Channel Modulation (e.g., K+, Ca2+) G_protein->Ion_Channel cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Response (e.g., altered neuronal excitability) cAMP->Cellular_Response Ion_Channel->Cellular_Response Behavioral_Outcome Behavioral Outcome (e.g., Anti-analgesia) Cellular_Response->Behavioral_Outcome JTC JTC-801 (Antagonist) JTC->NOPR blocks

References

A Comparative Guide to the Effects of NNC 63-0532, a Selective Nociceptin Receptor Agonist, Across Different Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the effects of NNC 63-0532, a potent and selective agonist for the Nociceptin/Orphanin FQ (N/OFQ) receptor (NOP, also known as ORL-1). The data presented herein facilitates an objective comparison of this compound's performance against other notable NOP receptor agonists in various cell lines, supported by detailed experimental data and protocols.

Introduction to this compound

This compound is a non-peptide small molecule that acts as a potent and selective agonist for the NOP receptor.[1][2] This receptor system is implicated in a range of physiological processes, including pain, addiction, anxiety, and depression.[1] this compound is distinguished as a G protein-biased agonist, potently activating G protein signaling pathways without significantly engaging β-arrestin pathways or inducing receptor phosphorylation, a characteristic that differentiates it from the endogenous ligand N/OFQ and other synthetic agonists.[3][4]

Comparative Analysis of NOP Receptor Agonists

The following tables summarize the in vitro pharmacological profiles of this compound and other key NOP receptor agonists in commonly used cell lines. The data highlights the potency (EC50/IC50), binding affinity (Ki), and efficacy of these compounds in functional assays.

Table 1: Functional Potency and Efficacy in cAMP Inhibition Assays

This table details the ability of various agonists to inhibit forskolin-stimulated cyclic AMP (cAMP) formation, a hallmark of Gi/o-coupled receptor activation.

CompoundCell LineAssay TypeEC50/IC50 (nM)Efficacy (% relative to N/OFQ)Reference
This compound BHK (hORL1)cAMP Inhibition30598 ± 3
This compound HEK293cAMP Inhibition-71.78 ± 3.45 (Partial Agonist)
Nociceptin (N/OFQ) BHK (hORL1)cAMP Inhibition-100
Ro 64-6198 HEK293 (hNOP)cAMP Inhibition-Full Agonist
MCOPPB HEK293cAMP Inhibition~10-fold more potent than N/OFQFull Agonist
SCH 221510 HEK293cAMP Inhibition-Full Agonist
Buprenorphine HEK293cAMP Inhibition-67.01 ± 2.99 (Partial Agonist)

hORL1/hNOP denotes cells stably expressing the human NOP receptor.

Table 2: G Protein Activation in [35S]GTPγS Binding Assays

This table presents data on the stimulation of [35S]GTPγS binding to cell membranes, directly measuring G protein activation.

CompoundCell Line/MembraneEC50 (nM)Efficacy (% relative to Nociceptin)Reference
This compound BHK (hORL1) membranes-95 ± 4
This compound AtT-20 cells (mouse pituitary)56.0 ± 9.3Full Agonist
Nociceptin (N/OFQ) BHK (hORL1) membranes-100
Ro 64-6198 AtT-20 cells15.9 ± 3.5Full Agonist
MCOPPB AtT-20 cells0.06 ± 0.02Full Agonist
SCH 221510 AtT-20 cells14.4 ± 3.2Full Agonist
AT-202 AtT-20 cells29.2 ± 4.7Full Agonist
Buprenorphine AtT-20 cells-Partial Agonist
Table 3: Receptor Binding Affinities

This table provides the binding affinities (Ki) of this compound for the human NOP receptor and other opioid and dopamine receptors, illustrating its selectivity.

CompoundReceptorKi (nM)Reference
This compound hORL17.3 ± 0.9
This compound hμ-opioid140 ± 22
This compound hκ-opioid405 ± 54
This compound hDopamine D2S209 ± 32
This compound hDopamine D3133 ± 14
This compound hDopamine D4.4107 ± 9
Ro 64-6198 hORL10.39

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathway of NOP receptor activation and a generalized workflow for the experimental validation of agonist effects.

NOP_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Effects Agonist This compound (or other agonist) NOP_R NOP Receptor (ORL-1) Agonist->NOP_R Binds G_protein Gαi/o Protein NOP_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Cellular_Response Modulation of Cellular Response (e.g., ion channel activity) G_protein->Cellular_Response Direct Modulation cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Decreased_cAMP Decreased cAMP Levels Decreased_cAMP->Cellular_Response Experimental_Workflow cluster_cell_culture Cell Preparation cluster_assays Functional Assays cluster_analysis Data Analysis Cell_Culture Culture of cell lines (e.g., HEK293, BHK) stably expressing NOP receptor Cell_Harvest Harvesting and preparation of whole cells or cell membranes Cell_Culture->Cell_Harvest cAMP_Assay cAMP Inhibition Assay Cell_Harvest->cAMP_Assay GTP_Assay [35S]GTPγS Binding Assay Cell_Harvest->GTP_Assay Data_Collection Measurement of signal (Luminescence, Radioactivity) cAMP_Assay->Data_Collection GTP_Assay->Data_Collection Curve_Fitting Dose-response curve fitting Data_Collection->Curve_Fitting Parameter_Determination Determination of EC50/IC50, Emax, and Ki values Curve_Fitting->Parameter_Determination

References

A Comparative Analysis of Biased Agonism: NNC 63-0532 and Other Nociceptin/Orphanin FQ Receptor Ligands

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers in Pharmacology and Drug Development

The concept of biased agonism, or functional selectivity, has emerged as a pivotal paradigm in G protein-coupled receptor (GPCR) pharmacology, offering the potential to develop safer and more effective therapeutics. This guide provides a detailed comparison of the biased agonist NNC 63-0532 with other ligands targeting the nociceptin/orphanin FQ (NOP) receptor, also known as the opioid receptor-like 1 (ORL-1) receptor. By presenting quantitative data, experimental methodologies, and signaling pathway diagrams, this document aims to equip researchers with the necessary information to assess the unique pharmacological profile of this compound.

This compound is a non-peptide agonist of the NOP receptor that has been identified as a G protein-biased agonist.[1] This preferential activation of G protein-mediated signaling pathways over β-arrestin recruitment is a desirable characteristic in drug development, as β-arrestin pathways are often associated with adverse effects such as receptor desensitization, tolerance, and other unwanted side effects.[2][3]

Quantitative Comparison of Ligand Activity

The following tables summarize the in vitro pharmacological data for this compound and other key NOP receptor ligands. These data, derived from studies employing various functional assays, highlight the differences in potency (EC50) and efficacy (Emax) across different signaling pathways.

Table 1: G Protein Signaling (cAMP Inhibition) at the NOP Receptor

LigandEC50 (nM)Emax (% of Nociceptin)Reference
Nociceptin1.5 ± 0.4100[4]
This compound 305 ~100 [5]
MCOPPB0.06 ± 0.02100
SCH 221,51014.4 ± 3.2100
Ro64-619815.9 ± 3.5~100
AT-20229.2 ± 4.7~100
Buprenorphine-Partial Agonist

Table 2: β-Arrestin Recruitment at the NOP Receptor

Ligandβ-Arrestin RecruitmentReference
NociceptinRobust Recruitment
This compound No detectable recruitment ****
MCOPPB-
SCH 221,510-
Ro64-6198Induces Recruitment
AT-202Induces Recruitment
BuprenorphineNo detectable recruitment

Table 3: Binding Affinity at Opioid and Dopamine Receptors

LigandNOP (ORL-1) Ki (nM)μ-Opioid Ki (nM)κ-Opioid Ki (nM)D2S Ki (nM)D3 Ki (nM)D4.4 Ki (nM)Reference
This compound 7.3 140 405 209 133 107 ****

These data illustrate that while this compound is a potent agonist for G protein signaling at the NOP receptor, it demonstrates a clear bias by not engaging the β-arrestin pathway. In contrast, other agonists like Ro64-6198 and AT-202 induce both G protein signaling and β-arrestin recruitment.

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

G_Protein_vs_Arrestin_Pathway cluster_receptor Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_g_protein G Protein Pathway cluster_arrestin β-Arrestin Pathway Receptor NOP Receptor G_Protein Gαi/o Activation Receptor->G_Protein Biased Agonism (this compound) Arrestin β-Arrestin Recruitment Receptor->Arrestin Balanced/Arrestin-biased Agonism Agonist Agonist (e.g., this compound) Agonist->Receptor Binding cAMP ↓ cAMP G_Protein->cAMP GIRK GIRK Channel Activation G_Protein->GIRK Internalization Receptor Internalization Arrestin->Internalization

Caption: NOP receptor signaling pathways.

The diagram above illustrates the divergence in signaling following the binding of an agonist to the NOP receptor. Biased agonists like this compound preferentially activate the G protein pathway, leading to downstream effects such as the inhibition of adenylyl cyclase (↓ cAMP) and the activation of G protein-gated inwardly rectifying potassium (GIRK) channels. In contrast, balanced or β-arrestin-biased agonists also recruit β-arrestin, which can lead to receptor internalization and desensitization.

Biased_Agonism_Workflow cluster_assays Functional Assays start Start: Select Ligands (this compound & Comparators) cell_culture Cell Line Expressing NOP Receptor (e.g., HEK293, AtT-20) start->cell_culture g_protein_assay G Protein Activation Assay (e.g., cAMP inhibition, [35S]GTPγS binding, GIRK channel activation) cell_culture->g_protein_assay arrestin_assay β-Arrestin Recruitment Assay (e.g., BRET, PathHunter) cell_culture->arrestin_assay data_analysis Data Analysis: - Dose-response curves - Calculate EC50 & Emax - Determine Bias Factor g_protein_assay->data_analysis arrestin_assay->data_analysis conclusion Conclusion: Assess Biased Agonism Profile data_analysis->conclusion

References

A Researcher's Guide to Negative Control Strategies for NNC 63-0532 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of negative control strategies for experiments involving NNC 63-0532, a potent and selective agonist for the nociceptin/orphanin FQ (NOP) receptor, also known as the ORL-1 receptor.[1] The objective is to equip researchers with the knowledge to select and implement appropriate negative controls, ensuring the validity and reproducibility of their experimental findings. We will delve into a comparison of various control strategies, provide detailed experimental protocols, and visualize key concepts using diagrams.

This compound is a valuable tool for investigating the physiological and pathological roles of the NOP receptor system.[1] However, like any pharmacological tool, its use necessitates rigorous controls to distinguish on-target effects from off-target activities or experimental artifacts. While this compound exhibits selectivity for the NOP receptor, it can interact with other receptors, such as mu- and kappa-opioid receptors and dopamine D2-like receptors, at higher concentrations.[2] Therefore, robust negative control strategies are paramount for accurate data interpretation.

Comparison of Negative Control Strategies

The choice of a negative control strategy depends on the specific experimental question, the model system being used, and the resources available. Below is a comparison of common and recommended negative control strategies for experiments with this compound.

Control Strategy Principle Advantages Disadvantages Suitability
Vehicle Control Administration of the solvent used to dissolve this compound (e.g., DMSO, saline).Simple to implement; controls for effects of the vehicle itself.Does not control for off-target effects of this compound.Essential for all experiments as a baseline control.
Pharmacological Blockade with NOP Antagonist Pre-treatment with a selective NOP receptor antagonist to block the action of this compound.Directly tests the involvement of the NOP receptor; helps to confirm on-target effects.The antagonist itself may have off-target effects; requires careful dose-response validation.In vitro and in vivo functional assays to confirm NOP receptor-mediated effects.
Structurally Similar Inactive Compound Use of a molecule with a similar chemical structure to this compound but lacking activity at the NOP receptor.Controls for potential off-target effects mediated by the chemical scaffold.A validated, commercially available inactive analog of this compound is not readily available.Ideal for confirming that the observed effects are not due to the general chemical properties of the compound.
Genetic Knockout/Knockdown Using cells or animals where the NOP receptor gene (OPRL1) is deleted or its expression is silenced.Provides the most definitive evidence for the involvement of the NOP receptor.Technically demanding and resource-intensive to generate and maintain knockout models."Gold standard" for target validation in both in vitro and in vivo studies.

Recommended Negative Control Strategies and Experimental Protocols

For robust and reliable results, a combination of negative control strategies is highly recommended. The following sections provide detailed protocols for key experiments incorporating these controls.

Pharmacological Blockade using a NOP Receptor Antagonist

A potent and selective NOP receptor antagonist is a crucial tool for confirming that the effects of this compound are mediated by the NOP receptor. Several well-characterized antagonists are commercially available, including J-113397 , SB-612111 , and LY2940094 .

Experimental Protocol: In Vitro cAMP Accumulation Assay

This protocol measures the inhibition of forskolin-stimulated cAMP accumulation in cells expressing the NOP receptor, a hallmark of Gi/o-coupled receptor activation.

Materials:

  • Cells stably expressing the human NOP receptor (e.g., CHO-hNOP, HEK-hNOP)

  • This compound

  • NOP receptor antagonist (e.g., J-113397)

  • Forskolin

  • cAMP assay kit (e.g., HTRF, ELISA)

  • Cell culture medium and supplements

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

Procedure:

  • Cell Plating: Seed NOP receptor-expressing cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Antagonist Pre-incubation: The next day, replace the culture medium with assay buffer. Add the NOP receptor antagonist (e.g., J-113397 at a final concentration of 1 µM) to the designated wells. Incubate for 30 minutes at 37°C. For control wells, add only the assay buffer.

  • This compound Stimulation: Add varying concentrations of this compound to the wells (both with and without the antagonist).

  • Forskolin Stimulation: Immediately add forskolin (e.g., 10 µM final concentration) to all wells to stimulate cAMP production.

  • Incubation: Incubate the plate for 30 minutes at 37°C.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.

  • Data Analysis: Plot the concentration-response curves for this compound in the presence and absence of the antagonist. A rightward shift in the this compound dose-response curve in the presence of the antagonist indicates competitive antagonism at the NOP receptor.

Expected Data:

Treatment This compound Concentration (nM) cAMP Level (relative to Forskolin alone)
Vehicle0100%
This compound185%
This compound1060%
This compound10030%
This compound100015%
J-113397 (1 µM) + this compound198%
J-113397 (1 µM) + this compound1095%
J-113397 (1 µM) + this compound10080%
J-113397 (1 µM) + this compound100050%
Genetic Knockout of the NOP Receptor

Using cells or animal models lacking the NOP receptor is the most definitive way to confirm that the observed effects of this compound are on-target.

Experimental Protocol: Validating this compound Effects in NOP Receptor Knockout Cells

This protocol outlines the use of CRISPR-Cas9 to generate NOP receptor knockout cells and subsequently test the effects of this compound.

Part A: Generation of NOP Receptor Knockout Cells using CRISPR-Cas9

  • gRNA Design: Design and validate guide RNAs (gRNAs) targeting an early exon of the OPRL1 gene to induce a frameshift mutation.[3][4] Several online tools are available for gRNA design.

  • Vector Construction: Clone the validated gRNA sequence into a Cas9 expression vector.

  • Transfection: Transfect the Cas9-gRNA vector into the desired cell line.

  • Clonal Selection and Screening: Select single-cell clones and screen for NOP receptor knockout by genomic DNA sequencing and Western blot analysis to confirm the absence of the protein.

Part B: Functional Assay in Knockout Cells

  • Cell Culture: Culture both wild-type and NOP receptor knockout cells under identical conditions.

  • This compound Treatment: Treat both cell types with a range of this compound concentrations.

  • Functional Readout: Measure the biological response of interest (e.g., cAMP levels, cell proliferation, gene expression).

  • Data Analysis: Compare the dose-response curves of this compound in wild-type and knockout cells. The absence of a response in the knockout cells confirms that the effect is mediated by the NOP receptor.

Expected Data:

Cell Line This compound Concentration (nM) Biological Response (e.g., % inhibition of cAMP)
Wild-Type00%
Wild-Type10070%
NOP Knockout00%
NOP Knockout100<5%

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental design and the underlying biological mechanisms, the following diagrams are provided in the DOT language for Graphviz.

NOP_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular NNC_63-0532 This compound NOP_Receptor NOP Receptor (ORL-1) NNC_63-0532->NOP_Receptor Binds and Activates Gi_o Gi/o Protein NOP_Receptor->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits cAMP cAMP AC->cAMP ATP to cAMP Cellular_Response Cellular Response cAMP->Cellular_Response Modulates

Caption: NOP receptor signaling pathway activated by this compound.

Pharmacological_Blockade_Workflow Start Start Experiment Split_Cells Split Cells into Two Groups Start->Split_Cells Group_A Group A: No Antagonist Split_Cells->Group_A Control Group_B Group B: Add NOP Antagonist (e.g., J-113397) Split_Cells->Group_B Experimental Add_NNC_A Add this compound Group_A->Add_NNC_A Add_NNC_B Add this compound Group_B->Add_NNC_B Measure_A Measure Biological Response Add_NNC_A->Measure_A Measure_B Measure Biological Response Add_NNC_B->Measure_B Compare Compare Responses Measure_A->Compare Measure_B->Compare Conclusion Conclusion: Effect is NOP-mediated if Response B is blocked Compare->Conclusion

Caption: Workflow for pharmacological blockade negative control.

Genetic_Knockout_Workflow Start Start with Wild-Type (WT) and NOP Knockout (KO) Cells Treat_WT Treat WT Cells with this compound Start->Treat_WT Treat_KO Treat NOP KO Cells with this compound Start->Treat_KO Measure_WT Measure Biological Response in WT Treat_WT->Measure_WT Measure_KO Measure Biological Response in KO Treat_KO->Measure_KO Compare Compare Responses Measure_WT->Compare Measure_KO->Compare Conclusion Conclusion: Effect is NOP-mediated if no response in KO Compare->Conclusion

Caption: Workflow for genetic knockout negative control.

Conclusion

The judicious use of negative controls is indispensable for generating high-quality, interpretable data in experiments involving this compound. This guide provides a framework for selecting and implementing appropriate control strategies, from the fundamental vehicle control to the definitive genetic knockout. By incorporating a multi-faceted approach to negative controls, researchers can significantly enhance the rigor and impact of their findings in the study of the NOP receptor system.

References

Safety Operating Guide

Proper Disposal of NNC 63-0532: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, consult the Safety Data Sheet (SDS) provided by the manufacturer for NNC 63-0532. This document contains detailed information regarding the safe handling and disposal of this compound. The following guide synthesizes key procedures and safety precautions to ensure the proper management of this compound waste in a laboratory setting.

Disposal Procedures

The primary method for the disposal of this compound and its containers is through a licensed professional waste disposal service. It is crucial to adhere to all federal, state, and local environmental regulations.

Key Steps for Disposal:

  • Consult the Safety Data Sheet (SDS): Before handling, review the SDS for this compound, paying close attention to sections covering disposal considerations, handling and storage, and personal protective equipment.

  • Container Management:

    • Do not dispose of the compound by pouring it down the drain or into the environment.

    • Use appropriate, clearly labeled, and sealed containers for waste collection.

    • Adhered or collected material should be disposed of promptly.[1]

  • Engage a Licensed Professional: Arrange for the collection and disposal of the chemical waste with a licensed and approved waste disposal company. This ensures compliance with all relevant regulations.

  • Personal Protective Equipment (PPE): When handling this compound for disposal, always wear appropriate PPE, including:

    • Protective gloves

    • Chemical safety goggles or glasses

    • A lab coat

Spill Management

In the event of a spill, follow these procedures to minimize exposure and environmental contamination:

  • Ensure Personal Protection: Wear appropriate personal protective equipment before addressing the spill.

  • Containment: Prevent the material from entering drains or waterways.

  • Cleanup:

    • Sweep up the spilled solid material.

    • Place the swept-up material into a suitable, closed container for disposal.

    • Avoid generating dust.

    • Ventilate the area and wash the spill site after the material has been collected.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is provided below. This information is essential for understanding the compound's characteristics for safe handling and storage.

PropertyValueSource
Molecular Weight 443.54 g/mol Tocris Bioscience
Purity ≥98% (HPLC)Tocris Bioscience
CAS Number 250685-44-0TargetMol, MedchemExpress, Tocris Bioscience
EC50 305 nMMedchemExpress, Tocris Bioscience
Ki 7.3 nMTocris Bioscience

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated sds Consult Safety Data Sheet (SDS) start->sds waste_type Determine Waste Type sds->waste_type solid Solid Waste (Unused Reagent, Contaminated PPE) waste_type->solid Solid liquid Liquid Waste (Solutions) waste_type->liquid Liquid containerize_solid Place in a Labeled, Sealed Container for Solid Chemical Waste solid->containerize_solid containerize_liquid Place in a Labeled, Sealed Container for Liquid Chemical Waste liquid->containerize_liquid disposal_service Arrange for Pickup by a Licensed Waste Disposal Service containerize_solid->disposal_service containerize_liquid->disposal_service end End: Proper Disposal Complete disposal_service->end

Caption: Logical workflow for the proper disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.